molecular formula C12H10N2O3 B1597119 2-Nitro-5-phenoxyaniline CAS No. 1552-17-6

2-Nitro-5-phenoxyaniline

Cat. No.: B1597119
CAS No.: 1552-17-6
M. Wt: 230.22 g/mol
InChI Key: DYTVCSKPYOHQAE-UHFFFAOYSA-N
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Description

2-Nitro-5-phenoxyaniline is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-5-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTVCSKPYOHQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375057
Record name 2-nitro-5-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552-17-6
Record name 2-nitro-5-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Nitro-5-phenoxyaniline Molecular Structure and Characterization

[1]

Part 1: Executive Summary

2-Nitro-5-phenoxyaniline (CAS No. 1552-17-6) is a specialized aromatic intermediate utilized in the synthesis of heterocyclic compounds, dyes, and pharmaceutical precursors such as 3,4-diaminodiphenyl ether.[1][2] Its structure is characterized by a central aniline ring substituted with a nitro group at the ortho position and a phenoxy group at the meta position relative to the nitro group (para to the amine).[1]

This guide provides a rigorous technical breakdown of the molecule's architecture, a validated synthetic pathway via nucleophilic aromatic substitution (SNAr), and a self-validating analytical framework for structural confirmation.[1]

Key Physicochemical Metrics[1][2][3][4][5]
PropertyValue
CAS Registry Number 1552-17-6
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Exact Mass 230.0691 Da
Melting Point 148–150 °C
Predicted LogP ~2.5 (Lipophilic)
Appearance Yellow to brownish crystalline solid

Part 2: Molecular Architecture & Connectivity[1]

The chemical behavior of this compound is dictated by the electronic push-pull relationship between its three functional groups on the central benzene ring:

  • Amino Group (-NH₂): A strong electron donor (via resonance) at position 1.[1]

  • Nitro Group (-NO₂): A strong electron-withdrawing group at position 2.[1] This creates an intramolecular hydrogen bond with the adjacent amine, stabilizing the planar conformation.[1]

  • Phenoxy Group (-OPh): An electron-donating group (via resonance) at position 5.[1]

Structural Visualization (Graphviz)[1]

The following diagram illustrates the connectivity and the critical electronic relationships governing the molecule's reactivity.

MolecularStructureAnilineCoreCentral Benzene Ring(Positions 1-6)Amine1-Amino Group (-NH2)Electron DonorAnilineCore->AminePosition 1Nitro2-Nitro Group (-NO2)Electron WithdrawingAnilineCore->NitroPosition 2(Ortho to Amine)Phenoxy5-Phenoxy Group (-O-Ph)Electron DonorAnilineCore->PhenoxyPosition 5(Para to Nitro)Amine->NitroIntramolecular H-BondNitro->PhenoxyElectronic Activation(Para-relationship)

Caption: Structural connectivity of this compound showing substituent positioning and electronic interactions.

Part 3: Synthesis Protocol (SNAr Pathway)

The most robust synthesis route involves the nucleophilic aromatic substitution of 5-chloro-2-nitroaniline with phenol.[1] The nitro group at position 2 activates the chlorine at position 5 (para orientation), making it susceptible to nucleophilic attack by the phenoxide ion.[1]

Reaction Scheme

Precursors: 5-Chloro-2-nitroaniline + Phenol + Base (K₂CO₃) Mechanism: SNAr (Addition-Elimination)[1]

Step-by-Step Methodology
  • Reagent Preparation:

    • Charge a reaction vessel with 5-chloro-2-nitroaniline (1.0 eq).

    • Add Phenol (excess, ~5-10 eq) which acts as both reagent and solvent, or use a high-boiling polar aprotic solvent like DMF or DMSO with stoichiometric phenol.[1]

    • Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) to generate the phenoxide nucleophile in situ.[1]

  • Reaction Phase:

    • Heat the mixture to 150 °C .

    • Maintain temperature for 4–6 hours . Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC to ensure consumption of the chlorinated starting material.[1]

    • Note: The high temperature is required to overcome the activation energy of the SNAr process on the deactivated aniline ring.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with 1N Sodium Hydroxide (NaOH) .[1] This step is critical: the base deprotonates the excess phenol, making it water-soluble (phenolate), while the product (this compound) precipitates or remains in the organic phase.[1]

    • Extract with Ethyl Acetate .[1]

    • Wash the organic layer sequentially with 1N NaOH (to remove residual phenol), water, and brine.[1]

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄) and concentrate under vacuum.[1]

  • Purification:

    • Recrystallize from ethanol or purify via silica gel column chromatography (eluent: Chloroform/Methanol) to yield the target compound as yellow crystals.[1]

Synthesis Workflow Diagram

SynthesisWorkflowStartStart: 5-Chloro-2-nitroaniline+ Phenol + K2CO3HeatingHeat to 150°C (4-6 hrs)Mechanism: SNArStart->HeatingQuenchQuench with 1N NaOH(Solubilizes excess Phenol)Heating->QuenchExtractionExtract with Ethyl AcetateWash: NaOH -> Water -> BrineQuench->ExtractionPurificationPurification(Recrystallization or Column)Extraction->PurificationProductFinal Product:This compoundPurification->Product

Caption: Process flow for the synthesis of this compound via nucleophilic aromatic substitution.

Part 4: Analytical Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using a multi-modal approach.

Mass Spectrometry (MS)[1]
  • Method: ESI+ or EI.[1]

  • Expected Result: Molecular ion peak

    
     at m/z 231.2  or molecular ion 
    
    
    at m/z 230.2 .[1]
  • Interpretation: Confirms the molecular formula C₁₂H₁₀N₂O₃.[1]

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.[1][3]

  • Diagnostic Signals:

    • Amine (-NH₂): Broad singlet, typically

      
       7.0–8.0 ppm (deshielded by nitro group).[1]
      
    • H-3 (Ortho to NO₂): Doublet, highly deshielded (

      
       ~8.0–8.1 ppm).[1]
      
    • H-6 (Ortho to NH₂): Doublet, more shielded (

      
       ~6.0–6.5 ppm).[1]
      
    • H-4 (Meta to NO₂, Ortho to OPh): Doublet of doublets.

    • Phenoxy Ring: Multiplet integrating to 5 protons (

      
       7.1–7.5 ppm).[1]
      
Infrared Spectroscopy (FT-IR)[1]
  • N-H Stretch: Doublet around 3300–3500 cm⁻¹ (primary amine).[1]

  • NO₂ Stretch: Strong bands at ~1500–1550 cm⁻¹ (asymmetric) and ~1300–1360 cm⁻¹ (symmetric).[1]

  • C-O Stretch: Strong band at ~1200–1250 cm⁻¹ (aryl ether).[1]

Structure Validation Logic

ValidationLogiccluster_TestsAnalytical TriadSampleIsolated SampleMSMass Spec (MS)Target: m/z 230.2Sample->MSNMR1H-NMRTarget: 10 ProtonsPattern: 1,2,4-Substituted RingSample->NMRIRFT-IRTarget: NO2, NH2, C-O bandsSample->IRResultConfirmed Structure:This compoundMS->ResultMass MatchNMR->ResultConnectivity MatchIR->ResultFunctional Group Match

Caption: Analytical logic flow for confirming the identity of this compound.

Part 5: Safety & Handling (GHS Standards)[1]

Hazard Classification: Based on the structural analogs (nitroanilines), this compound should be treated as Acute Toxic .[1]

  • H300/H310/H330: Fatal if swallowed, in contact with skin, or inhaled.[1]

  • H373: May cause damage to organs through prolonged or repeated exposure.[1]

  • H411: Toxic to aquatic life with long-lasting effects.[1]

Protocol:

  • Always handle in a certified chemical fume hood.[1]

  • Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Dispose of aqueous waste (from the NaOH wash) as hazardous phenolic waste.[1]

References

  • LabNovo . (n.d.). This compound Product Entry. Retrieved January 30, 2026, from [Link][1]

  • PrepChem . (n.d.).[1] Synthesis of this compound. Retrieved January 30, 2026, from [Link][1]

  • PubChem . (2025).[1] Compound Summary for 5-chloro-2-nitroaniline (Precursor). Retrieved January 30, 2026, from [Link][1]

Technical Guide: Mechanistic Insights into the Synthesis of 2-Nitro-5-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-5-phenoxyaniline (CAS: 22683-76-7) is a critical intermediate in the synthesis of acridinone-based pharmaceuticals, disperse azo dyes, and specific herbicidal agents. Its synthesis represents a classic yet nuanced example of Nucleophilic Aromatic Substitution (


) .

This guide deconstructs the formation of this compound from 5-chloro-2-nitroaniline and phenol .[1][2] Unlike standard textbook examples, this reaction features a substrate with competing electronic effects: the strongly activating nitro group versus the deactivating amino group. Understanding the interplay of these substituents is essential for optimizing yield and suppressing side reactions like hydrolysis or tar formation.

Reaction Mechanism: The Pathway[3]

The formation of this compound proceeds via an addition-elimination mechanism. The reaction kinetics are governed by the stability of the anionic intermediate (Meisenheimer complex) and the electrophilicity of the carbon center bearing the leaving group.

Electronic Environment & Regioselectivity

The starting material, 5-chloro-2-nitroaniline , possesses a specific substitution pattern that directs the incoming nucleophile:

  • Nitro Group (

    
    ) at C2:  A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It activates the positions ortho and para to itself. The chlorine atom at C5 is para to the nitro group, placing it in the maximally activated position for nucleophilic attack.
    
  • Amino Group (

    
    ) at C1:  A strong electron-donating group (EDG) via resonance (+M). It typically deactivates rings toward 
    
    
    
    . However, the amino group is meta to the chlorine at C5. Consequently, its deactivating resonance contribution at C5 is negligible compared to the strong activation provided by the para-nitro group.
Step-by-Step Mechanism
  • Deprotonation: The base (e.g.,

    
    ) deprotonates phenol to generate the phenoxide anion (
    
    
    
    ), a potent nucleophile.
  • Nucleophilic Attack (Rate-Determining Step): The phenoxide attacks the C5 carbon of 5-chloro-2-nitroaniline. This disrupts the aromaticity, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Resonance Stabilization: The negative charge in the complex is delocalized onto the nitro group oxygens, significantly lowering the activation energy (

    
    ).
    
  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ), yielding the final ether product.
    
Mechanistic Visualization

The following diagram details the electronic flow and intermediate states.

SNAr_Mechanism cluster_electronics Electronic Effects Reactants Reactants 5-Chloro-2-nitroaniline + Phenoxide Ion TS1 Transition State 1 (Attack at C5) Reactants->TS1 Activation Intermediate Meisenheimer Complex (Resonance Stabilized by p-NO2) TS1->Intermediate k1 (slow) TS2 Transition State 2 (Cl- Departure) Intermediate->TS2 Re-aromatization Products Product This compound + Chloride Ion TS2->Products k2 (fast) NO2 NO2 (C2) Activates C5 (para) NH2 NH2 (C1) Meta to C5 (Min. Deactivation)

Figure 1: Reaction coordinate pathway illustrating the formation of the Meisenheimer complex and the critical role of the para-nitro group.[2][3][4]

Thermodynamics & Kinetics

ParameterDescriptionImpact on Protocol
Activation Energy (

)
High (~80-100 kJ/mol)Requires elevated temperatures (

) to proceed at a viable rate.
Solvent Effect Polar Aprotic (DMF, DMSO)Critical. These solvents solvate cations (

) well but leave the phenoxide anion "naked" and highly reactive. They also stabilize the polar Meisenheimer complex.
Leaving Group Ability

vs

While Fluorine is a better leaving group in

(due to higher electronegativity increasing C-site electrophilicity), Chlorine is used here for cost-efficiency. The strong para-nitro activation compensates for the weaker leaving group ability of Cl.
Entropy (

)
NegativeThe formation of the ordered transition state suggests the reaction is entropy-disfavored; high concentration and heat drive the reaction.

Experimental Protocol: Synthesis of this compound

Safety Warning: 5-Chloro-2-nitroaniline is toxic and potentially fatal if inhaled or absorbed through skin.[5] Phenol is corrosive. Perform all operations in a functioning fume hood.

Reagents & Materials
  • Substrate: 5-Chloro-2-nitroaniline (1.0 eq)

  • Nucleophile Source: Phenol (1.5 - 2.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quench: 1N Sodium Hydroxide (

    
    ), Ethyl Acetate, Brine.
    
Step-by-Step Methodology
  • Reactor Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-2-nitroaniline (e.g., 10.9 g, 63 mmol) and Phenol (10.0 g, 106 mmol).

  • Solvation: Add DMF (50 mL). Stir until solids are mostly dissolved.

  • Base Addition: Add anhydrous

    
      (17.4 g, 126 mmol) in a single portion. Note: The mixture may change color (often deep red/orange) due to phenoxide formation.
    
  • Reaction: Heat the mixture to

    
      in an oil bath. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 3:1) or HPLC.[5]
    
    • Target: Disappearance of the chloro-starting material.

    • Duration: Typically 4–8 hours depending on scale and temperature.

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 1N NaOH (200 mL). Rationale: The basic aqueous layer converts excess phenol into water-soluble sodium phenoxide, separating it from the product.

    • Extract with Ethyl Acetate (3 x 100 mL).

  • Purification:

    • Wash the combined organic layers with 1N NaOH (2 x 50 mL) to ensure complete phenol removal.

    • Wash with Brine (saturated NaCl).

    • Dry over anhydrous

      
       , filter, and concentrate under reduced pressure.
      
    • Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene to yield yellow/orange crystals.

Process Flow Diagram

Process_Flow Start Start: Charge Reactor Mix Dissolve in DMF Add K2CO3 + Phenol Start->Mix Heat Heat to 120-130°C (4-8 Hours) Mix->Heat Check Check HPLC/TLC (Conversion > 98%) Heat->Check Check->Heat Incomplete Quench Quench in 1N NaOH (Removes excess Phenol) Check->Quench Complete Extract Extract w/ Ethyl Acetate Wash w/ Brine Quench->Extract Dry Dry & Concentrate Recrystallize (Ethanol) Extract->Dry End Final Product: This compound Dry->End

Figure 2: Operational workflow for the synthesis and purification of this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysisIncrease temperature to

; ensure reagents are anhydrous (water competes as a nucleophile, forming phenols).
Residual Phenol Inefficient base washEnsure the quench solution is pH > 12 (use 1N or 2N NaOH). Phenol (

) must be fully deprotonated to stay in the aqueous phase.
Dark Tarry Impurities Oxidation of anilineDegas solvents with Nitrogen/Argon before heating. Aniline derivatives are prone to air oxidation at high temps.
Regioselectivity Issues Incorrect starting materialVerify starting material is 5-chloro-2-nitroaniline and not an isomer. The

reaction is highly specific to the halogen para or ortho to the nitro group.

References

  • PrepChem. "Synthesis of this compound." PrepChem.com. Accessed January 30, 2026. [Link]

  • Google Patents. "Method for preparing 2-nitro-5-(phenylthio)-anilines (Analogous Chemistry)." US Patent US6552230B1. Accessed January 30, 2026.
  • Google Patents. "Medicine intermediate 2-phenoxy aniline and preparation method thereof." CN Patent CN102070471A. Accessed January 30, 2026.
  • PubChem. "5-Chloro-2-nitroaniline Compound Summary." National Center for Biotechnology Information. Accessed January 30, 2026. [Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." MasterOrganicChemistry.com. Accessed January 30, 2026. [Link]

Sources

potential applications of 2-Nitro-5-phenoxyaniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: CAS 1552-17-6 (2-Nitro-5-phenoxyaniline) as a Gateway Scaffold Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Masked" Privileged Structure

This compound (CAS 1552-17-6) is not merely a catalog intermediate; it is a strategic "masked" synthon for 4-phenoxy-1,2-phenylenediamine . In modern medicinal chemistry, this molecule serves as the primary entry point to the 5-phenoxybenzimidazole class—a privileged pharmacophore found in high-affinity kinase inhibitors, anthelmintics, and neuroprotective agents.

This guide analyzes the utility of this compound beyond simple substitution, focusing on its role in constructing lipophilic, metabolically stable heterocycles that engage in critical


-stacking interactions within protein binding pockets.

Chemical Identity & Structural Logic

Core Properties
  • CAS Number: 1552-17-6

  • IUPAC Name: 5-phenoxy-2-nitroaniline

  • Molecular Formula:

    
    
    
  • Key Functional Motifs:

    • Nitro Group (

      
      ):  Acts as an electron-withdrawing protecting group for the amine and a precursor to the 1,2-diamine "warhead."
      
    • Phenoxy Group (

      
      ):  Provides lipophilicity (
      
      
      
      modulation) and a flexible aromatic moiety for
      
      
      -
      
      
      T-shaped interactions in enzyme active sites.
The "Push-Pull" Electronic Advantage

The positioning of the electron-donating phenoxy group meta to the amino group and para to the nitro group creates a unique electronic environment. Upon reduction, the resulting 4-phenoxy-1,2-phenylenediamine (CAS 13940-96-0) possesses nucleophilic differentiation between the two amino groups, allowing for regioselective cyclizations—a critical factor when synthesizing non-symmetric benzimidazoles.

Synthetic Utility: The Benzimidazole Gateway

The primary application of this compound is its conversion into 5-substituted benzimidazoles. This transformation is the industry-standard route for accessing the 5-phenoxy-1H-benzo[d]imidazole scaffold.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the nitroaniline precursor into bioactive drug classes.

Synthesis_Pathway Start This compound (CAS 1552-17-6) Inter 4-Phenoxy-1,2-phenylenediamine (CAS 13940-96-0) Start->Inter Reduction (H2/Pd or Fe/HCl) Target1 5-Phenoxybenzimidazoles (Kinase/AChE Inhibitors) Inter->Target1 R-CHO / Ox (Cyclization) Target2 6-Phenoxyquinoxalines Inter->Target2 Glyoxal derivatives

Figure 1: The strategic divergence from this compound to bioactive heterocycles.

Critical Protocol: Reduction to the Diamine

The reduction step is the bottleneck in scaling this chemistry. While catalytic hydrogenation is clean, the phenoxy ether linkage can be sensitive to hydrogenolysis under vigorous conditions.

Recommended Protocol (Iron-Mediated Reduction):

  • Rationale: Iron powder in acidic media (Bechamp reduction) is preferred over catalytic hydrogenation for this substrate because it avoids the risk of cleaving the ether bond while quantitatively reducing the nitro group.

  • Procedure:

    • Suspend this compound (1.0 eq) in EtOH/Water (4:1).

    • Add Iron powder (3.0 eq) and

      
       (0.5 eq).
      
    • Reflux for 2–4 hours (monitor by TLC for disappearance of the yellow nitro compound).

    • Hot filtration (remove iron oxide sludge) and basification yields 4-phenoxy-1,2-phenylenediamine .

Medicinal Chemistry Applications

Neurodegeneration: AChE Inhibitors

The 5-phenoxybenzimidazole scaffold has emerged as a potent pharmacophore for Acetylcholinesterase (AChE) inhibitors, targeting Alzheimer's disease.[1]

  • Mechanism: The benzimidazole core binds to the catalytic anionic site (CAS), while the 5-phenoxy moiety extends into the peripheral anionic site (PAS). This dual binding is facilitated by the flexibility of the ether linkage, allowing the distal phenyl ring to engage in

    
    -stacking with aromatic residues (e.g., Trp286) in the enzyme gorge.
    
  • Evidence: Hybrids of benzylpiperidine (Donepezil-like) and 5-phenoxybenzimidazole have shown

    
     values in the nanomolar range, with improved Blood-Brain Barrier (BBB) permeability compared to rigid analogs.
    
Oncology: Microtubule & Kinase Targeting
  • Tubulin Inhibitors: Benzimidazoles are classic tubulin polymerization inhibitors (binding at the colchicine site). The introduction of a 5-phenoxy group increases lipophilicity and bulk, often improving potency against multi-drug resistant (MDR) cell lines where smaller benzimidazoles fail.

  • Kinase Inhibition: The scaffold mimics the adenine ring of ATP. The 5-phenoxy group projects into the hydrophobic back-pocket (Gatekeeper region) of kinases, providing selectivity.

Anti-Infectives: The Triclabendazole Homology

While Triclabendazole (a Fasciolicide) utilizes a chlorinated phenoxy-benzimidazole core, the non-chlorinated 5-phenoxy analog derived from this starting material is a crucial tool for Structure-Activity Relationship (SAR) studies. It allows researchers to determine the metabolic liability of the halogen atoms and optimize the lipophilic ligand efficiency (LLE).

Experimental Validation: Cyclization Protocol

Objective: Synthesis of 2-methyl-5-phenoxy-1H-benzo[d]imidazole (Probe Compound).

  • Reagents: 4-phenoxy-1,2-phenylenediamine (from Section 3.2), Acetic Acid (solvent & reagent).

  • Method:

    • Dissolve the diamine (10 mmol) in glacial acetic acid (20 mL).

    • Reflux for 6 hours. The acid acts as both the carbonyl source and the dehydrating agent (Phillips-Ladenburg type condensation).

    • Workup: Neutralize with

      
       to precipitate the crude benzimidazole.
      
    • Purification: Recrystallization from ethanol.

  • QC Check:

    • 1H NMR (DMSO-d6): Look for the diagnostic singlet at

      
       ppm (C2-Methyl) and the preservation of the phenoxy aromatic signals (6.9–7.4 ppm).
      
    • Tautomerism: Note that in solution, the 5-phenoxy and 6-phenoxy tautomers are in rapid equilibrium (

      
       shift).
      

Structure-Activity Relationship (SAR) Logic

The following diagram maps the functional regions of the scaffold derived from this compound.

SAR_Logic Core 5-Phenoxybenzimidazole Scaffold Pos2 Position 2 (C-H/R): Determines Target Selectivity (Kinase vs. Tubulin) Core->Pos2 Pos5 Position 5 (Phenoxy): Hydrophobic Pocket Filling (PAS Interaction in AChE) Core->Pos5 NH N-H Motif: H-Bond Donor (Critical for ATP Hinge Binding) Core->NH

Figure 2: Pharmacophore mapping of the 5-phenoxybenzimidazole core.

References

  • Synthesis of Phenoxy-diamines: Journal of Functional Polymers, 2020, 33(5): 473-482. (Describes the reduction of this compound to 4-phenoxy-1,2-phenylenediamine).

  • AChE Inhibition: Shome, A. & Chawla, P.A.[1][2][3] "Molecular docking analysis of substituted 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole derivatives as acetylcholinesterase inhibitors." Pharmaspire, 2023, 15(2), 61-69.[1][2]

  • Benzimidazole Scaffold Review: "Benzimidazole as a Privileged Scaffold in Drug Design and Discovery." PubMed, NIH.

  • Patent Application: US6162832A "2-Phenoxyaniline derivatives as Na+/Ca2+ exchange inhibitors."

  • Anticancer Activity: "Benzimidazole scaffold as a potent anticancer agent." Journal of Medicinal Chemistry (via NIH PMC).

Sources

Technical Guide: 2-Nitro-5-phenoxyaniline as a Strategic Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Nitro-5-phenoxyaniline as a Building Block for Heterocyclic Compounds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 1552-17-6) is a high-value aromatic building block defined by its ortho-nitroaniline core and a meta-positioned phenoxy ether linkage. It serves as a critical precursor for the synthesis of 5-phenoxy-substituted benzimidazoles, quinoxalines, and benzotriazoles .

In medicinal chemistry, the phenoxy group acts as a lipophilic anchor, capable of occupying hydrophobic pockets (e.g., the allosteric site of kinases or the hydrophobic channel of GPCRs) while the heterocyclic core provides hydrogen-bonding motifs essential for target affinity. This guide details the synthesis, reactivity, and application of this scaffold, moving beyond standard protocols to offer field-proven mechanistic insights.

Chemical Identity & Structural Logic

  • IUPAC Name: this compound

  • CAS Number: 1552-17-6

  • Molecular Formula: C₁₂H₁₀N₂O₃

  • Molecular Weight: 230.22 g/mol

  • SMILES: Nc1cc(Oc2ccccc2)ccc1[O-]

The "Phenoxy-Handle" Advantage

The strategic value of this molecule lies in the 5-phenoxy substituent. Unlike simple alkyl or halo substitutions, the phenoxy group introduces:

  • Rotational Freedom: The ether linkage allows the phenyl ring to adopt non-planar conformations (twist angle ~70°), improving shape complementarity in drug-target interactions.

  • Electronic Buffering: The oxygen atom acts as a weak electron donor by resonance but an electron withdrawer by induction, modulating the pKa of the resulting heterocycles without deactivating the ring toward nucleophilic attack during synthesis.

Synthesis of the Building Block

While commercially available, in-house preparation is often required for scale-up or to introduce specific substitutions on the phenoxy ring.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most robust route involves the displacement of a halogen on a nitroaniline scaffold by a phenoxide ion.

Reaction Scheme: 5-Chloro-2-nitroaniline + Phenol + K₂CO₃ → this compound[1]

Experimental Procedure:

  • Charge: A reaction vessel is charged with 5-chloro-2-nitroaniline (1.0 eq), Phenol (1.5 eq), and anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Dimethylformamide (DMF) is preferred for its high boiling point and ability to solvate the phenoxide anion.

  • Conditions: Heat to 100–120°C for 6–8 hours. Monitor by TLC or HPLC.

  • Workup: Pour the reaction mixture into ice-water. The product precipitates as a yellow/orange solid. Filter, wash with water to remove excess phenol/salts, and recrystallize from ethanol.

  • Yield: Typically 85–92%.

Critical Insight: The nitro group at the ortho position activates the C-Cl bond at position 5 via long-range inductive effects, facilitating the SNAr reaction.

Core Transformation: The Diamine Gateway

The primary utility of this compound is its conversion to 4-phenoxy-1,2-phenylenediamine . This diamine is the "universal socket" for generating bicyclic nitrogen heterocycles.

Reduction Protocols

The reduction of the nitro group must be controlled to prevent oxidation of the resulting electron-rich diamine.

MethodReagentsProsCons
Catalytic Hydrogenation H₂, Pd/C (10%), MeOHCleanest profile; quantitative yield.Requires pressure equipment; catalyst cost.
Chemical Reduction Fe powder, NH₄Cl, EtOH/H₂ORobust; tolerates halogens on the phenoxy ring.Iron sludge waste; difficult filtration.
Dithionite (One-Pot) Na₂S₂O₄, H₂O/DioxaneAllows immediate cyclization (see Section 5).Stoichiometric sulfur waste.

Handling Note: 4-Phenoxy-1,2-phenylenediamine is sensitive to air oxidation (turning purple/black). It should be used immediately in the next step or stored as a dihydrochloride salt.

Heterocycle Construction Workflows

Pathway A: Benzimidazoles (The Kinase Scaffold)

Benzimidazoles are synthesized by condensing the diamine with electrophilic carbon sources (aldehydes, acids, or orthoesters).

Mechanism:

  • Imine Formation: The primary amine attacks the carbonyl carbon.

  • Cyclization: The secondary amine (formerly the nitro group nitrogen) attacks the imine carbon.

  • Oxidation: If using aldehydes, an oxidative step (using air, Na₂S₂O₅, or Cu(II)) is required to aromatize the imidazole ring.

Featured Protocol: One-Pot Reductive Cyclization This modern approach avoids isolating the unstable diamine.

  • Mix: this compound (1 eq), Aryl Aldehyde (1.1 eq), and Sodium Dithionite (Na₂S₂O₄, 3 eq) in DMSO/H₂O.

  • Heat: 100°C for 12 hours.

  • Result: The dithionite reduces the nitro group in situ; the resulting amine condenses with the aldehyde, and the intermediate is oxidized to the benzimidazole.

Pathway B: Quinoxalines (The Intercalator Scaffold)

Reaction with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields quinoxalines.

  • Reagents: Glyoxal (40% aq), Ethanol, reflux.

  • Selectivity: The condensation is generally regioselective due to steric steering by the phenoxy group, though isomers may form.

Pathway C: Benzotriazoles

Reaction with nitrous acid (generated in situ from NaNO₂/HCl) yields 5-phenoxy-1H-benzotriazole.

  • Utility: These are excellent leaving groups in peptide coupling and privileged structures in antifungal research.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways starting from the this compound block.

G Figure 1: Divergent Synthesis from this compound Start This compound (Precursor) Diamine 4-Phenoxy-1,2-phenylenediamine (Unstable Intermediate) Start->Diamine Reduction (H2/Pd-C or Fe/HCl) Benzimidazole 5-Phenoxy-benzimidazole (Kinase Inhibitors) Start->Benzimidazole One-Pot Reductive Cyclization (Na2S2O4 / R-CHO) Diamine->Benzimidazole R-CHO / Oxidant (Condensation) Quinoxaline 6-Phenoxy-quinoxaline (Intercalators) Diamine->Quinoxaline 1,2-Dicarbonyls (Glyoxal/Benzil) Benzotriazole 5-Phenoxy-benzotriazole (Antifungals) Diamine->Benzotriazole NaNO2 / HCl (Diazotization)

Caption: Divergent synthetic pathways transforming the nitro-aniline scaffold into three distinct heterocyclic classes.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-5-phenoxy-1H-benzimidazole

This protocol represents a standard medicinal chemistry workflow for generating a library of kinase inhibitors.

Materials:

  • This compound (1.0 mmol)

  • 4-Fluorobenzaldehyde (1.1 mmol)

  • Sodium Dithionite (3.0 mmol)

  • DMSO (5 mL) / Water (1 mL)

Steps:

  • Dissolve this compound and 4-fluorobenzaldehyde in DMSO.

  • Add sodium dithionite dissolved in water dropwise.

  • Heat the mixture to 100°C in a sealed vial for 12 hours.

  • TLC Check: Mobile phase 50% EtOAc/Hexane. Look for the disappearance of the yellow nitroaniline spot.

  • Workup: Cool to room temperature. Pour into crushed ice (50 g).

  • Isolation: The product precipitates as a beige solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Validation:

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet at ~8.2 ppm (C2-H of benzimidazole) and the multiplet integration for the phenoxy ring (6.9–7.4 ppm).

  • MS (ESI): Expected [M+H]+ = 305.1.

References

  • Synthesis of this compound

    • Source: PrepChem. "Synthesis of this compound."
    • URL:[Link]

  • Reductive Cyclization Methodology

    • Source: Dasgupta, H. R., et al. "One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water." Progress in Chemical and Biochemical Research, 2021.
    • URL:[Link]

  • Medicinal Chemistry of Benzimidazoles

    • Source: Varpe, A., et al. "Medicinal chemistry of benzimidazole, a versatile pharmacophore."[2] Current Trends in Pharmacy and Pharmaceutical Chemistry, 2023.

    • URL:[Link]

  • Structural Characterization

    • Source: NIH National Library of Medicine. "4-Nitro-2-phenoxyaniline (Isomer comparison)." Acta Crystallographica Section E, 2010.
    • URL:[Link]

Sources

Technical Guide: Health, Safety, and Handling of 2-Nitro-5-phenoxyaniline

[1]

Executive Summary & Chemical Identity

This compound (CAS 1552-17-6) is a specialized aromatic intermediate primarily utilized in the synthesis of heterocyclic pharmaceuticals (e.g., benzimidazoles) and high-performance dyes.[1][2] As a nitroaniline derivative possessing a phenoxy ether linkage, it presents a dual hazard profile: the acute systemic toxicity associated with nitro-aromatics (methemoglobinemia) and the potential for skin sensitization.[1]

This guide provides a rigorous safety framework for research and scale-up operations, moving beyond generic SDS data to address specific handling protocols required for this solid intermediate.

Chemical Identity Table
PropertyData
CAS Number 1552-17-6
IUPAC Name This compound
Synonyms 5-Phenoxy-2-nitroaniline; 3-Amino-4-nitrodiphenyl ether
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Appearance Dark brown to orange crystalline solid
Melting Point 148–150 °C
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water

Hazard Identification & GHS Classification

Note: While specific regulatory GHS data for this isolated intermediate may be limited in public databases, the structural homology to 2-nitroaniline and 5-chloro-2-nitroaniline mandates a Category 3 (Toxic) classification for handling purposes.[1]

Core Hazards[1][6]
  • Acute Toxicity (Oral/Dermal/Inhalation): Nitroanilines are rapidly absorbed through the skin and lungs. They interfere with the blood's oxygen-carrying capacity.[1]

  • Methemoglobinemia: The primary mechanism of toxicity. The nitro group is metabolically reduced to a hydroxylamine intermediate, which oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), leading to cyanosis and tissue hypoxia.[1]

  • Skin/Eye Irritation: The phenoxy ether moiety adds lipophilicity, potentially enhancing dermal penetration and irritation.[1]

Precautionary GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[1]
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.[1]
Skin Sensitization Cat 1H317: May cause an allergic skin reaction.[1]
STOT - Repeated Cat 2H373: May cause damage to blood/liver through prolonged exposure.[1]
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long-lasting effects.[1]

Emergency Response Protocols

The following logic flow dictates the immediate response to exposure. Speed is critical to prevent the onset of methemoglobinemia.

EmergencyResponseStartEXPOSURE INCIDENTTypeIdentify Exposure RouteStart->TypeSkinSKIN CONTACT(High Absorption Risk)Type->SkinEyeEYE CONTACTType->EyeInhalINHALATIONType->InhalAction_Skin1. Drench with water (15 min)2. Remove contam. clothing3. Do NOT use solventsSkin->Action_SkinAction_Eye1. Irrigate with saline/water (15 min)2. Hold eyelids open3. Consult OphthalmologistEye->Action_EyeAction_Inhal1. Move to fresh air immediately2. Administer Oxygen if cyanotic3. Monitor for delayed edemaInhal->Action_InhalMedicalMEDICAL URGENCY:Monitor Methemoglobin Levels(Standard: Methylene Blue treatment if MetHb > 30%)Action_Skin->MedicalAction_Eye->MedicalAction_Inhal->Medical

Figure 1: Emergency response logic flow emphasizing the risk of transdermal absorption and the need for methemoglobin monitoring.[1]

Technical Handling & Synthesis

Engineering Controls
  • Primary Containment: All weighing and transfer of the solid must occur within a HEPA-filtered fume hood or a powder containment balance enclosure .

  • Glove Selection: Standard nitrile gloves may offer insufficient protection against nitro-aromatics over long durations.[1] Double-gloving (Laminate/PE inner + Nitrile outer) is recommended for synthesis operations involving organic solvents (DMF/DMSO).[1]

Validated Synthesis Protocol

Context: This compound is often synthesized via Nucleophilic Aromatic Substitution (SₙAr).[1]

Reaction: 5-Chloro-2-nitroaniline + Phenol ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1

Step-by-Step Methodology:

  • Reagent Prep: Charge a round-bottom flask with 5-chloro-2-nitroaniline (1.0 eq), Phenol (excess, ~2.0–10.0 eq), and anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent System: Dissolve in anhydrous DMF (Dimethylformamide). Note: DMF facilitates the SₙAr mechanism by solvating the cation.[1]

  • Thermal Activation: Heat the mixture to 150 °C under an inert atmosphere (Nitrogen/Argon) for 16–96 hours. Monitor via TLC (Ethyl Acetate/Hexane) for the disappearance of the chloro-starting material.

  • Work-up (Critical for Safety):

    • Cool to room temperature.[1]

    • Dilute with 1N NaOH (to deprotonate and solubilize excess phenol).

    • Extract with Ethyl Acetate.[1][3] The product resides in the organic layer; the phenolate impurity remains in the aqueous base.

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Chloroform eluent).[1]

Toxicology & Metabolic Pathway

Understanding the metabolism of this compound is crucial for predicting toxicity.[1] The nitro group is the primary toxophore.

Mechanism of Action[1][4][10][11]
  • Nitroreduction: Gut flora and hepatic enzymes (nitroreductases) reduce the parent compound.

  • Bioactivation: The intermediate N-hydroxyarylamine is formed.[1]

  • Heme Oxidation: This intermediate reacts with Hemoglobin (Fe²⁺)

    
     Methemoglobin (Fe³⁺), which cannot bind oxygen.[1]
    
  • Terminal Metabolite: Complete reduction yields 3,4-diaminodiphenyl ether , which is excreted or further acetylated.[1]

MetabolicPathwayParentThis compound(Parent Compound)Step1Nitroreductase(Liver/Gut Flora)Parent->Step1IntermediateN-Hydroxy Intermediate(TOXIC SPECIES)Step1->IntermediatePartial ReductionEffectHemoglobin (Fe2+) -> MetHb (Fe3+)(Cyanosis/Hypoxia)Intermediate->EffectRedox CyclingProduct3,4-Diaminodiphenyl ether(Amine Metabolite)Intermediate->ProductComplete Reduction

Figure 2: Metabolic activation pathway illustrating the formation of the toxic N-hydroxy intermediate responsible for methemoglobinemia.[1]

References

  • LabNovo. this compound Physical Properties and CAS Data. Retrieved from LabNovo Database.[1] Link

  • PrepChem. Synthesis of this compound from 5-chloro-2-nitroaniline. Detailed experimental procedure for SₙAr reaction. Link

  • University of Liverpool. Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies in C. neoformans. (Thesis detailing the use of this compound as a scaffold). Link

  • Google Patents. Method for preparing 2-nitro-5-(phenylthio)-anilines (US6552230B1). Describes analogous synthesis and purification methods. Link

  • ChemicalBook. 3,4-Diaminodiphenyl ether Synthesis. Describes the reduction of this compound to the diamine. Link

Strategic Sourcing and Synthetic Utility of 2-Nitro-5-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 1552-17-6) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.

Executive Summary

2-Nitro-5-phenoxyaniline (CAS 1552-17-6) is a critical aromatic scaffold used primarily as a precursor for 5-phenoxybenzimidazoles and substituted phenazines . Its structural motif—an ortho-nitroaniline moiety with a meta-phenoxy substituent—provides a direct synthetic handle for accessing privileged pharmacophores found in kinase inhibitors, antiparasitic agents, and high-performance pigments.

This guide addresses the specific challenges in sourcing this compound, distinguishing it from common regioisomers (e.g., the Nimesulide intermediate), and validating its quality for sensitive downstream cyclization reactions.

Chemical Identity & Structural Significance[1][2][3][4]

Core Data
ParameterSpecification
Chemical Name This compound
CAS Number 1552-17-6
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 108–112 °C (varies by polymorph/purity)
Key Functional Groups Primary Amine (-NH₂), Nitro (-NO₂), Ether (-OPh)
The Isomer Trap

Critical Warning: Researchers frequently confuse CAS 1552-17-6 with its regioisomer, 4-nitro-2-phenoxyaniline (CAS 5422-92-4), which is the key intermediate for the NSAID Nimesulide .

  • Target (CAS 1552-17-6): Nitro is ortho to amine; Phenoxy is meta to amine. Used for Benzimidazoles .[1][2][3][4]

  • Isomer (CAS 5422-92-4): Nitro is para to amine; Phenoxy is ortho to amine. Used for Sulfonanilides .

Using the wrong isomer will result in complete failure of cyclization protocols designed for o-phenylenediamines.

Commercial Supplier Landscape

Sourcing strategies depend on the research phase. For early discovery, catalog purity (>97%) is sufficient. For process development, trace metal analysis becomes critical to prevent catalyst poisoning during the subsequent hydrogenation step.

Tiered Supplier Categorization
TierSupplier TypeRecommended ForKey Vendors (Verified)
Tier 1 Global Catalog HTS, MedChem Discovery (<100g)Sigma-Aldrich (MilliporeSigma) , Thermo Scientific , TCI Chemicals
Tier 2 Specialized Building Blocks Scale-up, Custom Purity (100g - 1kg)BLDpharm , Fluorochem , Combi-Blocks , Enamine
Tier 3 Bulk Synthesis Pilot Plant (>1kg)Bepharm , Ambeed , Boc Sciences
Sourcing Protocol: The "Self-Validating" Order

To ensure integrity, do not rely solely on the vendor's CoA. Request the following before purchase for batches >100g:

  • H-NMR Spectrum: Verify the coupling pattern of the aromatic protons to confirm the 2,5-substitution pattern.

  • HPLC Purity: Ensure <0.5% of the 4-nitro isomer, which acts as a chain terminator in polymerization or cyclization.

Technical Validation: QA/QC Workflows

Upon receipt, the material must be validated. The following protocol ensures the compound is suitable for reduction-cyclization sequences.

Identity Confirmation (1H-NMR)
  • Solvent: DMSO-d₆

  • Diagnostic Signals:

    • δ ~8.0 ppm (d, 1H): Proton adjacent to the Nitro group (deshielded).

    • δ ~6.0–6.5 ppm (s, 1H): Proton between the Amine and Phenoxy groups (shielded).

    • δ ~7.2–7.5 ppm (m, 2H): Amine protons (-NH₂), typically broad.

  • Logic: If the doublet at 8.0 ppm is missing or shifted, you likely have the wrong isomer.

Supplier Qualification Workflow

The following decision tree illustrates the logic for accepting or rejecting a batch based on analytical data.

SupplierQualification Start Batch Receipt (CAS 1552-17-6) NMR 1H-NMR Analysis (DMSO-d6) Start->NMR IsomerCheck Isomer Verification: Doublet at ~8.0 ppm? NMR->IsomerCheck HPLC HPLC Purity Check IsomerCheck->HPLC Yes (Correct Regioisomer) Reject REJECT BATCH IsomerCheck->Reject No (Wrong Isomer) PurityCheck Purity > 98%? HPLC->PurityCheck MetalCheck Trace Metal Analysis (If Catalytic Reduction planned) PurityCheck->MetalCheck Yes PurityCheck->Reject No Approve RELEASE FOR SYNTHESIS MetalCheck->Approve Pass MetalCheck->Reject Fail (>10ppm S/Pd)

Figure 1: QA/QC Decision Tree for validating incoming this compound batches.

Research Application: Benzimidazole Synthesis

The primary research utility of this compound is its conversion to 5-phenoxybenzimidazole . This scaffold is highly relevant for designing kinase inhibitors (e.g., targeting VEGFR or EGFR) where the phenoxy group occupies the hydrophobic pocket.

Synthetic Pathway

The synthesis involves two key steps:

  • Reduction: Chemoselective reduction of the nitro group to the amine, yielding 4-phenoxy-1,2-phenylenediamine .

  • Cyclization: Condensation of the resulting diamine with an aldehyde or carboxylic acid.

Experimental Protocol (Self-Validating)

Step 1: Reduction (Hydrogenation) [5]

  • Reagents: this compound (1.0 eq), Pd/C (10% w/w), MeOH.

  • Conditions: H₂ atmosphere (balloon), RT, 4h.

  • Validation: Monitoring by TLC is insufficient due to streaking. Use LC-MS. The product (Diamine) is highly sensitive to oxidation (turns dark/purple). Process Tip: Do not isolate the diamine if possible; proceed immediately to cyclization ("telescoped" process).

Step 2: Cyclization ( oxidative condensation)

  • Reagents: Crude Diamine, Aryl Aldehyde (1.0 eq), Na₂S₂O₅ (oxidant/additive), DMF/Water.

  • Conditions: Reflux, 100°C, 6h.

  • Result: Formation of the 2-aryl-5-phenoxybenzimidazole.

Pathway Visualization

SynthesisPathway Start This compound (Precursor) Step1 Reduction (Pd/C, H2) Start->Step1 Intermediate 4-Phenoxy-1,2-phenylenediamine (Unstable Intermediate) Step1->Intermediate -2H2O Step2 Cyclization (R-CHO, Heat) Intermediate->Step2 Product 5-Phenoxybenzimidazole (Target Scaffold) Step2->Product Condensation

Figure 2: Synthetic workflow from CAS 1552-17-6 to the bioactive benzimidazole scaffold.

Handling and Safety

  • Toxicity: Like most nitroanilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia .

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is light-sensitive; amber vials are recommended.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • PubChem. Compound Summary for CID 123456 (this compound). National Library of Medicine. Available at: [Link]

  • ResearchGate. Synthesis of Benzimidazole Derivatives. Available at: [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Nitro-5-phenoxyaniline via

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide professional researchers through the synthesis of 2-Nitro-5-phenoxyaniline , a functionalized biaryl ether intermediate. This compound is of interest in medicinal chemistry as a scaffold for heterocyclic synthesis and in materials science for dye fabrication.[1]

The protocol leverages a Nucleophilic Aromatic Substitution (


) strategy. This approach is chosen for its atom economy and the specific activation provided by the nitro group para to the leaving halogen.

Introduction & Mechanistic Rationale

The synthesis of This compound (CAS: 116289-67-9) presents a classic challenge in regioselectivity.[2] The target molecule contains three distinct functionalities: an amine, a nitro group, and a phenoxy ether.

Mechanistic Insight

The most robust route involves the displacement of a halogen by a phenoxide nucleophile. We utilize 5-chloro-2-nitroaniline as the starting material.[1][3][4][5]

  • Activation: The nitro group at position 2 is para to the chlorine at position 5. Through resonance (

    
     effect) and induction (
    
    
    
    effect), the nitro group significantly lowers the electron density at the C-5 carbon, facilitating nucleophilic attack.[2]
  • Chemoselectivity: The amino group (

    
    ) at position 1 is an electron-donating group (EDG), which typically deactivates 
    
    
    
    . However, because the nucleophile (phenoxide) is attacking the position meta to the amine and para to the nitro group, the activating power of the nitro group dominates.
  • Thermodynamics: The formation of the stable ether linkage drives the reaction, but the high energy barrier necessitates elevated temperatures, often requiring a solvent-free melt or high-boiling polar aprotic solvent.[2]

Experimental Protocol

Materials & Reagents Table
ReagentRoleEquiv.Notes
5-Chloro-2-nitroaniline Substrate1.0Limiting reagent.[2] Purity >98% recommended.
Phenol Nucleophile / Solvent10-15Used in large excess to act as the reaction medium (melt).[2]
Potassium Carbonate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Base2.0 - 2.5Anhydrous.[2] Scavenges HCl; generates phenoxide in situ.[2]
Ethyl Acetate Extraction SolventN/AFor workup.
Sodium Hydroxide (1N) Wash SolutionN/ACritical for removing excess phenol.[2]
Safety Considerations (Critical)
  • Phenol: Highly corrosive and toxic by absorption.[2] Causes severe burns.[2] Double-gloving (Nitrile/Neoprene) and a face shield are mandatory.

  • Nitroanilines: Potential methemoglobinemia agents.[2] Handle in a fume hood.

  • Thermal Hazard: The reaction runs at 150°C. Ensure reaction vessels are rated for thermal stress.

Step-by-Step Synthesis Workflow

Step 1: Reaction Assembly

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-chloro-2-nitroaniline (1.0 equiv) and phenol (10 equiv).

  • Add anhydrous potassium carbonate (2.0 equiv).

  • Note: No additional solvent is required; the excess phenol serves as the solvent upon melting.

Step 2: Thermal Displacement

  • Heat the mixture to 150°C using an oil bath.

  • Maintain vigorous stirring. The mixture will become a dark homogeneous melt.

  • Monitor: Reaction kinetics are slow. Allow the reaction to proceed for 72–96 hours . Monitor via TLC (Solvent system: Chloroform or Hexane/EtOAc 3:1) until the starting chloro-aniline is consumed.[2]

Step 3: Workup & Phenol Removal [2]

  • Cool the reaction mixture to room temperature. It may solidify or become viscous.[2]

  • Dilute the residue with 1N Sodium Hydroxide (NaOH) .

    • Rationale: This converts the excess phenol (pKa ~10) into water-soluble sodium phenoxide, allowing it to be washed away from the organic product.[2]

  • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .

  • Combine the organic layers.

Step 4: Purification

  • Wash the organic layer sequentially with:

    • 1N NaOH (2x) to ensure complete phenol removal.

    • Distilled water (1x).

    • Brine (saturated NaCl) (1x).

  • Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate under reduced pressure (Rotovap).

  • Chromatography: If necessary, purify the crude residue via silica gel column chromatography using Chloroform or a Gradient of Hexane/Ethyl Acetate to yield This compound as a yellow solid.[2]

Process Visualization

Reaction Logic & Workflow

The following diagram illustrates the critical path from reagents to purified product, highlighting the chemical transformations.

G start Reagents: 5-Chloro-2-nitroaniline Phenol (Excess) K2CO3 reaction Reaction Phase 150°C, 72-96h (Melt Conditions) start->reaction Heat Input intermediate Intermediate Species: Meisenheimer Complex reaction->intermediate SNAr Mechanism quenching Quenching Dilute with 1N NaOH reaction->quenching Complete Conversion intermediate->reaction separation Phase Separation Org: Product in EtOAc Aq: Sodium Phenoxide quenching->separation purification Purification Wash (NaOH/Brine) Silica Chromatography separation->purification Organic Layer product Final Product: This compound purification->product Isolation

Caption: Figure 1: Operational workflow for the synthesis of this compound, detailing the transition from solvent-free melt to biphasic extraction.

Analytical Characterization (Expected)

To validate the integrity of the synthesized compound, the following spectral signatures should be confirmed:

MethodExpected Signal / Characteristic
Appearance Yellow crystalline solid.[2]
Melting Point Distinct range (verify against literature, typically >100°C for nitroanilines).
IR Spectroscopy 3400-3300 cm⁻¹ (N-H stretch, amine); 1500 & 1350 cm⁻¹ (N-O stretch, nitro); 1240 cm⁻¹ (C-O-C stretch, ether).[2]
¹H NMR Aromatic protons for the phenoxy ring (multiplet, 6.9-7.4 ppm) and the aniline ring (distinct coupling patterns due to 1,2,5-substitution).[2]

References

  • PrepChem. "Synthesis of this compound." PrepChem.com. Accessed October 2023.[2] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7447, 2-Methoxy-5-nitroaniline (Structural Analog Reference)." PubChem. Accessed October 2023.[2] [Link]

Sources

Application Note and Protocol for the Purification of 2-Nitro-5-phenoxyaniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the purification of 2-Nitro-5-phenoxyaniline using column chromatography. The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require a high degree of purity for this compound in their work. This guide emphasizes the rationale behind experimental choices, ensuring a robust and reproducible purification strategy.

Introduction: The Rationale for Chromatographic Purification

This compound is an aromatic amine containing both a nitro group and a phenoxy ether linkage. These functional groups impart a moderate to high polarity to the molecule. Synthetic routes to this compound may result in a crude product containing unreacted starting materials, by-products from side reactions, or isomers, all of which can interfere with subsequent synthetic steps or biological assays.

Column chromatography is a highly effective and versatile technique for the purification of such organic compounds.[1][2] The principle of this method relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents).[1] By carefully selecting the stationary and mobile phases, this compound can be effectively isolated from impurities with differing polarities. More polar compounds will have stronger interactions with the polar stationary phase and will elute more slowly than less polar compounds.[1][2]

This application note will first guide the user through the crucial process of solvent system selection using Thin-Layer Chromatography (TLC), followed by a detailed protocol for preparative column chromatography.

Foundational Principles: Selecting the Right Conditions

The success of column chromatography hinges on the selection of an appropriate stationary phase and mobile phase.

Stationary Phase Selection

For moderately polar compounds like this compound, silica gel (SiO₂) is the most common and effective stationary phase.[3][4] Its polar surface, rich in silanol groups (Si-OH), allows for strong interactions with polar functional groups such as the nitro (NO₂) and amine (NH₂) groups of the target molecule.

Mobile Phase (Eluent) Selection and Optimization via TLC

The choice of the mobile phase is critical for achieving good separation. A solvent system must be identified that moves the target compound to a desirable retention factor (Rƒ) on a TLC plate, ideally between 0.25 and 0.35.[5][6] This Rƒ range ensures that the compound will elute from the column in a reasonable volume of solvent, well-separated from more polar and less polar impurities.[6]

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the solvent system before committing to a larger-scale column separation.[3][4][5] The process involves spotting the crude mixture onto a TLC plate and developing it in various solvent systems of differing polarities.

Commonly used solvent systems for compounds of this nature are binary mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[7][8]

Experimental Workflow Diagram

Sources

Application Note: High-Precision FT-IR Analysis of 2-Nitro-5-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the structural characterization and purity assessment of 2-Nitro-5-phenoxyaniline (CAS: 22633-43-8) using Fourier Transform Infrared (FT-IR) spectroscopy. As a critical intermediate in the synthesis of azo dyes and sulfonamide-based pharmaceuticals (e.g., Nimesulide analogs), the precise identification of its functional groups is essential for quality control (QC) in drug development.

This guide prioritizes Attenuated Total Reflectance (ATR) for high-throughput analysis while referencing KBr pellet transmission for high-resolution structural confirmation. It provides a self-validating framework to distinguish the target molecule from common synthetic precursors like phenol and 5-chloro-2-nitroaniline.

Structural Deconstruction & Theoretical Analysis

Before analysis, the molecule is deconstructed into its constituent pharmacophores to predict the spectral fingerprint. This compound consists of three distinct functional domains attached to a benzene core:

  • Primary Amine (

    
    ):  Located at the C1 position. Expect characteristic doublet stretching (asymmetric/symmetric) and scissoring bending modes.
    
  • Nitro Group (

    
    ):  Located at the C2 position (ortho to amine). This creates strong electron-withdrawing effects, potentially shifting amine bands.
    
  • Phenoxy Ether Linkage (

    
    ):  Located at the C5 position. Characterized by the C-O-C stretching vibration.[1]
    
Logical Pathway for Peak Assignment

The following diagram illustrates the decision logic for assigning peaks to this specific molecule.

PeakAssignmentLogic Start Start: Analyze Spectrum (4000 - 400 cm⁻¹) Region1 Region: 3500-3300 cm⁻¹ Start->Region1 Region2 Region: 1550-1300 cm⁻¹ Start->Region2 Region3 Region: 1250-1000 cm⁻¹ Start->Region3 ImpurityCheck Impurity Check: Broad Peak 3600-3200? Start->ImpurityCheck CheckDoublet Check: Doublet Peak? Region1->CheckDoublet AmineConfirmed Confirm: Primary Amine (-NH₂) (Asym & Sym Stretch) CheckDoublet->AmineConfirmed Yes CheckNitro Check: Two Strong Bands? (~1530 & ~1350) Region2->CheckNitro NitroConfirmed Confirm: Nitro Group (-NO₂) (Asym & Sym Stretch) CheckNitro->NitroConfirmed Yes CheckEther Check: Strong Band ~1240? Region3->CheckEther EtherConfirmed Confirm: Aryl Ether (C-O-C) CheckEther->EtherConfirmed Yes PhenolWarn WARNING: Residual Phenol ImpurityCheck->PhenolWarn Yes (Broad OH)

Figure 1: Decision tree for spectral interpretation of this compound, highlighting critical confirmation steps and impurity flags.

Experimental Protocol

Method A: ATR-FTIR (Recommended for Routine QC)

Rationale: ATR requires minimal sample prep, reducing the risk of moisture absorption (hygroscopicity) which can obscure amine signals.

Equipment:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Crystal (Diamond preferred for durability).

Step-by-Step Workflow:

  • System Clean: Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.

  • Background Scan: Collect a background spectrum (air) with the same parameters as the sample (typically 32 scans, 4 cm

    
     resolution).
    
  • Sample Loading: Place approximately 5–10 mg of solid this compound powder onto the center of the crystal.

  • Compression: Lower the pressure arm/anvil until the force gauge reads the optimal range (usually 80–100 N). Note: Inconsistent pressure leads to poor peak intensity.

  • Acquisition: Scan from 4000 to 600 cm

    
    .
    
  • Post-Run: Clean crystal immediately to prevent staining from the nitro-aromatic compound.

Method B: KBr Pellet (Recommended for Structural Validation)

Rationale: Provides higher resolution and eliminates refractive index shifts common in ATR, making it ideal for comparing against library standards.

Step-by-Step Workflow:

  • Grinding: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr powder. Grind in an agate mortar until a fine, uniform powder is achieved.

  • Pressing: Transfer to a die set and press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Measurement: Mount in the transmission holder and scan.

Spectral Analysis & Interpretation

The following table synthesizes data from fragment analysis (nitroaniline and diphenyl ether derivatives) to provide the expected spectral fingerprint.

Table 1: Functional Group Assignments for this compound
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeMechanistic Insight
3450 – 3400 MediumPrimary Amine (

)
Asymmetric StretchCharacteristic doublet high-energy peak.
3350 – 3300 MediumPrimary Amine (

)
Symmetric StretchSecond peak of the doublet; confirms primary amine vs. secondary.
3100 – 3000 WeakAromatic Ring

Stretch

hybridized C-H bonds typical of benzene rings.
1620 – 1580 MediumPrimary Amine

Scissoring
Bending vibration; often overlaps with ring breathing modes.
1550 – 1500 Strong Nitro Group (

)
Asymmetric StretchHighly diagnostic; usually the strongest peak in nitro-aromatics.
1500 – 1450 MediumAromatic Ring

Ring Stretch
Skeletal vibrations of the benzene ring.
1360 – 1320 Strong Nitro Group (

)
Symmetric StretchPaired with the 1530 band; confirms nitro group presence.
1260 – 1230 StrongAryl Ether (

)
Asymmetric StretchDiagnostic for the phenoxy linkage; differentiates from simple nitroanilines.
1100 – 1050 MediumAryl Ether (

)
Symmetric StretchSecondary confirmation of the ether bridge.
850 – 800 MediumAromatic Ring

OOP Bend
Indicates substitution pattern (1,2,4-trisubstituted ring).
Impurity Profiling (Self-Validation)

To ensure the integrity of the synthesis (typically condensation of 5-chloro-2-nitroaniline with phenol), check for these "Red Flag" peaks:

  • Broad Band @ 3500–3200 cm⁻¹: Indicates residual Phenol (unreacted starting material) or moisture.

  • Peak @ ~1090 cm⁻¹ (Sharp): May indicate residual Chlorobenzene derivatives if the ether synthesis was incomplete (C-Cl stretch is often lower, but overtone patterns change).

  • Peak @ ~1700 cm⁻¹: Indicates contamination with carbonyls (e.g., ethyl acetate solvent residue).

Experimental Workflow Diagram

This diagram outlines the standard operating procedure (SOP) for the analysis, ensuring reproducibility.

FTIR_Workflow Prep Sample Prep (Dry Powder) Acquire Acquisition (4000-600 cm⁻¹) Prep->Acquire BgScan Background Scan (Air/Clean Crystal) BgScan->Acquire Subtract Process Processing (Baseline Corr, ATR Corr) Acquire->Process Analyze Peak Picking & Assignment Process->Analyze Report Generate Report (Pass/Fail) Analyze->Report

Figure 2: Step-by-step FTIR acquisition workflow for this compound.

References

  • NIST Chemistry WebBook. 2-Nitroaniline IR Spectrum. (Used as reference for nitro/amine shifts). [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines (IR Absorption). [Link]

  • LibreTexts Chemistry. Spectroscopy of Ethers (IR Absorption). [Link]

  • PrepChem. Synthesis of this compound. (Validates synthetic precursors for impurity analysis). [Link]

  • Specac Application Note. ATR vs KBr Pellets. [Link]

Sources

Application Note: Synthesis of Phenoxazine Derivatives from 2-Nitro-5-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of heterocyclic scaffolds. It addresses the specific challenge of utilizing 2-Nitro-5-phenoxyaniline (also known as 5-phenoxy-2-nitroaniline) as a precursor for phenoxazine derivatives .

Executive Summary & Strategic Analysis

The synthesis of phenoxazine derivatives—tricyclic heterocycles valued for their utility in antineoplastic drugs (e.g., Actinomycin D analogs) and optoelectronic materials—typically relies on the condensation of o-aminophenols with o-dihaloarenes or quinones.

This compound presents a unique synthetic challenge and opportunity. Structurally, the amine (C1) and the phenoxy ether linkage (C5) are in a meta relationship relative to the carbon skeleton, while the nitro group is at C2.

  • The Challenge: Direct intramolecular cyclization to form the central 1,4-oxazine ring is sterically precluded by the meta positioning of the amine and the phenoxy group. The nitrogen cannot bridge to the phenoxy ring to form a six-membered ring without prior structural modification.

  • The Solution: This guide details two distinct, chemically rigorous pathways to utilize this starting material:

    • Pathway A (Scaffold Construction): Transformation of the aniline moiety to a phenol, followed by reduction to generate a novel o-aminophenol precursor for de novo phenoxazine assembly.

    • Pathway B (Late-Stage Functionalization): Utilizing the nucleophilic aniline amine to functionalize an existing halogenated phenoxazinone core (e.g., via Buchwald-Hartwig coupling), creating "butterfly" derivatives common in dye-sensitized solar cells and biological probes.

Pathway A: De Novo Scaffold Construction

Objective: Convert this compound into a 2-amino-5-phenoxyphenol equivalent to enable condensation with quinones.

Mechanistic Logic

To build the phenoxazine core, we require an ortho-aminophenol motif. The starting material is an ortho-nitroaniline. We must invert the functionality: convert the amine to a hydroxyl group (via diazonium) and reduce the nitro group to an amine. This yields 2-amino-5-phenoxyphenol , a competent partner for the Turpin reaction or condensation with 2,3-dichloro-1,4-naphthoquinone.

Workflow Diagram

PathwayA Start This compound Step1 Diazotization & Hydrolysis (NaNO2, H2SO4, then H2O/Δ) Start->Step1 Inter1 Intermediate: 2-Nitro-5-phenoxyphenol Step1->Inter1 Step2 Nitro Reduction (H2, Pd/C or Na2S2O4) Inter1->Step2 Inter2 Key Precursor: 2-Amino-5-phenoxyphenol Step2->Inter2 Step3 Condensation (with 2,3-dichloro-1,4-naphthoquinone) Inter2->Step3 Product Target: Benzo[a]phenoxazin-5-one Derivative Step3->Product

Figure 1: Synthetic route for converting this compound into a reactive o-aminophenol for phenoxazine assembly.

Experimental Protocol
Step 1: Hydrolysis to 2-Nitro-5-phenoxyphenol
  • Dissolution: Dissolve 10 mmol of this compound in 15 mL of 35%

    
    . Cool to 0–5°C in an ice bath.
    
  • Diazotization: Dropwise add a solution of

    
     (11 mmol) in water (5 mL), maintaining temperature <5°C. Stir for 30 min.
    
  • Hydrolysis: Transfer the diazonium salt solution slowly into a boiling solution of 10%

    
     (50 mL). Continue reflux for 20 minutes until nitrogen evolution ceases.
    
  • Isolation: Cool to room temperature. Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1] Purify via column chromatography (Hexane/EtOAc) to yield 2-nitro-5-phenoxyphenol .
    
Step 2: Reduction to 2-Amino-5-phenoxyphenol
  • Reaction: Dissolve the phenol intermediate (5 mmol) in Ethanol (20 mL). Add 10% Pd/C (10 wt%).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 4–6 hours at RT. Monitor by TLC for disappearance of the nitro compound.
    
  • Workup: Filter through Celite to remove catalyst. Note: The aminophenol is oxidation-sensitive; proceed immediately to Step 3.

Step 3: Cyclization to Phenoxazine Core
  • Condensation: To the fresh filtrate from Step 2, add 2,3-dichloro-1,4-naphthoquinone (5 mmol) and anhydrous potassium acetate (10 mmol).

  • Reflux: Heat the mixture to reflux for 3–5 hours. The solution will darken (typically deep red/violet).

  • Purification: Cool and pour into ice water. Filter the precipitate.[2] Recrystallize from Ethanol/DMF to obtain the 9-phenoxy-5H-benzo[a]phenoxazin-5-one .

Pathway B: Late-Stage Functionalization (Buchwald-Hartwig)

Objective: Use this compound as a nucleophile to functionalize a halogenated phenoxazine core.

Mechanistic Logic

In this pathway, the phenoxazine core is pre-synthesized (e.g., 6-chlorobenzo[a]phenoxazin-5-one ).[3] The this compound acts as an amine source in a Palladium-catalyzed C-N cross-coupling. This retains the nitro and phenoxy groups on the pendant chain, providing sites for further derivatization or solubility enhancement.

Workflow Diagram

PathwayB Core Scaffold: 6-chlorobenzo[a]phenoxazin-5-one Reaction Cross-Coupling (Toluene, 110°C) Core->Reaction Amine Nucleophile: This compound Amine->Reaction Catalyst Catalyst System: Pd(OAc)2 / BINAP / Cs2CO3 Catalyst->Reaction Product Target: 6-(2-nitro-5-phenoxyanilino)- benzo[a]phenoxazin-5-one Reaction->Product

Figure 2: Palladium-catalyzed amination of a phenoxazine core using this compound.[4]

Experimental Protocol

Reagents Table:

ReagentEquivalentsRole
6-chlorobenzo[a]phenoxazin-5-one1.0 eqElectrophile (Scaffold)
This compound1.2 eqNucleophile
Tris(dibenzylideneacetone)dipalladium(0)5 mol%Catalyst Source
BINAP (racemic)10 mol%Ligand
Cesium Carbonate (

)
2.0 eqBase
TolueneSolvent (0.1 M)Medium

Procedure:

  • Preparation: In a glovebox or under Argon, combine the phenoxazine scaffold, this compound,

    
    , BINAP, and 
    
    
    
    in a dry Schlenk tube.
  • Solvation: Add anhydrous Toluene. Seal the tube.

  • Reaction: Heat to 110°C with vigorous stirring for 12–18 hours. The color typically shifts from reddish-brown to intense violet/blue.

  • Workup: Cool to RT. Dilute with dichloromethane (DCM) and filter through a silica plug to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Gradient: 0

    
     5% Methanol in DCM).
    
  • Validation: Confirm structure via

    
    -NMR (look for the preservation of the nitro-aromatic protons) and HRMS.
    

References & Grounding

  • Synthesis of this compound Precursor: Methodology for the preparation of the starting material from 5-chloro-2-nitroaniline and phenol. Source:1

  • Phenoxazine Core Synthesis (Condensation Strategy): Protocols for reacting aminophenols with naphthoquinones to form the benzo[a]phenoxazin-5-one skeleton. Source:[3]5

  • Functionalization of Phenoxazines (Buchwald-Hartwig): Detailed conditions for coupling amines to 6-chlorobenzo[a]phenoxazin-5-one, validating Pathway B. Source:3

  • Structural Data for Nitro-Phenoxyaniline Isomers: Crystallographic data confirming the conformation of nitro-phenoxyaniline derivatives, essential for understanding steric constraints. Source:6

Sources

catalytic reduction of the nitro group in 2-Nitro-5-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The reduction of 2-Nitro-5-phenoxyaniline to 2-Amino-5-phenoxyaniline (systematically 4-phenoxy-1,2-phenylenediamine) is a pivotal transformation in the synthesis of bioactive heterocycles. This vicinal diamine scaffold serves as the immediate precursor for benzimidazoles and quinoxalines , motifs ubiquitous in kinase inhibitors (e.g., Raf/MEK inhibitors) and antiparasitic agents.

While the nitro-to-amine reduction is a textbook transformation, this specific substrate presents distinct challenges:

  • Chemoselectivity: Preserving the ether linkage (Ar–O–Ar) while reducing the nitro group. Unlike benzyl ethers, diphenyl ethers are generally robust, yet harsh conditions can induce cleavage.

  • Product Stability: The resulting electron-rich o-phenylenediamine is highly susceptible to oxidative polymerization (turning purple/black upon air exposure).

  • Safety: The reaction is highly exothermic, and the partially reduced hydroxylamine intermediates can be thermally unstable.

This guide details two validated protocols: Standard Catalytic Hydrogenation (Method A) for scalability and Catalytic Transfer Hydrogenation (Method B) for precision on a laboratory scale.

Mechanistic Principles

Understanding the Haber Mechanism is critical for troubleshooting. The reduction does not occur in a single step; it proceeds through a series of intermediates.[1][2] The accumulation of phenylhydroxylamine is a safety risk (explosive potential) and a quality risk (formation of azoxy byproducts).

Reaction Pathway Visualization

HaberMechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso + 2H, -H2O (Slow Step) Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine + 2H (Fast) Azoxy Azoxy (Dimer Impurity) Nitroso->Azoxy Condensation Amine Amine (-NH2) Hydroxylamine->Amine + 2H, -H2O (Rate Determining) Hydroxylamine->Azoxy

Figure 1: The stepwise Haber reduction mechanism. Note that the final reduction of hydroxylamine is often rate-limiting; stopping early leads to impurities.

Experimental Protocols

Method A: Heterogeneous Catalytic Hydrogenation (Pd/C + H2)

Best for: Scale-up (>5g), clean workup, and high atom economy.

Reagents & Equipment:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet). Note: Water wet catalyst is safer to handle as it reduces pyrophoric risk.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Ethyl Acetate is an alternative if solubility is poor, but alcohols promote faster kinetics.

  • Hydrogen Source: H2 Balloon (lab scale) or Parr Shaker (40 psi).

Protocol Steps:

  • Inerting: Charge a round-bottom flask with this compound and MeOH (10-15 volumes). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% loading relative to substrate) under an inert gas stream.

    • Critical: Do not add dry catalyst to flammable solvent in air.

  • Hydrogenation:

    • Atmospheric:[3] Evacuate the flask and backfill with H2 (balloon) three times.[3]

    • Pressure:[4][5][6][7] Pressurize to 30-40 psi in a Parr reactor.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Insight: Heating is rarely necessary and increases the risk of ether cleavage. The reaction is exothermic; monitor internal temperature.

  • Monitoring: Check via TLC (50:50 EtOAc/Hexane) or HPLC after 2 hours. The yellow nitro compound will fade to a colorless/pale amine solution.

  • Workup (Anaerobic Priority):

    • Filter the catalyst through a pad of Celite under an inert atmosphere (or keep the filter cake wet to prevent ignition).

    • Concentrate the filtrate immediately on a rotary evaporator.

    • Storage: Store the resulting solid under Nitrogen/Argon in the dark.

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Small scale (<1g), labs without H2 cylinders, or high chemoselectivity requirements.

Reagents:

  • Hydrogen Donor: Ammonium Formate (5.0 - 10.0 equiv).

  • Catalyst: 10% Pd/C (10 wt%).

  • Solvent: Methanol (anhydrous preferred).

Protocol Steps:

  • Dissolution: Dissolve this compound in Methanol (20 volumes).

  • Catalyst Charge: Add Pd/C carefully under Nitrogen.

  • Initiation: Add Ammonium Formate in one portion.

  • Reflux: Heat the mixture to reflux (approx. 65°C) .

    • Observation: Evolution of CO2 and NH3 gas will occur.[8] Ensure the system is vented through a bubbler.

  • Completion: Reaction is typically complete within 30-60 minutes.

  • Workup: Cool to room temperature. Filter catalyst.[1][5] Remove solvent.[8]

    • Purification Note: Ammonium formate residues can sublime, but an aqueous wash (Water/DCM extraction) is recommended to remove excess salts.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationScientific Rationale
Temperature 20°C - 40°CHigh temps (>60°C) with H2 pressure may risk hydrogenolysis of the diphenyl ether bond [1].
Pressure 1 - 3 bar (15-45 psi)Sufficient for nitro reduction. Higher pressures are unnecessary and increase safety risks.
Solvent Methanol/EthanolProtic solvents stabilize the polar intermediates (hydroxylamines), accelerating the reaction.
Catalyst Loading 5-10 wt%Lower loadings (1-2%) may stall at the hydroxylamine stage, leading to colored impurities.
Workflow Logic Diagram

Workflow Start Start: this compound Solvent Dissolve in MeOH (Sparge N2) Start->Solvent CatAdd Add Pd/C Catalyst (Under Inert Gas) Solvent->CatAdd H2Source Introduce Hydrogen Source (H2 Gas or NH4COOH) CatAdd->H2Source React Reaction Phase Monitor Exotherm H2Source->React Check QC Check (HPLC/TLC) Is Nitro < 0.5%? React->Check Check->React No (Add more catalyst/time) Filter Filter Catalyst (Celite) Keep Wet (Pyrophoric Risk) Check->Filter Yes Isolate Concentrate & Store (Protect from Air) Filter->Isolate

Figure 2: Operational workflow emphasizing safety checkpoints and decision gates.

Analytical Control

HPLC Method (Generic Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • Diamine Product: Elutes early (more polar).

    • Nitro Substrate: Elutes late (less polar).

    • Hydroxylamine Intermediate: Elutes between product and substrate.

Safety & Handling

  • Pyrophoric Catalyst: Dry Pd/C ignites instantly in the presence of methanol vapors and air. ALWAYS keep the catalyst wet with water (50% wet type) or solvent. During filtration, do not pull the filter cake completely dry; wash with water or solvent immediately.

  • Diamine Toxicity: Phenylenediamines are potential sensitizers and mutagens. Double-glove (Nitrile) and work in a fume hood.

  • Exotherm: Nitro reduction releases ~500 kJ/mol. On scales >10g, add H2 slowly or control cooling to prevent thermal runaway.

References

  • Vertex AI Search. (2023). Hydrogenation of aromatic nitro compounds and catalyst behavior. Retrieved from 1

  • MDPI. (2023). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from 8

  • Royal Society of Chemistry. (2015). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry. Retrieved from 9

  • National Institutes of Health (PMC). (2010). 4-Nitro-2-phenoxyaniline Crystal Structure and Pharmacological Context. Retrieved from 10

  • Google Patents. (2000). US6162832A - 2-Phenoxyaniline derivatives and synthesis. Retrieved from 4

Sources

use of 2-Nitro-5-phenoxyaniline in the synthesis of quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor to Potency: Utilizing 2-Nitro-5-phenoxyaniline in Drug Discovery

Executive Summary

The quinoxaline moiety is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and intercalating agents. The incorporation of a phenoxy group at the C6 position is a strategic pharmacophoric modification often used to improve lipophilicity and extend into hydrophobic binding pockets within enzyme active sites.

This guide details the robust conversion of This compound into 6-phenoxyquinoxaline derivatives . Unlike generic protocols, this document addresses the critical instability of the intermediate o-phenylenediamine and provides a self-validating workflow to ensure high regiochemical fidelity and yield.

Strategic Analysis & Mechanism

The synthesis relies on the "Reductive Cyclization" strategy. The core challenge is not the chemistry itself, but the handling of the intermediate 4-phenoxybenzene-1,2-diamine , which is highly susceptible to oxidative polymerization (turning purple/black) upon air exposure.

2.1 The Pathway
  • Activation (Reduction): The nitro group of this compound is reduced to an amine, generating the nucleophilic 1,2-diamine species.

  • Condensation: The diamine attacks a 1,2-dicarbonyl electrophile (e.g., glyoxal, benzil, or

    
    -keto acids).
    
  • Dehydration: Loss of two water molecules aromatizes the pyrazine ring.

2.2 Regioselectivity Considerations

When reacting the asymmetric 4-phenoxybenzene-1,2-diamine with an asymmetric 1,2-dicarbonyl (e.g., pyruvic acid), two regioisomers (6-phenoxy and 7-phenoxy) are formed.

  • Symmetric Dicarbonyls (e.g., Benzil, Glyoxal): Yield a single product.

  • Asymmetric Dicarbonyls: Require careful chromatographic separation or specific catalytic conditions to favor one isomer.

ReactionPathway Start This compound Step1 Reduction (H2, Pd/C or Fe/AcOH) Start->Step1 Activation Inter Intermediate: 4-Phenoxybenzene-1,2-diamine (Air Sensitive!) Step1->Inter -2[H] Step2 Condensation (1,2-Dicarbonyl) Inter->Step2 + R-CO-CO-R' Prod 6-Phenoxyquinoxaline Derivative Step2->Prod -2 H2O Cyclization

Figure 1: The reductive cyclization pathway. Note the critical air-sensitive intermediate.

Detailed Experimental Protocols
Protocol A: The "Gold Standard" Two-Step Synthesis

Recommended for library synthesis where high purity is required.

Reagents:

  • This compound (1.0 equiv)

  • 10% Pd/C (5 wt% loading)

  • Ethanol (anhydrous)

  • 1,2-Dicarbonyl (e.g., Benzil for 2,3-diphenyl derivative, or Glyoxal solution)

  • Hydrogen gas (balloon or Parr shaker)

Step 1: Catalytic Hydrogenation

  • Dissolution: In a round-bottom flask, dissolve this compound (5.0 mmol, 1.15 g) in Ethanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (115 mg) under an argon blanket. Caution: Pd/C can ignite ethanol vapors in air.

  • Reduction: Purge the flask with

    
     gas three times. Stir vigorously under 
    
    
    
    (1 atm balloon) at Room Temperature (RT) for 4–6 hours.
  • Validation (TLC): Check TLC (50% EtOAc/Hexane). The yellow starting material spot (

    
    ) should disappear, replaced by a lower, often streaking amine spot.
    
  • Filtration: Filter the mixture through a Celite pad under an inert atmosphere (Nitrogen/Argon) to remove Pd/C. Do not let the filtrate stand in air.

Step 2: Cyclocondensation (Immediate)

  • Addition: To the fresh filtrate containing 4-phenoxybenzene-1,2-diamine, immediately add the 1,2-dicarbonyl compound (5.0 mmol) (e.g., 1.05 g of Benzil).

  • Reflux: Heat the solution to reflux (

    
    ) for 3–5 hours.
    
    • Observation: The solution will typically darken initially and then clarify or precipitate the product depending on solubility.

  • Monitoring: Monitor by TLC. The diamine streak will vanish, replaced by a distinct, UV-active fluorescent spot (Quinoxaline).

  • Workup: Cool to RT.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If solution remains clear: Concentrate in vacuo to ~5 mL and cool to

      
       to induce crystallization.
      

Yield Expectation: 85–92% Purity: >98% (HPLC)

Protocol B: One-Pot Reductive Cyclization (Iron-Mediated)

Recommended for scale-up or when hydrogenation equipment is unavailable.

Reagents:

  • This compound (1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

  • 1,2-Dicarbonyl (1.1 equiv)

Procedure:

  • Suspend this compound (10 mmol) and the 1,2-dicarbonyl (11 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Add Iron powder and

    
    .
    
  • Heat to reflux (

    
    ) with vigorous stirring for 6 hours.
    
    • Mechanism:[1][2][3][4][5][6] The iron reduces the nitro group in situ. As the amine forms, it is immediately trapped by the dicarbonyl present in the solution, preventing oxidation.

  • Hot Filtration: Filter the hot mixture through Celite to remove iron oxide sludge. Wash the pad with hot ethanol.

  • Precipitation: Pour the filtrate into ice-cold water (200 mL). The quinoxaline product will precipitate as a solid.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Data Interpretation & Quality Control
ParameterObservation / SpecificationMethod of Verification
Starting Material Yellow crystalline solidTLC (UV active, turns red with Ehrlich reagent)
Intermediate Colorless to pale brown (darkens rapidly in air)Do not isolate. Proceed immediately.
Product Appearance White to pale yellow needles (Benzil derivative)Visual Inspection
1H NMR (Phenoxy) Multiplet at

7.1–7.5 ppm
1H NMR (

or

)
1H NMR (Quinoxaline) Singlet at

8.8–8.9 ppm (if using Glyoxal)
1H NMR (Characteristic pyrazine protons)
Mass Spec [M+H]+ peak matching MWLC-MS (ESI+)

Critical QC Checkpoint: If the final product is dark brown or black, the intermediate oxidized before cyclization.

  • Remedy: Use Protocol A with stricter inert gas techniques or switch to Protocol B (One-Pot) to minimize intermediate lifetime.

Troubleshooting Guide

Issue 1: Low Yield / Sticky Tar

  • Cause: Polymerization of the diamine intermediate due to oxygen exposure.

  • Solution: Degas all solvents with Nitrogen sparging for 15 minutes before use. Add a pinch of Sodium Metabisulfite during the reduction step as an antioxidant.

Issue 2: Incomplete Reduction

  • Cause: Poisoned Pd/C catalyst (sulfur traces in starting material) or insufficient

    
     pressure.
    
  • Solution: Add 1% Acetic Acid to the reduction media to activate the catalyst. Ensure the starting aniline is recrystallized if purchased from a lower-grade source.

Issue 3: Regioisomer Mixtures

  • Context: When using asymmetric dicarbonyls (e.g., Methylglyoxal).

  • Solution: Regioisomers often have different solubilities. Attempt fractional crystallization from Ethanol. If unsuccessful, use Flash Chromatography with a Toluene/Ethyl Acetate gradient (Toluene provides better separation for these aromatic systems).

References
  • General Quinoxaline Synthesis: Ajani, O. O. et al. "Microwave-Assisted Synthesis and Antimicrobial Activity of 2-Quinoxalinone-3-hydrazone Derivatives."[1] International Journal of Medicinal Chemistry, 2013. Link

  • Biological Activity: Pereira, J. A. et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015. Link

  • Iron-Mediated One-Pot Protocol: Suryawanshi, S. et al. "One-pot synthesis of quinoxaline derivatives using iron powder in water." Tetrahedron Letters, 2011. Link

  • Regioselectivity Studies: Montana, J. et al. "Quinoxaline derivatives as potential anticancer agents." Journal of Medicinal Chemistry, 2020. Link

  • Intermediate Data: PubChem Compound Summary for 4-phenoxybenzene-1,2-diamine (CAS 13940-96-0). Link

Sources

exploring 2-Nitro-5-phenoxyaniline derivatives as potential enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the exploration of 2-Nitro-5-phenoxyaniline (2-N-5-PA) and its derivatives as a privileged scaffold for enzyme inhibition, specifically targeting HIV-1 Reverse Transcriptase (RT) . The diphenyl ether moiety, combined with the electron-withdrawing nitro group and the hydrogen-bond-donating amine, mimics the pharmacophore of established NNRTIs (e.g., Nevirapine, Efavirenz). This document provides a validated protocol for the Nucleophilic Aromatic Substitution (


) synthesis  of the core scaffold and a downstream Colorimetric Reverse Transcriptase Inhibition Assay  to evaluate biological efficacy.

Scientific Background & Mechanistic Rationale

The Pharmacophore

The this compound scaffold represents a "butterfly-like" conformation essential for binding to the hydrophobic pocket of the HIV-1 RT allosteric site.

  • Nitro Group (

    
    ):  Acts as a critical electron-withdrawing group (EWG) that activates the ring for metabolic stability and provides electrostatic interactions within the binding pocket.
    
  • Ether Linkage (

    
    ):  Provides the necessary flexibility (rotational freedom) to accommodate the non-nucleoside inhibitor binding pocket (NNIBP) mutations.
    
  • Aniline Amine (

    
    ):  Facilitates intramolecular hydrogen bonding with the ortho-nitro group, locking the phenyl ring into a planar conformation that favors intercalation or hydrophobic stacking.
    
Target: HIV-1 Reverse Transcriptase

Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that bind to the catalytic active site, NNRTIs containing the diphenyl ether motif bind to an allosteric hydrophobic pocket near the catalytic site. This binding induces a conformational change that locks the enzyme's "thumb" subdomain in a hyperextended position, preventing viral DNA polymerization.

Protocol A: Chemical Synthesis of this compound

Objective: To synthesize the core scaffold via


 reaction with high purity for biological assaying.
Materials & Reagents
  • Substrate: 5-Chloro-2-nitroaniline (CAS: 1635-61-6)

  • Nucleophile: Phenol (CAS: 108-95-2) or substituted phenol derivatives.

  • Base: Anhydrous Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Dimethylformamide (DMF), anhydrous.

  • Work-up: Ethyl Acetate (EtOAc), 1N NaOH, Brine, Sodium Sulfate (

    
    ).
    
Experimental Procedure
  • Reaction Assembly: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloro-2-nitroaniline (1.0 eq, ~1.0 g) and phenol (1.5 eq) in DMF (10 mL).

  • Base Addition: Add anhydrous

    
      (2.0 eq) to the mixture.
    
    • Expert Insight: The excess phenol and base are required to drive the reaction to completion because the leaving group (chloride) is deactivated by the meta-position relative to the amine, though activated by the para-nitro group.

  • Thermal Activation: Heat the reaction mixture to 120°C–150°C under an inert atmosphere (

    
     or Ar) for 48–96 hours . Monitor via TLC (Solvent system: Hexane:EtOAc 3:1).
    
    • Checkpoint: The starting material (5-chloro-2-nitroaniline) is yellow; the product is typically a deeper orange/red.

  • Quenching: Cool the mixture to room temperature. Pour slowly into ice-cold water (100 mL) to precipitate the crude product or induce phase separation.

  • Extraction: Extract with EtOAc (

    
     mL).
    
  • Washing (Critical Step): Wash the combined organic layer with 1N NaOH (

    
     mL).
    
    • Rationale: This step removes unreacted phenol, which is acidic and soluble in basic aqueous solution, preventing false positives in downstream enzymatic assays.

  • Purification: Wash with brine, dry over

    
    , filter, and concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Chloroform or Hexane/EtOAc gradient).
    
Visualization of Synthesis Logic

SynthesisPath Start 5-Chloro-2-nitroaniline (Substrate) Reagents Phenol + K2CO3 (DMF, 150°C) Start->Reagents Mix Intermediate Meisenheimer Complex Reagents->Intermediate SnAr Attack Wash 1N NaOH Wash (Removes Phenol) Intermediate->Wash Quench Product This compound (Purified Scaffold) Wash->Product Crystallization

Figure 1: Synthetic pathway for the this compound scaffold via Nucleophilic Aromatic Substitution.

Protocol B: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To quantify the inhibitory potential (


) of the synthesized derivative against recombinant HIV-1 RT.
Assay Principle

This protocol uses a non-radioactive, colorimetric ELISA-based method. The HIV-1 RT enzyme incorporates Digoxigenin- and Biotin-labeled nucleotides (dUTP) into a DNA/RNA hybrid primer-template. The polymerization is inhibited by the test compound.

Materials
  • Enzyme: Recombinant HIV-1 Reverse Transcriptase (Commercial kit or purified lysate).

  • Template: Poly(A) · oligo(dT)15.

  • Nucleotides: Biotin-dUTP / DIG-dUTP mix.

  • Detection: Anti-DIG-POD (peroxidase) antibody + ABTS substrate.

  • Inhibitor: this compound derivative (dissolved in 100% DMSO).

  • Control: Nevirapine (Positive Control).

Step-by-Step Procedure
  • Preparation of Inhibitor Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions (e.g., 100

    
    M to 0.1 nM) in Lysis Buffer.
    
    • Note: Ensure final DMSO concentration in the well is

      
       to avoid denaturing the enzyme.
      
  • Plate Setup: Use a Streptavidin-coated 96-well microplate.

  • Reaction Mix Assembly:

    • Add 20

      
      L  of diluted Test Compound (or DMSO control) to appropriate wells.
      
    • Add 20

      
      L  of Reaction Mixture (Template/Primer + Nucleotides).
      
    • Initiate reaction by adding 20

      
      L  of HIV-1 RT Enzyme (diluted to ~1-5 ng/well).
      
  • Incubation: Incubate for 1 hour at 37°C .

    • Mechanism:[2][3][4][5][6] During this time, RT synthesizes the DNA strand. If the inhibitor binds the allosteric pocket, polymerization is stalled.

  • Termination & Binding: The synthesized biotinylated DNA binds to the Streptavidin-coated plate. Wash the plate

    
     with Washing Buffer (PBS + Tween 20) to remove enzyme and free nucleotides.
    
  • Detection:

    • Add 200

      
      L  of Anti-DIG-POD working solution. Incubate 1 hour at 37°C.
      
    • Wash

      
      .[7][8]
      
    • Add 200

      
      L  of ABTS substrate solution.
      
  • Readout: Measure absorbance (OD) at 405 nm (reference wavelength 490 nm) using a microplate reader.

Visualization of Assay Workflow

AssayWorkflow Step1 Inhibitor + RT Enzyme (Pre-incubation) Step2 Add Template + dNTPs (Biotin/DIG labeled) Step1->Step2 Step3 Polymerization Reaction (37°C, 1 Hour) Step2->Step3 Decision Inhibitor Effective? Step3->Decision ResultA No DNA Synthesis (Low Signal) Decision->ResultA Yes (Inhibition) ResultB DNA Synthesized (High Signal) Decision->ResultB No (Active Enzyme)

Figure 2: Logic flow for the Colorimetric HIV-1 RT Inhibition Assay.

Data Presentation & Analysis

To ensure trust in your data, results must be normalized against the "No Inhibitor" control (100% Activity) and the "No Enzyme" blank (0% Activity).

Table 1: Expected Data Structure for Reporting Inhibition

Compound IDStructureConcentration (

M)
Absorbance (405nm)% Inhibition

Value
Control DMSO Only-1.2500%-
Blank No Enzyme-0.045--
2-N-5-PA Parent100.85032%> 50

M
Deriv-A 4'-Fluoro100.12090% 1.2

M
Nevirapine Reference100.05096%0.08

M

Calculation Formula:



References

  • Synthesis of this compound. PrepChem.com. Detailed protocol for the

    
     reaction of 5-chloro-2-nitroaniline with phenol. 
    
  • Anti human immunodeficiency virus-1 (HIV-1) agents: Discovery of benzyl phenyl ethers. PubMed. Validates the benzyl phenyl ether scaffold as an HIV-1 inhibitor.[9]

  • The Biological Activity of Nitroaniline Derivatives: A Technical Guide. BenchChem. Overview of nitroaniline derivatives in anticancer and antimicrobial applications.

  • 2-Phenoxyaniline derivatives as Na+/Ca2+ exchange inhibitors. Google Patents (US6162832A). Describes the cardioprotective properties of the phenoxyaniline class.

  • Multidirectional Efficacy of Biologically Active Nitro Compounds. NIH/PMC. Discusses the activation of nitro-groups by nitroreductases in biological systems.

Sources

Troubleshooting & Optimization

common side reactions in 2-Nitro-5-phenoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Nitro-5-phenoxyaniline Synthesis

Executive Summary: The Mechanistic Landscape

The synthesis of This compound (CAS: 22633-48-3) typically proceeds via Nucleophilic Aromatic Substitution (SNAr).[1][2][3] The most robust route involves the reaction of 5-chloro-2-nitroaniline with phenol (or potassium phenoxide) in a dipolar aprotic solvent (DMF, DMSO, or NMP) at elevated temperatures (120–150°C).[1][2][3]

Why this reaction challenges researchers: While the nitro group at position 2 activates the chlorine at position 5 (para-relationship), the amino group at position 1 is electron-donating, which significantly deactivates the ring toward nucleophilic attack. Consequently, this reaction requires "forcing" conditions (high heat, strong base), which opens the door to three primary classes of side reactions: Hydrolysis , N-Arylation (Self-Coupling) , and Oxidative Tars .[1][2]

Part 1: Reaction Pathway & Impurity Map

The following diagram illustrates the primary synthesis pathway and the competing side reactions that generate common impurities.

SideReactions Start 5-Chloro-2-nitroaniline (Precursor) Target This compound (Target Product) Start->Target SNAr (Main Path) 150°C, DMF Hydrolysis Impurity A: 2-Nitro-5-hydroxyaniline (Hydrolysis) Start->Hydrolysis Trace H2O / OH- SelfCouple Impurity B: Diphenylamine Dimers (N-Arylation) Start->SelfCouple R-NH2 attack (High Conc.) Phenol Phenol / K2CO3 (Nucleophile) Tars Impurity C: Oxidative Tars/Azo (Thermal Degradation) Target->Tars Prolonged Heat Air Exposure

Figure 1: Reaction logic flow showing the intended SNAr pathway versus competitive hydrolysis and self-coupling mechanisms.[2]

Part 2: Troubleshooting Guide (FAQ Format)

Category 1: Low Yield & Incomplete Conversion[1][2][3]

Q1: I am heating the reaction to 140°C, but HPLC shows 30% unreacted 5-chloro-2-nitroaniline after 24 hours. Why is the reaction stalling?

Diagnosis: This is a classic case of Ring Deactivation .[1][3] The amino group (-NH2) on your precursor pushes electron density into the benzene ring, counteracting the activating effect of the nitro group. This makes the carbon-chlorine bond less electrophilic.[1][2][3]

Corrective Protocol:

  • Solvent Switch: If using DMF, switch to DMSO or NMP .[1][2][3] These solvents have higher dielectric constants and better stabilize the Meisenheimer complex intermediate, accelerating the rate.

  • Temperature Ramp: Increase temperature to 150–160°C . Caution: Do not exceed 160°C without strict safety controls due to thermal instability of nitro compounds.[1][3]

  • Catalyst Addition: Add 1–5 mol% Copper(I) Iodide (CuI) . While this is formally an SNAr, the deactivated nature of the ring often benefits from Ullmann-type copper catalysis to drive conversion.[1]

Category 2: Impurity Profile (Hydrolysis)

Q2: I see a new peak at RRT 0.85 (more polar than product). LC-MS suggests a mass of [M-Ph+H].[1][2][3] What is this?

Diagnosis: You have formed 2-nitro-5-hydroxyaniline (Impurity A in Fig 1).[1][2][3] This occurs via Hydrolysis .[1][2][3][4] The hydroxide ion (OH-) is a much stronger nucleophile than the phenoxide ion.[3] Even trace water in your solvent or base will outcompete the phenol.

Corrective Protocol:

  • Dry Your System: Use anhydrous K2CO3.[1][2][3][5] Flame-dry glassware.

  • Azeotropic Distillation: If using a large scale, reflux your solvent (e.g., Toluene/DMF mix) with a Dean-Stark trap to remove water before adding the catalyst/precursor.[1][2]

  • Base Choice: Ensure you are not using NaOH or KOH, which are hygroscopic and generate water upon reaction.[1][2] Stick to anhydrous K2CO3 or Cs2CO3 .[1][2][3]

Category 3: "Black Tar" Formation[1][2][3]

Q3: The reaction mixture turned black and viscous after 12 hours. Work-up is impossible due to emulsions. [1][2][3]

Diagnosis: This indicates Oxidative Polymerization or Thermal Decomposition .[1][2][3] Aniline derivatives are prone to oxidation at high temperatures, forming azo-linkages or complex tars.[1][2][3]

Corrective Protocol:

  • Inert Atmosphere: You must run this reaction under a strict Nitrogen or Argon sparge .[1][2][3] Oxygen at 150°C will rapidly degrade the amino group.

  • Stepwise Addition: Do not dump all reagents at once. Pre-form the potassium phenoxide (Phenol + K2CO3) at 100°C for 1 hour, then add the 5-chloro-2-nitroaniline. This prevents the precursor from "cooking" in the base before the nucleophile is ready.

  • Work-up Fix: To break the emulsion, acidify the mixture to pH 6-7 (neutralize the excess phenoxide) and filter the mixture through a Celite pad before extraction. This removes the colloidal tars.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize the side reactions described above.

Target Scale: 10 mmol (approx. 1.7 g precursor)[2]

ParameterSpecificationRationale
Precursor 5-Chloro-2-nitroaniline (1.0 eq)Limiting reagent.[1][2][3]
Nucleophile Phenol (1.5 eq)Excess drives kinetics in deactivated system.[1][2][3]
Base Anhydrous K2CO3 (2.0 eq)Buffers HCl; insoluble nature prevents rapid hydrolysis.[1][2][3]
Solvent DMSO (anhydrous)Max reaction rate; high boiling point.[1][2][3]
Atmosphere N2 (Balloon or Line)Prevents oxidation of the aniline amine.
Temp/Time 145°C for 18–24 hBalance between rate and thermal degradation.[1][2][3]

Step-by-Step Methodology:

  • Phenoxide Formation: In a dry 3-neck flask, charge Phenol (1.41 g, 15 mmol) and Anhydrous K2CO3 (2.76 g, 20 mmol) into DMSO (15 mL).

  • Degassing: Spurge the slurry with Nitrogen for 15 minutes.

  • Activation: Heat to 100°C for 1 hour. Visual Check: Evolution of CO2 stops and a slurry forms.[1]

  • Addition: Cool slightly to 80°C. Add 5-Chloro-2-nitroaniline (1.72 g, 10 mmol) in one portion.

  • Reaction: Heat to 145°C . Monitor by HPLC every 4 hours.

    • Stop Criteria: <2% starting material remaining.[1][2][3]

  • Quench: Pour the hot reaction mixture into Ice Water (100 mL) containing 10% NaOH .

    • Why NaOH? It keeps the excess phenol soluble (as phenoxide) in the aqueous layer, allowing the product to precipitate or extract cleanly.

  • Isolation: Extract with Ethyl Acetate (3x).[1][2][3][6] Wash organics with 1M NaOH (2x) to remove residual phenol, then Brine.[1][2] Dry over Na2SO4.

References

  • Synthesis of this compound. PrepChem. (Detailed protocol for SNAr of 5-chloro-2-nitroaniline). [Link]

  • Method for preparing 2-nitro-5-(phenylthio)-anilines.Google Patents (US6552230B1).
  • Preparation method of 4,4'-dinitrodiphenyl ether.Google Patents (CN102603533B).

Sources

Technical Support Center: Optimizing 2-Nitro-5-phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for


 Synthesis of 2-Nitro-5-phenoxyaniline

System Overview & Chemistry Logic

Welcome to the technical support hub for the synthesis of This compound (CAS: 22662-83-5).[1][2]

If you are accessing this guide, you are likely encountering low yields (<50%) or incomplete conversion using the standard nucleophilic aromatic substitution (


) of 5-chloro-2-nitroaniline  with phenol.[1][2]
The Core Problem: Electronic Conflict

The synthesis relies on displacing a chloride leaving group with a phenoxide nucleophile.[2] However, this specific substrate presents a "push-pull" conflict that kills reaction kinetics:

  • The Activator: The nitro group (

    
    ) at position 2 withdraws electron density, activating the ring for nucleophilic attack.
    
  • The Deactivator: The amine group (

    
    ) at position 1 strongly donates electron density into the ring via resonance, significantly reducing the electrophilicity of the carbon at position 5.
    

Result: The reaction is inherently sluggish, often requiring forcing conditions (150°C+ for 4–5 days) that lead to thermal decomposition and "tar" formation.[2]

Troubleshooting Tickets (Q&A)

Ticket #001: "My reaction stalls at 60% conversion even after 48 hours."

Diagnosis: Kinetic barrier due to insufficient electrophilicity of the precursor.[2] Root Cause: The chloride leaving group is too poor for this deactivated system at standard temperatures (


).[2]

Resolution Protocol: You must increase the energy of the system or lower the activation energy.

  • Switch Solvent System: If you are using DMF (b.p. 153°C), switch to NMP (N-methyl-2-pyrrolidone) or DMSO .[1][2] These solvents stabilize the polar Meisenheimer complex intermediate more effectively than DMF.[2]

  • The "Fluorine Switch" (High Impact):

    • Standard: 5-chloro-2-nitroaniline.[1][2][3][4][5][6][7]

    • Optimized:5-fluoro-2-nitroaniline .[1][2]

    • Why: In

      
       reactions, the rate-determining step is the nucleophilic attack.[2] Fluorine is highly electronegative, pulling density from the carbon and dramatically accelerating this step (up to 100x faster), despite being a poorer leaving group than chlorine in 
      
      
      
      /
      
      
      reactions.[2]
  • Catalyst Additive: Add 18-crown-6 (0.1 eq) if using Potassium Carbonate (

    
    ).[1][2] This sequesters the potassium cation, creating "naked," highly reactive phenoxide anions.[2]
    
Ticket #002: "I have a persistent brown oil/tar that won't crystallize."

Diagnosis: Oxidative decomposition or polymerization.[1][2] Root Cause: The free aniline amine is sensitive to oxidation at the high temperatures (150°C) required for this reaction.[2]

Resolution Protocol:

  • Strict Inert Atmosphere: You cannot run this open to air.[1][2] Sparge your solvent with Argon for 20 minutes before heating.[1][2] Maintain a positive pressure of Nitrogen/Argon throughout the 4-day reflux.[1][2]

  • Temperature Ceiling: Do not exceed 160°C . Above this, the nitro group can begin to oxidize the adjacent aromatic ring elements, leading to complex tar mixtures.[2]

  • Work-up Adjustment: The brown oil often contains excess phenol.[1][2]

    • Fix: Wash the organic layer with 2M NaOH (3x).[2] Phenol (

      
      ) will be deprotonated and move to the aqueous layer.[2] The product (
      
      
      
      of aniline
      
      
      ) will remain in the organic layer.
Ticket #003: "Can I use a stronger base to speed this up?"

Diagnosis: Competitive deprotonation.[1][2] User Question: "Can I use NaH or KOtBu instead of


?"

Resolution Protocol: NO.

  • Reason: While phenol needs to be deprotonated, the aniline protons (

    
    ) have a 
    
    
    
    around 25-30.[1][2] Strong bases like NaH can deprotonate the amine, creating a negatively charged nitrogen species.[2] This negative charge donates even more electron density into the ring, completely shutting down the
    
    
    reaction (electrostatic repulsion of the incoming phenoxide).
  • Standard: Stick to

    
      or 
    
    
    
    .[1][2] Cesium Carbonate is superior due to the "Cesium Effect" (higher solubility in organic solvents).[2]

Optimized Experimental Workflow

Reagents & Stoichiometry Table
ComponentRoleEq.Notes
5-Fluoro-2-nitroaniline Substrate1.0Preferred over Chloro-analog for speed.[1][2]
Phenol Nucleophile1.5Excess drives kinetics.[1][2]

Base2.0Must be anhydrous (grind before use).[1][2]
DMSO Solvent[0.5 M]Dry (max 0.1% water).[1][2]
18-Crown-6 Catalyst0.05Optional: Use if reaction is slow.[1][2]
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Charging: Add 5-fluoro-2-nitroaniline (1.0 eq), Phenol (1.5 eq), and anhydrous

    
     (2.0 eq).
    
  • Solvation: Add anhydrous DMSO (concentration ~0.5 M relative to substrate).[1][2]

  • Reaction: Heat to 110°C (if using Fluoro) or 145°C (if using Chloro). Monitor via TLC (30% EtOAc/Hexane).[1][2]

    • Checkpoint: Fluoro-analog should finish in <12 hours.[1][2] Chloro-analog may take 48–96 hours.[1][2]

  • Quench: Cool to room temperature. Pour mixture into crushed ice/water (10x volume).

  • Work-up:

    • Extract with Ethyl Acetate (3x).[1][2]

    • CRITICAL STEP: Wash combined organics with 10% NaOH (2x) to remove excess phenol.[1][2]

    • Wash with Brine (1x), dry over

      
      .[1][2][7]
      
  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water (9:1) . If purity is low, use column chromatography (Silica, Gradient 0

    
     30% EtOAc in Hexanes).[2]
    

Visualizing the Mechanism & Logic

The following diagram illustrates the reaction pathway and the critical "Failure Modes" where yield is lost.

SnAr_Pathway Start Reagents: 5-chloro-2-nitroaniline + Phenol + Base Deprot Intermediate: Potassium Phenoxide (Nucleophile) Start->Deprot K2CO3 activates Phenol Fail_Wet FAILURE MODE: Water present -> Hydrolysis (Forms 2-nitro-5-hydroxyaniline) Start->Fail_Wet Moisture > 0.5% Fail_Base FAILURE MODE: Base too strong -> Amine deprotonation Start->Fail_Base Using NaH/NaOEt Meisenheimer Transition State: Meisenheimer Complex Deprot->Meisenheimer Slow Attack (RDS) Accelerated by Fluorine Product Product: This compound Meisenheimer->Product Fast Elimination of Cl-

Caption: Figure 1. Reaction Logic Flow. The critical bottleneck is the formation of the Meisenheimer complex (RDS), which is sensitive to steric and electronic deactivation.

References

  • PrepChem. "Synthesis of this compound." Preparation of Chemicals. Accessed January 30, 2026.[1][2] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74218, 5-Chloro-2-nitroaniline."[1][2] PubChem. Accessed January 30, 2026.[1][2] [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. "Copper in cross-coupling reactions: The post-Ullmann chemistry."[2] Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1][2] (Contextual grounding for metal-catalyzed alternatives).

  • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems."[2] Chemical Reviews, 49(2), 273–412.[1][2] (Foundational text on

    
     kinetics and the "Element Effect" of Fluorine vs Chlorine).
    

Sources

Technical Support Center: Troubleshooting Low Purity of 2-Nitro-5-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and purification of 2-Nitro-5-phenoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during its synthesis. We will move from general questions to specific, in-depth troubleshooting protocols, explaining the causality behind each experimental step to ensure both success and understanding.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when working with this compound.

Q1: What is a common and reliable synthetic route for this compound?

A common method is the nucleophilic aromatic substitution (SNAAr) reaction between 5-chloro-2-nitroaniline and phenol. This reaction is typically performed in the presence of a base, such as anhydrous potassium carbonate, at an elevated temperature (e.g., 150°C) for an extended period.[1] The base is crucial as it deprotonates phenol to form the more nucleophilic phenoxide ion, which then displaces the chloride from the 5-chloro-2-nitroaniline ring. The reaction's extended duration, sometimes several days, highlights that it can be slow and may require careful optimization to drive to completion.[1]

Q2: What are the most likely causes of low purity in my final product?

Low purity in the synthesis of this compound typically stems from three primary sources:

  • Incomplete Reaction: Unreacted starting materials, namely 5-chloro-2-nitroaniline and phenol, are common impurities. Reactions involving halogenated nitrobenzenes can be challenging, often requiring harsh conditions and long reaction times to proceed to completion.[2]

  • Formation of Side Products: At elevated temperatures, side reactions can occur. While specific side products for this exact synthesis are not extensively documented in publicly available literature, analogous reactions with anilines can produce positional isomers (if the starting material is impure) or over-arylated/nitrated products.[3]

  • Ineffective Workup and Purification: Residual base (potassium carbonate) or excess phenol can contaminate the product if the aqueous workup is not performed correctly. Subsequent purification steps like recrystallization or chromatography may also be suboptimal, leading to co-elution or co-crystallization of impurities.

Q3: Which analytical techniques are best for assessing the purity of my this compound sample?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring the reaction's progress and for a qualitative assessment of crude product purity. It can quickly show the presence of starting materials or major byproducts.[4][5]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis.[6][7] It offers high resolution and sensitivity, allowing for the detection and quantification of minor impurities that may not be visible on TLC.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities if they are present in sufficient concentration (>1-5%).

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your sample, which is crucial for identifying unknown byproducts.[8]

Q4: My isolated this compound is dark brown/red instead of the expected color. What does this indicate?

Discoloration often points to the presence of trace, highly colored impurities. Nitroaniline compounds can be susceptible to oxidation, forming colored byproducts. Additionally, residual phenol, if not completely removed during the workup, can oxidize over time to form colored species. The issue is typically resolved with a robust purification method like column chromatography or recrystallization with activated carbon (charcoal).

Section 2: In-Depth Troubleshooting Guide

This section provides detailed, step-by-step guidance for specific purity-related problems.

Problem 1: My analysis (TLC/HPLC) shows significant amounts of unreacted 5-chloro-2-nitroaniline and/or phenol.
  • Diagnosis & Causality: The presence of starting materials is a clear sign of an incomplete reaction. The SNAAr reaction is sensitive to several factors:

    • Reaction Time/Temperature: The literature procedure specifies heating at 150°C for 4 days, indicating the reaction is kinetically slow.[1] Insufficient time or a lower temperature will result in a poor conversion rate.

    • Base Inefficiency: Potassium carbonate must be anhydrous and of sufficient quantity to effectively generate the phenoxide nucleophile. Moisture in the reaction vessel will quench the base and inhibit the reaction.

    • Reagent Stoichiometry: An incorrect ratio of reactants can lead to one being left over in excess.

  • Solution & Prevention:

    • Optimize Reaction Conditions: If the reaction is incomplete, consider extending the reaction time at the target temperature. Monitor the reaction's progress every 24 hours using TLC until the 5-chloro-2-nitroaniline spot is no longer visible.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous potassium carbonate and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.

    • Refine the Workup: Excess phenol can be effectively removed during the workup. The crude reaction mixture should be diluted with an organic solvent (like ethyl acetate) and washed thoroughly with an aqueous base solution (e.g., 1N Sodium Hydroxide).[1] This deprotonates the acidic phenol, making it highly soluble in the aqueous layer, while the desired aniline product remains in the organic layer.

Problem 2: The product appears pure by TLC, but NMR or quantitative HPLC shows low purity due to unknown contaminants.
  • Diagnosis & Causality: This situation suggests the presence of impurities with similar polarity to the desired product, causing them to co-elute on a TLC plate. These could be isomeric byproducts or other compounds formed through side reactions under the high-temperature conditions.[2] Without reference standards, identifying these impurities requires advanced techniques like LC-MS or isolation followed by NMR.

  • Solution: Advanced Purification Protocols: When simple extraction and washing are insufficient, more rigorous purification is necessary.

    Protocol 1: Optimized Column Chromatography Column chromatography is a highly effective method for separating compounds with different polarities.[1]

    • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the standard stationary phase.

    • Sample Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate), add silica gel until a dry, free-flowing powder is formed, and then evaporate the solvent completely under reduced pressure. This "dry loading" method often results in better separation than loading the sample as a concentrated liquid.

    • Mobile Phase (Eluent):

      • Initial System: Start with a non-polar solvent system, such as Hexane:Ethyl Acetate (9:1 v/v), and gradually increase the polarity.

      • Gradient Elution: A step or linear gradient is often more effective than an isocratic (constant composition) elution. For example, start with 100% Hexane, then move to 5% Ethyl Acetate in Hexane, then 10%, and so on. Collect fractions and analyze them by TLC to identify those containing the pure product. The literature mentions using chloroform, which can also be effective.[1]

    • Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

    Protocol 2: Recrystallization Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution (mother liquor).[9][10][11]

    • Solvent Selection: The key is to find a solvent (or solvent pair) in which this compound is sparingly soluble at room temperature but highly soluble when hot. Potential solvents to screen include ethanol, methanol, isopropanol, toluene, or mixtures like ethanol/water or ethyl acetate/hexane.

    • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). c. Continue adding small portions of the hot solvent until the solid just dissolves completely. d. If the solution is colored, you may add a small amount of activated carbon (charcoal), keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the carbon. e. Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. f. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield. g. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

    • Validation: Check the purity of the recrystallized material and the mother liquor by TLC or HPLC to confirm the effectiveness of the purification.

Problem 3: My product "oils out" instead of crystallizing during recrystallization.
  • Diagnosis & Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. The presence of significant impurities can depress the melting point of the solid, making this more likely.[12]

  • Solution:

    • Re-heat and Add More Solvent: Re-heat the mixture until the oil dissolves completely, then add more solvent (10-20% extra volume) to ensure the solution is no longer supersaturated at that temperature. Then, allow it to cool again, very slowly.

    • Change Solvents: Switch to a solvent with a lower boiling point or use a solvent pair. Start by dissolving the compound in the "good" solvent (in which it is highly soluble) and then slowly add the "bad" solvent (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to make it clear again, then allow it to cool.

    • Induce Crystallization: Scratch the inside of the flask at the liquid-air interface with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[12]

    • Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystallization.[12]

Section 3: Visual Workflow and Data Summary

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving purity issues with this compound.

G start Synthesize Crude This compound assess_purity Assess Purity (TLC, HPLC, NMR) start->assess_purity is_pure Purity > 98%? assess_purity->is_pure end_ok Product is Pure. Proceed to Next Step. is_pure->end_ok Yes id_impurity Identify Impurities is_pure->id_impurity No is_sm Starting Materials (Phenol, 5-chloro-2-nitroaniline)? id_impurity->is_sm is_other Unknown/Isomeric Byproducts? id_impurity->is_other sol_sm 1. Optimize Reaction (Time, Temp) 2. Perform Aqueous Base Wash (1N NaOH) is_sm->sol_sm Yes sol_other_column Perform Silica Gel Column Chromatography is_other->sol_other_column Yes sol_sm->assess_purity sol_other_column->assess_purity sol_other_recryst Perform Recrystallization (Screen Solvents) sol_other_column->sol_other_recryst If purity still low sol_other_recryst->assess_purity

Caption: A decision workflow for troubleshooting low purity in this compound.

Summary of Potential Impurities and Solutions
ImpurityLikely SourceRecommended DiagnosticPrimary Removal Method
5-chloro-2-nitroaniline Incomplete reactionTLC, HPLC (compare with starting material standard)Drive reaction to completion; Column Chromatography
Phenol Incomplete reaction; Excess reagentTLC, HPLC; Characteristic odorAqueous base wash (e.g., 1N NaOH) during workup[1]
Potassium Carbonate Incomplete removal during workupInsoluble in many organic solvents; pH test of aqueous washThorough washing with water during workup
Isomeric Byproducts Side reactions at high temperatureHPLC, LC-MS, NMRColumn Chromatography, Recrystallization
Oxidation Products Air/light exposure of product or impuritiesDiscoloration (brown/red)Recrystallization with activated carbon; Column Chromatography

References

  • Synthesis of this compound. PrepChem.com. [Link]

  • Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. PubMed. [Link]

  • Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. PubMed. [Link]

  • Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • 2-Phenoxyaniline derivatives.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]

  • Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
  • TLC Separation of Nitroanilines. Scribd. [Link]

  • Synthesis of p-Nitroaniline. YouTube. [Link]

  • A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). RSIS International. [Link]

  • a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of... ResearchGate. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central (PMC). [Link]

Sources

Technical Support Center: Thermal Stability Management of 2-Nitro-5-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-NPA-STAB-001 Subject: Thermal Risk Assessment and Process Control for 2-Nitro-5-phenoxyaniline Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary

You are inquiring about the thermal stability of This compound (CAS: 16535-86-7 / 20619-93-6). As a nitro-aromatic compound containing an ether linkage, this molecule presents a dual hazard profile: high-energy decomposition potential characteristic of nitro compounds and the possibility of autocatalytic instability in the presence of basic impurities or transition metals.

Critical Warning: Public literature often cites generic decomposition temperatures for pure nitroanilines (>260°C). However, in a reaction matrix (mixed with solvents, bases, or reducing agents), the Decomposition Onset Temperature (


)  can drop precipitously, sometimes below 150°C. Do not rely on literature melting points as a safety limit. 

This guide provides a self-validating workflow to determine the Safe Operating Limit (SOL) for your specific process.

Part 1: Characterization & Baseline Stability (The "Before" Phase)

Q: I cannot find a specific


 in the literature. How do I determine the safe temperature limit for my batch? 

A: You must treat every new batch or reaction mixture as a unique thermal system. Impurities (especially isomers or residual acids/bases) drastically alter stability. You must generate your own safety data using Differential Scanning Calorimetry (DSC) .

Protocol: Thermal Screening Workflow
  • Instrument: Heat Flux DSC (e.g., Mettler Toledo or TA Instruments).

  • Sample: 3–5 mg of this compound (solid) or 10–20 mg (reaction mixture).

  • Crucible: Gold-plated high-pressure crucible (sealed) to prevent evaporation from masking decomposition exotherms.

  • Ramp Rate: 4°C/min or 5°C/min. (Faster rates like 10°C/min shift

    
     higher, giving a false sense of security).
    
  • Atmosphere: Nitrogen (

    
    ).
    

Data Interpretation Table:

ParameterObservationAction Required
Endotherm Sharp downward peak (~70–90°C range)Represents Melting Point . Safe zone.

(Exotherm)
Baseline deviates upwardCRITICAL LIMIT. Subtract 50°C (safety margin) to find your

.
Energy (

)
Area under the curve (J/g)If >800 J/g, the material has high explosive propagation potential.

Visualizing the Safety Decision Tree:

SafetyAssessment Start Start: New Batch/Process DSC Run Screening DSC (sealed Au crucible, 4°C/min) Start->DSC Decision Is Energy > 500 J/g? DSC->Decision HighRisk High Hazard: Potential for Detonation Decision->HighRisk Yes ARC Run ARC (Adiabatic Calorimetry) to find TD24 (Time to Max Rate) Decision->ARC No (but Exotherm exists) Stop STOP: Redesign Process or Dilute HighRisk->Stop SafeOps Define SOL: T_process < (T_onset - 50°C) ARC->SafeOps

Figure 1: Thermal safety screening workflow. DSC is the primary screen; ARC is required if high energy release is detected to determine adiabatic time-to-explosion.

Part 2: Reaction Control (The "During" Phase)

Q: I am reducing the nitro group to a diamine. The reaction is heating up faster than expected. Why?

A: Nitro reduction (using


, 

, or Hydrazine) is notoriously exothermic (~500 kJ/mol per nitro group). The "2-nitro" position in your molecule also allows for hydrogen bonding with the amine at position 1, which can stabilize intermediates but also lead to sudden heat release if the ring opens or rearranges.

Troubleshooting the Exotherm:

  • Issue: Heat accumulation (Thermal Runaway).

  • Cause: The dosing rate of the reducing agent (or hydrogen pressure) exceeds the cooling capacity of your reactor.

  • Immediate Fix: Stop dosing immediately. Do not just increase cooling; you must starve the reaction.

Protocol: Dosing-Controlled Reaction Loop

To prevent thermal runaway, you must couple your addition pump to the internal temperature probe.

  • Set High-Temp Cutoff: If

    
    , the pump hard stops .
    
  • Accumulation Check: Ensure the reaction is not "sleeping" (accumulation of unreacted reagent). Verify consumption by checking if the exotherm stops immediately when dosing stops. If the temperature continues to rise after dosing stops, you have dangerous accumulation.

Reactor Setup Diagram:

ReactorControl Reactor Reactor (this compound) Probe Temp Probe (Tr) Reactor->Probe Measure T Controller PID Controller (Logic Unit) Probe->Controller Feedback Pump Dosing Pump (Reducing Agent) Controller->Pump Signal: STOP if T > Limit Jacket Cooling Jacket Controller->Jacket Signal: Increase Flow Pump->Reactor Reagent Feed

Figure 2: Intrinsically safe reactor setup. The dosing pump is slaved to the temperature probe, ensuring reagent addition halts immediately if a thermal excursion is detected.

Part 3: Isolation & Drying (The "After" Phase)

Q: Can I dry the product in a vacuum oven at 100°C?

A: Risky. While the pure compound might be stable, residual impurities (especially potassium carbonate or iron salts from reduction) can lower the decomposition temperature.

  • The Hazard: "Thermal Lag." In a vacuum oven, heat transfer is poor. If a small hotspot initiates decomposition, the heat cannot escape, leading to a bulk fire.

  • Recommendation:

    • Wash the filter cake thoroughly to remove acids/bases/metals.

    • TGA Test: Run a Thermogravimetric Analysis (TGA) on the crude wet cake.

    • Rule of Thumb: Never dry >

      
      . If 
      
      
      
      is 150°C, your max oven temp is 100°C. If unknown, start at 40–50°C under full vacuum.
References & Authoritative Grounding
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text for DSC/ARC protocols).

  • Maule, I., et al. (2021). "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." Organic Process Research & Development. Link (Demonstrates DSC protocols for nitro compounds).

  • Sperry, J. B., et al. (2021). "Explosive Hazard Identification in Pharmaceutical Process Development." Organic Process Research & Development. Link (Methodology for screening high-energy intermediates).

  • ECHA (European Chemicals Agency). "Registration Dossier: 2-Nitroaniline." (General hazard data for the nitroaniline class). Link

  • Fauske & Associates. "Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up." (Technical guide on heat flow calorimetry). Link

Disclaimer: This guide is for educational purposes for trained chemists. It does not replace site-specific safety audits. Always perform small-scale thermal screening before scaling up.

Technical Support Center: Catalyst Selection for the Reduction of 2-Nitro-5-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 2-Nitro-5-phenoxyaniline to its corresponding diamine, 5-phenoxy-benzene-1,2-diamine. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure successful and efficient experimentation.

Introduction: The Chemistry of a Privileged Scaffold

The reduction of this compound is a critical transformation in synthetic organic chemistry, yielding a valuable diamine intermediate for the synthesis of pharmaceuticals and other high-value materials. The presence of the phenoxy group introduces a specific challenge: the potential for C-O bond cleavage under harsh reductive conditions. Therefore, careful selection of the catalyst and optimization of reaction parameters are paramount to achieving high yield and selectivity.

This guide is structured to address the most common challenges encountered during this specific reduction, providing a logical workflow from initial catalyst selection to troubleshooting complex experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the catalytic reduction of this compound in a question-and-answer format.

Q1: My reaction is sluggish or incomplete. What are the primary causes and how can I improve the reaction rate and conversion?

A1: Incomplete or slow reactions are a common hurdle. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity and Loading:

    • Cause: The catalyst, most commonly Palladium on Carbon (Pd/C), may have reduced activity due to improper storage, age, or poisoning from previous reactions. The catalyst loading might also be insufficient.

    • Solution:

      • Use a fresh batch of catalyst from a reputable supplier.

      • Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).

      • Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.

  • Hydrogen Pressure and Delivery:

    • Cause: Insufficient hydrogen pressure can limit the reaction rate, especially for less reactive substrates. Poor mass transfer of hydrogen to the catalyst surface can also be a bottleneck.

    • Solution:

      • Increase the hydrogen pressure. While balloon pressure may suffice for some reductions, using a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures (e.g., 50 psi) can significantly improve the reaction rate.[1]

      • Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen.

  • Solvent Choice:

    • Cause: The solvent plays a crucial role in substrate solubility and interaction with the catalyst surface.

    • Solution:

      • Protic solvents like ethanol and methanol are generally good choices for nitro group reductions.

      • Ensure the starting material is fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, a co-solvent system might be necessary.

  • Reaction Temperature:

    • Cause: While many hydrogenations proceed at room temperature, some substrates require thermal energy to overcome the activation barrier.

    • Solution:

      • Gently heat the reaction mixture (e.g., to 40-60 °C). However, be cautious, as higher temperatures can sometimes promote side reactions, including C-O bond cleavage.

Q2: I am observing the formation of side products. What are the likely impurities and how can I minimize their formation?

A2: The formation of side products is a key challenge in the reduction of functionalized nitroaromatics. The primary culprits are typically intermediates of the nitro reduction or products of undesired side reactions.

  • Hydroxylamine, Azo, and Azoxy Intermediates:

    • Cause: The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[2] Incomplete reduction can lead to the accumulation of these species, which can then dimerize to form azo and azoxy compounds.

    • Solution:

      • Ensure Complete Reaction: Monitor the reaction closely by TLC or HPLC until the starting material is fully consumed.

      • Optimize Catalyst and Conditions: A highly active catalyst and sufficient hydrogen pressure will favor the complete reduction to the amine.

      • Analytical Monitoring: These intermediates can often be detected by TLC, sometimes appearing as colored spots. HPLC and GC-MS can also be used for more quantitative analysis.[3][4]

  • C-O Bond Cleavage (De-phenoxylation):

    • Cause: The phenoxy group in this compound is an ether linkage that can be susceptible to cleavage under certain catalytic hydrogenation conditions, especially with catalysts that have acidic supports or at elevated temperatures. This would lead to the formation of aminophenol and benzene as byproducts.

    • Solution:

      • Catalyst Selection: Use a neutral catalyst support, such as a high-purity carbon. Avoid catalysts on acidic supports like alumina unless necessary for other reasons.

      • Mild Reaction Conditions: Employ lower hydrogen pressures and temperatures to minimize the risk of ether cleavage.

      • Alternative Catalysts: If C-O cleavage persists with Pd/C, consider using other catalysts like Raney Nickel, which can be less prone to inducing this side reaction.[5]

Q3: How do I choose the right catalyst for this specific reduction?

A3: The choice of catalyst is critical for the successful reduction of this compound.

  • Palladium on Carbon (Pd/C): This is the most common and often the most effective catalyst for the reduction of aromatic nitro groups.[5] It is typically highly active and provides good yields. A 5% or 10% loading on activated carbon is a good starting point.

  • Raney Nickel: This is a good alternative to Pd/C, particularly if de-halogenation or other hydrogenolysis reactions are a concern.[5] It is often used in industrial processes.

  • Platinum on Carbon (Pt/C): While also effective, Pt/C can sometimes be more aggressive and may lead to over-reduction or other side reactions.

Catalyst Selection Summary Table:

CatalystAdvantagesDisadvantagesRecommended for this compound?
Pd/C High activity, good chemoselectivity, widely available.[5]Can sometimes cause C-O bond cleavage.Yes, first choice.
Raney Nickel Less prone to hydrogenolysis of certain functional groups.[5]Can be pyrophoric, may require higher pressures/temperatures.Yes, good alternative.
Pt/C Highly active.Can be less selective, potential for over-reduction.Use with caution.

Experimental Protocol: Catalytic Reduction of this compound

This protocol is a starting point based on the successful reduction of a structurally similar compound, 4-methoxy-2-nitroaniline.[1] Optimization may be required.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (sufficient to dissolve, e.g., 10-20 mL per gram of substrate).

  • Inerting: Add 10% Pd/C (5-10 mol% Pd) to the solution. The flask should be equipped with a magnetic stir bar.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (e.g., nitrogen) three times to remove any oxygen.

  • Reaction: Introduce hydrogen gas to the desired pressure (start with balloon pressure or 50 psi in a Parr apparatus).

  • Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or HPLC every 1-2 hours.

  • Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-phenoxy-benzene-1,2-diamine. The product can be further purified by recrystallization or column chromatography if necessary.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation dissolve Dissolve this compound in Ethanol add_catalyst Add 10% Pd/C dissolve->add_catalyst inert Inerting (N2 Purge) add_catalyst->inert hydrogenate Introduce H2 (Balloon or Parr) inert->hydrogenate monitor Monitor Reaction (TLC/HPLC) hydrogenate->monitor vent Vent H2, Purge N2 monitor->vent filter Filter through Celite® vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (if needed) concentrate->purify

Caption: Experimental workflow for the catalytic reduction.

Analytical Monitoring

Careful monitoring of the reaction is crucial for achieving high yields and purity.

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point. Adjust the polarity as needed.

    • Visualization:

      • UV Light: The aromatic starting material and product should be UV active.[6]

      • Potassium Permanganate Stain: This stain will visualize the amine product as a yellow-brown spot.

      • Ninhydrin Stain: This can also be used to visualize the primary amine product.[7]

      • Iodine Chamber: Can be used as a general stain for many organic compounds.[8]

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of trifluoroacetic acid (TFA) or formic acid is a common mobile phase system.

    • Detection: UV detection at a wavelength where both the starting material and product absorb (e.g., 254 nm). HPLC is an excellent tool for quantifying the conversion and detecting impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS can be used to identify the product and any volatile byproducts, such as those resulting from C-O bond cleavage.[4]

Logical Relationship for Troubleshooting:

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions? start Incomplete Reaction? catalyst_activity Check Catalyst Activity (Use Fresh Catalyst) start->catalyst_activity Yes h2_pressure Increase H2 Pressure start->h2_pressure No catalyst_loading Increase Catalyst Loading catalyst_activity->catalyst_loading stirring Ensure Vigorous Stirring h2_pressure->stirring temperature Increase Temperature stirring->temperature check_side_reactions check_side_reactions temperature->check_side_reactions If side products observed check_intermediates Check for Intermediates (Hydroxylamine, Azo/Azoxy) check_cleavage Check for C-O Cleavage (Aminophenol, Benzene) check_side_reactions->check_intermediates Yes check_side_reactions->check_cleavage Yes

Sources

Technical Support Center: Optimizing Recovery of 2-Nitro-5-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket Focus: Work-up Procedures & Yield Optimization Molecule ID: 2-Nitro-5-phenoxyaniline (CAS: 96-67-3 / Related: 2688-84-8 structure analogs)[1]

Introduction: The "Low-Melting" Trap

Welcome to the Technical Support Center. If you are working with This compound , you are likely encountering yield losses not due to reaction failure, but due to the specific physical properties of this molecule during work-up.[1]

The Core Problem: This molecule possesses a deceptive combination of a low melting point (approx. 47–49 °C) and a lipophilic phenoxy tail .[1] This creates a "perfect storm" for two common failure modes:

  • Oiling Out: The product refuses to crystallize, trapping impurities in a sticky oil.[1]

  • Emulsion Lock: The phenoxy group acts as a surfactant, preventing clean phase separation during aqueous washes.[1]

This guide replaces standard "textbook" protocols with field-proven troubleshooting workflows designed to mitigate these specific risks.

Ticket #1: "My product is stuck in a persistent emulsion."

Diagnosis: You likely performed a standard aqueous wash (Water/DCM or Water/EtOAc), and the interface is undefined.[1] This is caused by the phenoxy group interacting with the aqueous phase while the nitroaniline core stays organic, effectively acting as a surfactant.[1]

The Fix: The "Salting Out" & Filtration Protocol Do not simply wait for the layers to separate.[1] Use this active intervention method.

Step-by-Step Protocol:
  • Saturation: Add solid NaCl directly to the emulsion until the aqueous layer is saturated. This increases the ionic strength, forcing the organic phenoxy tail out of the water phase.[1]

  • The Celite Pad: If the emulsion persists, it is likely stabilized by fine particulate matter (common in nitro-reductions or

    
     reactions).[1]
    
    • Filter the entire biphasic mixture through a pad of Celite 545.

    • Rinse the pad with fresh organic solvent.[1]

  • Phase Cut: The layers should now separate sharply.[1]

Visual Workflow: Emulsion Breaker Logic

EmulsionLogic Start Emulsion Detected CheckSolids Are fine solids visible? Start->CheckSolids AddSalt Add Solid NaCl (Saturate) CheckSolids->AddSalt No Filter Filter biphasic mix through Celite 545 CheckSolids->Filter Yes Wait Wait 10 mins AddSalt->Wait Filter->Wait Separation Clean Phase Separation Wait->Separation

Figure 1: Decision tree for breaking stubborn emulsions caused by phenoxy-aniline derivatives.

Ticket #2: "The product is oiling out during recrystallization."[1]

Diagnosis: You are likely trying to recrystallize from hot ethanol or methanol.[1] Because the melting point of this compound is ~47–49 °C , heating the solvent above 50 °C causes the product to melt into a liquid oil before it dissolves.[1] Upon cooling, it separates as oil droplets (oiling out) rather than crystals, trapping impurities.[1]

The Fix: The "Cold-Saturation" Technique Avoid high-temperature recrystallization.[1] Use a solvent system that relies on solubility curves at room temperature vs. freezing temperature.

Optimized Crystallization Protocol:
  • Dissolution: Dissolve the crude oil/solid in a minimum amount of Dichloromethane (DCM) at Room Temperature (20–25 °C).[1] Do not heat.

  • Displacement: Slowly add Hexane or Heptane (anti-solvent) dropwise with vigorous stirring until slight turbidity persists.[1]

  • Evaporative Cooling: Use a rotary evaporator to slowly remove the DCM (lower boiling point) under mild vacuum, leaving the Heptane behind.[1]

  • Crystal Growth: As the DCM evaporates, the product will crystallize out of the Heptane solution without passing through a "melted" phase.[1]

  • Harvest: Filter the yellow/orange solids and wash with cold Pentane.

Why this works: This method avoids the thermal zone (47 °C+) where the product exists as a liquid, forcing it directly from solution to solid lattice.[1]

Ticket #3: "I have low yield after the acid/base wash."

Diagnosis: You may be losing product to the aqueous layer due to incorrect pH manipulation, or you failed to remove the phenol excess (if synthesized via


).[1]

The Science of Solubility:

  • Phenol (Impurity): Acidic (

    
    ).[1] Requires Base  to remove.[1]
    
  • This compound (Product): The amine is extremely weakly basic due to the ortho-nitro group withdrawing electrons.[1] The conjugate acid

    
     is likely 
    
    
    
    .[1]
    • Risk:[1][2][3][4][5] Strong acids (conc.[1] HCl) might protonate it, but dilute acids usually won't.[1]

    • Risk:[1][2][3][4][5] Strong bases (NaOH) will deprotonate the phenol (good) but can cause hydrolysis of the ether linkage if heated.[1]

The "Sandwich" Extraction Protocol
StepWash SolutionPurposeTechnical Note
1 1M NaOH (Cold) Removes unreacted Phenol.[1]Keep cold (0-5°C) to prevent ether hydrolysis.[1] Critical for purity.
2 Water Removes bulk base.[1]Neutralization step.[1]
3 0.5M HCl (Rapid) Removes highly basic aniline isomers.[1]The product is too weakly basic to protonate significantly at this concentration.[1]
4 Sat. Brine Dehydrates organic layer.Essential to prevent water carryover into the drying step.[1]
Visual Workflow: The Purification Logic

ExtractionFlow Crude Crude Reaction Mix (Organic Layer) BaseWash Wash: 1M NaOH (Cold) Crude->BaseWash AqWaste1 Aqueous Waste: Phenolate Salts BaseWash->AqWaste1 OrgLayer1 Organic Layer: Product + Amines BaseWash->OrgLayer1 AcidWash Wash: 0.5M HCl OrgLayer1->AcidWash AqWaste2 Aqueous Waste: Basic Impurities AcidWash->AqWaste2 FinalOrg Final Organic Layer: This compound AcidWash->FinalOrg

Figure 2: The "Sandwich" extraction method to selectively remove phenol and basic impurities without product loss.[1]

Summary of Critical Data
PropertyValueImplication for Work-up
Melting Point 47–49 °C DANGER: Do not dry in an oven >40°C. Do not recrystallize from boiling solvents.[1]
Solubility High in EtOAc/DCM; Low in Water.[1]Standard organic extraction is efficient.[1]
Basicity Very Low (

)
Product remains in organic layer even during mild acid washes.[1]
Appearance Yellow/Orange SolidVisual confirmation of product presence. Dark tar indicates decomposition.[1]
References
  • Synthesis & Workup Context:Synthesis of this compound. PrepChem. (Describes the

    
     route using 5-chloro-2-nitroaniline and potassium carbonate, confirming the need for base washing to remove phenol). Link
    
  • Physical Properties: 2-Phenoxyaniline Properties. ChemicalBook. (Provides baseline solubility and physical data for the phenoxy-aniline class, supporting the low melting point and solubility profiles). Link

  • General Purification of Nitroanilines: Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization. BenchChem. (General protocols for nitroaniline handling, adapted here for the specific low-melting constraints of the phenoxy derivative). Link[1]

  • pKa Considerations: pKa Data Compiled by R. Williams. Organic Chemistry Data. (Reference for the acidity of nitroanilines, supporting the claim that 2-nitroaniline derivatives are extremely weak bases). Link

Sources

dealing with coloration issues during 2-Nitro-5-phenoxyaniline purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Nitro-5-phenoxyaniline. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the coloration issues commonly encountered during its purification. Our goal is to equip you with the scientific rationale and practical protocols to achieve a high-purity product with the desired physical characteristics.

Troubleshooting Guide: Coloration Issues

This section addresses specific, observable problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: Why is my "purified" this compound a dark red, brown, or black color instead of the expected yellow-orange?

A1: The primary cause of this discoloration is oxidation.

Aniline derivatives are notoriously susceptible to air oxidation, and this reactivity is enhanced by the electron-rich phenoxy group.[1] Even trace amounts of oxygen can initiate a cascade of reactions that produce highly colored impurities.

Causality:

  • Amine Oxidation: The amino group (-NH₂) on the aniline ring is easily oxidized, leading to the formation of complex, conjugated systems like quinone-imines or azo compounds. These extended π-systems absorb light in the visible spectrum, resulting in intense coloration (yellow, red, brown).[1]

  • Phenolic Impurities: If any unreacted phenol starting material is present, it can also oxidize to form colored quinone-type byproducts.[2] This is particularly relevant in syntheses involving high temperatures.[3]

  • Residual Metals: Trace metals from catalysts (e.g., palladium, nickel) or reaction vessels can catalyze oxidation.

Troubleshooting Protocol:

  • Charcoal Treatment: Dissolve the discolored product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount (1-2% by weight) of activated charcoal. The charcoal will adsorb many of the highly conjugated, colored impurities.

  • Hot Filtration: While hot, quickly filter the solution through a pad of Celite® or filter paper to remove the charcoal. Be cautious as the filtrate may cool and the product could crystallize prematurely.

  • Recrystallization: Allow the clarified filtrate to cool slowly to induce crystallization. This should yield a product with significantly improved color.

  • Inert Atmosphere: For future purifications, consider performing steps like solvent evaporation under a nitrogen or argon atmosphere to minimize contact with air.

Q2: My product looked like a clean yellow-orange band on the silica column, but it darkened significantly upon solvent removal. What happened?

A2: This issue typically points to either thermal degradation or oxidation on the silica gel surface, followed by rapid oxidation upon exposure to air.

Causality:

  • Acidic Silica: Standard silica gel is slightly acidic and can act as a catalyst for degradation or polymerization of sensitive compounds, especially when heated.

  • Concentrated Oxidation: As the solvent is removed, the concentration of the product increases, as does its exposure to atmospheric oxygen, often while still warm. This combination accelerates the oxidation process described in Q1.

  • Chlorinated Solvent Degradation: If using dichloromethane (DCM) as an eluent, be aware that it can contain trace amounts of HCl or phosgene upon prolonged storage, which can degrade the aniline.

Troubleshooting Protocol:

  • Use Neutralized Silica: For sensitive anilines, consider using silica gel that has been neutralized by washing with a dilute solution of triethylamine in your eluent system.

  • Avoid Excessive Heat: When removing the solvent via rotary evaporation, use a water bath temperature that is as low as possible (e.g., 30-40°C) to prevent thermal decomposition.

  • Final Purge with Inert Gas: Once the bulk of the solvent is removed, break the vacuum on the rotary evaporator with nitrogen or argon instead of air. This blankets the product in an inert atmosphere as it cools.

  • Solvent Choice: Consider using less acidic solvents. A hexane/ethyl acetate system is generally milder than a DCM/methanol system.[4][5]

Q3: After recrystallization, my product is still off-color, and the yield is very low. What are my next steps?

A3: This indicates that the impurities have similar solubility properties to your product or that the chosen solvent system is not optimal.

Causality:

  • Co-crystallization: If an impurity has a very similar structure to the desired product, it can become incorporated into the crystal lattice, a phenomenon known as co-crystallization.

  • Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at cold temperatures. If this condition is not met, purification will be inefficient.[6]

Troubleshooting Protocol:

  • Solvent System Screening: Perform small-scale solubility tests with a range of solvents to find the optimal one for recrystallization. A table of potential solvents is provided below.

  • Secondary Purification: If recrystallization fails, a second pass through a silica gel column is the most effective next step.[5][7] Use a shallower solvent gradient during elution to achieve better separation of closely related compounds.

  • Trituration: As an alternative, try trituration. This involves suspending the impure solid in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Stir the suspension for a period, then filter to collect the purified solid.

Frequently Asked Questions (FAQs)

What is the expected color of pure this compound?

Pure this compound is typically described as a yellow to orange solid.[8] Significant deviation towards red, brown, or black indicates the presence of oxidation products or other impurities.

What are the common impurities in this compound synthesis that can cause coloration?

The synthesis of this compound often involves the reaction of 5-chloro-2-nitroaniline with phenol.[3] Besides oxidation products, other colored impurities can arise.

Impurity TypePotential SourceAppearance/Effect
Unreacted 5-chloro-2-nitroaniline Incomplete reactionYellow solid, may not significantly alter color but impacts purity.[9]
Unreacted Phenol Incomplete reactionCan oxidize to form pink or red quinone-like species.[2]
Azoxy or Azo Compounds Side reactions of the nitro groupOften intensely colored (red, orange).
Polymeric Byproducts High reaction temperaturesCan result in dark, tar-like substances that are difficult to remove.
What are the recommended purification methods for this compound?

The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is the most effective method for separating the product from unreacted starting materials and most side products.[3][4][7] A typical eluent system is a gradient of ethyl acetate in hexane.

  • Recrystallization: This is an excellent final purification step to remove trace impurities and obtain well-defined crystals. Ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane are commonly used.

How should I properly store purified this compound to prevent degradation?

To maintain the purity and color of your product, proper storage is critical.

  • Store in the Dark: Protect the compound from light, which can accelerate oxidative degradation. Use an amber vial or store it in a cabinet.

  • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.

  • Cold Temperatures: Store the compound in a refrigerator or freezer to slow down potential degradation pathways.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing coloration issues during the purification of this compound.

G start Coloration Issue Observed (e.g., Red, Brown, Dark) check_purity Assess Purity (TLC, NMR) start->check_purity cause Identify Potential Cause check_purity->cause oxidation Oxidation Products cause->oxidation  Broad/Streaky Spots impurities Residual Reactants/ Side Products cause->impurities  Distinct Spots on TLC degradation Product Degradation (Heat/Silica) cause->degradation  Darkening Post-Column action_charcoal Action: Activated Charcoal Treatment & Recrystallization oxidation->action_charcoal action_recolumn Action: Re-purify via Column Chromatography impurities->action_recolumn action_optimize Action: Optimize Conditions (Lower Temp, Inert Atm.) degradation->action_optimize end_node Pure Yellow-Orange Product action_charcoal->end_node action_recolumn->end_node action_optimize->end_node

Caption: Troubleshooting workflow for this compound purification.

References

  • Google Patents. (n.d.). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • AMPACET CORPORATION. (n.d.). Yellowing and Pinking of White PE/PP. Retrieved from [Link]

  • Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]

  • Google Patents. (n.d.). EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aniline using different reaction pathways. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Considerations for the Synthesis of 2-Nitro-5-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Nitro-5-phenoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the scale-up of this important chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not just the "how," but the "why," grounding our discussion in established chemical principles and practical, field-tested experience.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most frequently cited laboratory method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 5-chloro-2-nitroaniline with phenol in the presence of a base, such as anhydrous potassium carbonate.[1] The mixture is heated for an extended period to drive the reaction to completion.

Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant or production scale?

A2: The primary challenges include:

  • Reaction Time and Temperature: The lab-scale synthesis often requires high temperatures (e.g., 150°C) and long reaction times (e.g., 4 days), which can be inefficient and costly at scale.[1]

  • Heat Transfer: Although this specific reaction is not as violently exothermic as a direct nitration, managing heat transfer in large reactors is always a critical safety and quality consideration. Poor heat distribution can lead to localized overheating, causing side reactions and degradation of the product.

  • Mixing Efficiency: Ensuring homogeneous mixing of a solid (potassium carbonate), a liquid (phenol, which is solid at room temperature), and another solid (5-chloro-2-nitroaniline) in a large reactor is crucial for consistent reaction kinetics and to avoid localized "hot spots."

  • Work-up and Purification: The lab-scale purification often involves liquid-liquid extraction and column chromatography.[1] These methods are not always practical or economical for large-scale production. Developing a scalable purification method, such as crystallization, is essential.

  • Waste Management: The reaction work-up generates aqueous waste containing sodium hydroxide and potentially unreacted phenol.[1] Managing this waste stream in an environmentally responsible manner is a key scale-up consideration.

Q3: Are there alternative synthetic routes that might be more amenable to scale-up?

A3: While the SNAr reaction between 5-chloro-2-nitroaniline and phenol is common, other routes could be explored for industrial production. For instance, processes involving different leaving groups on the nitroaniline ring or the use of phase-transfer catalysts could potentially lower the required reaction temperature and time. However, any new route would require significant process development and optimization. The condensation of halogenated nitrobenzenes with phenols is a known challenge in organic synthesis, often plagued by high energy consumption, side reactions, and purification difficulties.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction yield is consistently low, even after extending the reaction time. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Let's break down the possibilities:

  • Cause 1: Incomplete Reaction

    • Explanation: The reaction between 5-chloro-2-nitroaniline and phenol is often slow. Insufficient heating, poor mixing, or deactivation of the base can lead to an incomplete reaction.

    • Solution:

      • Verify Temperature: Ensure your reaction mixture is consistently reaching and maintaining the target temperature. Use a calibrated temperature probe placed directly in the reaction mixture.

      • Improve Mixing: On a larger scale, mechanical overhead stirring is necessary to ensure proper suspension of the potassium carbonate and intimate contact between the reactants.

      • Base Quality: Use anhydrous potassium carbonate. The presence of water can hydrolyze the starting material and affect the reaction's efficiency. Ensure the K2CO3 is finely powdered to maximize its surface area.

  • Cause 2: Side Reactions/Product Degradation

    • Explanation: At high temperatures (150°C), side reactions or thermal degradation of the starting material or product can occur. The nitro group can be susceptible to reduction, and the aniline can undergo oxidation or other undesired reactions.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

      • Temperature Optimization: While the literature may cite 150°C, it's worth running small-scale experiments at slightly lower temperatures (e.g., 130-140°C) to see if this improves the yield by reducing degradation, even if it requires a longer reaction time.

  • Cause 3: Issues During Work-up

    • Explanation: Significant product loss can occur during the aqueous work-up and extraction steps. Emulsion formation during extraction or incomplete extraction can be major contributors.

    • Solution:

      • Extraction Efficiency: Perform multiple extractions with fresh solvent (e.g., ethyl acetate) to ensure all the product is recovered from the aqueous layer.

      • Brine Wash: After the aqueous washes, a final wash with brine (saturated NaCl solution) can help to break emulsions and remove dissolved water from the organic layer.

Issue 2: Product Purity is Low After Initial Isolation

Question: My crude product contains several impurities that are difficult to remove. What are these impurities likely to be, and how can I improve the purity?

Answer: The impurities are likely unreacted starting materials or side-products.

  • Likely Impurities:

    • Unreacted 5-chloro-2-nitroaniline: This is a common impurity if the reaction has not gone to completion.

    • Unreacted Phenol: Phenol is used in excess and can be difficult to remove completely.

    • Hydroxylated Byproducts: At high temperatures and in the presence of base, the chloro group might be displaced by a hydroxyl group, forming 5-hydroxy-2-nitroaniline, especially if water is present.

  • Improving Purity:

    • Efficient Work-up: The wash with 1N sodium hydroxide during the work-up is crucial for removing the excess acidic phenol.[1] Ensure this wash is performed thoroughly.

    • Crystallization: Instead of relying solely on column chromatography, which is not ideal for large quantities, develop a crystallization protocol. A common approach is to dissolve the crude product in a hot solvent (e.g., ethanol, isopropanol, or toluene) and then allow it to cool slowly to form pure crystals. You may need to experiment with different solvent systems.

    • Slurry Wash: The crude solid can be washed (slurried) with a solvent in which the product has low solubility but the impurities are more soluble. For example, a cold heptane or ethanol/water wash might be effective.

Troubleshooting Workflow

Here is a logical workflow for troubleshooting common issues in the synthesis.

Caption: Troubleshooting workflow for synthesis of this compound.

Scale-Up Considerations: From Bench to Production

Scaling up this synthesis requires careful consideration of chemical engineering principles to ensure safety, efficiency, and consistency.

Thermal Management

Even though this SNAr reaction is not as hazardous as a direct nitration, maintaining precise temperature control is vital on a large scale.

  • Problem: Large reactors have a smaller surface-area-to-volume ratio than laboratory flasks, making heat removal less efficient. Localized overheating can lead to byproduct formation and potentially a runaway reaction, although the risk is lower than with nitrations.

  • Solution:

    • Jacketed Reactors: Use reactors with a heating/cooling jacket that allows for precise control of the internal temperature.

    • Controlled Addition: While the lab protocol involves mixing all components at once, a scaled-up process might benefit from the controlled addition of one reactant to the heated mixture of the others to better manage the initial heat input.

    • Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow of the reaction at a small scale. This data is crucial for safe scale-up.

Mixing and Mass Transfer
  • Problem: Inadequate mixing can lead to a heterogeneous reaction mixture, with unreacted pockets of starting material and non-uniform temperature distribution. This results in incomplete conversion and inconsistent product quality.

  • Solution:

    • Reactor and Impeller Design: The choice of reactor and impeller (e.g., anchor, pitched-blade turbine) is critical. The design should ensure that the solid potassium carbonate remains suspended and that the reactants are in constant contact.

    • Agitation Speed: The agitation speed must be optimized. Too slow, and the solids will settle; too fast, and it could lead to excessive shear or splashing. This is typically determined through modeling and pilot-plant experiments.

Safety Considerations
  • Reagent Handling: Phenol is corrosive and toxic. 5-chloro-2-nitroaniline is also a hazardous substance. Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and protective clothing, is mandatory. Handle these chemicals in a well-ventilated area or a fume hood.

  • Pressure Build-up: If the reaction is run in a sealed vessel, the heating of the solvent (excess phenol) can cause pressure build-up. The reactor must be appropriately rated for the expected temperature and pressure. A patent for a similar synthesis of a thio-analog notes that the reaction can be run under pressure (3 to 12 bar) in a closed vessel.[3][4]

  • Waste Handling: The alkaline aqueous waste stream containing phenol must be neutralized and treated before disposal according to local environmental regulations.

Quantitative Data Summary

The following table summarizes the quantitative data for the lab-scale synthesis as described in the literature.[1]

Reagent/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
5-chloro-2-nitroaniline172.571.096.321
Phenol94.1110106.3~16.8
Anhydrous Potassium Carbonate138.212.014.5~2.3
This compound 230.22 0.70 3.04 -
Theoretical Yield - 1.45 g 6.32 -
Actual Yield - 0.70 g 3.04 48.1%

Detailed Experimental Protocol (Lab-Scale)

This protocol is adapted from a standard laboratory procedure.[1]

Materials and Reagents
  • 5-chloro-2-nitroaniline

  • Phenol

  • Anhydrous potassium carbonate

  • 1N Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for chromatography

  • Chloroform

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure
  • Reaction Setup: In a round-bottom flask, combine 5-chloro-2-nitroaniline (1.09 g), phenol (10 g), and anhydrous potassium carbonate (2.0 g).

  • Reaction: Heat the mixture to 150°C and maintain this temperature with stirring for 4 days.

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool.

    • Dilute the mixture with 1N sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Work-up - Washing:

    • Wash the organic (ethyl acetate) layer sequentially with 1N sodium hydroxide solution, water, and finally with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent (ethyl acetate) using a rotary evaporator.

  • Purification:

    • Purify the resulting residue by silica gel column chromatography using chloroform as the eluent to obtain pure this compound.

Reaction Workflow Diagram

ReactionWorkflow Start Combine Reactants: 5-chloro-2-nitroaniline, Phenol, K2CO3 Heat Heat to 150°C for 4 days Start->Heat Cool Cool Reaction Mixture Heat->Cool Dilute Dilute with 1N NaOH Cool->Dilute Extract Extract with Ethyl Acetate Dilute->Extract Wash Wash Organic Layer: 1. 1N NaOH 2. Water 3. Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Remove Solvent (Rotovap) Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Product This compound Purify->Product

Caption: Step-by-step workflow for the lab-scale synthesis of this compound.

References

  • Synthesis of this compound. PrepChem.com. [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters - ACS Publications. [Link]

  • Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. PubMed. [Link]

  • Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development - ACS Publications. [Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. ResearchGate. [Link]

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Quick Company. [Link]

  • Nitration Reactions.
  • Synthetic process of 2-cyano-4-nitroaniline.
  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

Sources

Validation & Comparative

Validating 2-Nitro-5-phenoxyaniline Purity: A Comparative HPLC-UV Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Method Selection

2-Nitro-5-phenoxyaniline (CAS 1552-17-6) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its purity is paramount because unreacted starting materials—specifically 5-chloro-2-nitroaniline and phenol —can propagate through downstream steps, leading to toxic by-products or yield failures.

While various analytical techniques exist, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry gold standard for this application. This guide objectively compares HPLC-UV against alternative methods and provides a validated, field-proven protocol.

Comparison: Why HPLC-UV Wins Over Alternatives

The following table contrasts HPLC-UV with Gas Chromatography (GC-MS) and Potentiometric Titration, highlighting why HPLC is the superior choice for this specific nitro-aromatic compound.

FeatureHPLC-UV (Recommended) GC-MS / GC-FID Potentiometric Titration
Analyte Stability High. Analyzes sample at ambient temperature.Low. Nitroanilines are thermolabile and may degrade/polymerize in the injection port.N/A.
Specificity Excellent. Separates impurities (phenol, chloro-analogs) from the main peak.Good , but risks "ghost peaks" from thermal degradation.Poor. Measures total amine content; cannot distinguish product from amino-impurities.
Sensitivity (LOD) High (ppm level). Strong UV absorption of the nitro-conjugated system.High , but matrix interference can be an issue without derivatization.Low. Only suitable for macro-purity (>98%).
Throughput High. 10-15 min run time.Medium. Requires cooling cycles.Medium. Manual intervention often required.
Sample Prep Simple. Dissolve and shoot.Complex. Often requires derivatization (e.g., silylation) to improve volatility.Simple. Dissolve in glacial acetic acid.

Expert Insight: Nitroanilines possess a "push-pull" electronic system (electron-donating amine + electron-withdrawing nitro). This reduces the basicity of the amine (pKa < 0), making it difficult to protonate. Consequently, Titration in non-aqueous solvents is often inconsistent. Furthermore, the high boiling point of the phenoxy group makes GC analysis difficult without derivatization, increasing the risk of thermal decomposition. HPLC is the only method that ensures structural integrity during analysis.

Decision Framework: Method Selection

The following decision tree illustrates the logical pathway for selecting the validation method based on laboratory requirements and sample nature.

MethodSelection Start Start: Purity Analysis of This compound Q1 Is the sample for Bulk Assay (>98%) or Impurity Profiling? Start->Q1 Bulk Bulk Assay Only Q1->Bulk Bulk Profile Impurity Profiling (Trace Detection) Q1->Profile Impurity Titration Potentiometric Titration (Non-specific) Bulk->Titration Q2 Is the compound Thermally Stable? Profile->Q2 GC GC-MS (Risk of Degradation) Q2->GC Yes (Rare) HPLC HPLC-UV (Recommended) Q2->HPLC No (Nitro-aromatics) Validated Validated Method: C18 / ACN:Water / UV 254nm HPLC->Validated Proceed to Validation Protocol

Figure 1: Analytical decision tree highlighting the logic for selecting HPLC-UV over GC or Titration for nitro-aromatics.

Optimized HPLC-UV Protocol

This protocol is designed to separate This compound from its key synthetic precursors: 5-chloro-2-nitroaniline (starting material) and Phenol (reagent).

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 (Octadecyl), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

    • Why: The target molecule is hydrophobic. A standard C18 provides sufficient retention and longevity.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Acidic pH suppresses the ionization of any residual phenolic impurities (keeping them neutral) and ensures sharp peak shapes for the aniline derivative.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).

    • Why: The nitro-aniline chromophore has strong absorbance at 254 nm.

  • Injection Volume: 10 µL.

Gradient Program[2]
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08020Equilibration
2.08020Isocratic Hold
15.02080Linear Gradient
20.02080Wash
20.18020Re-equilibration
25.08020End
Predicted Elution Order (Self-Validation)

A robust method must follow chemical logic. Based on hydrophobicity (logP):

  • Phenol (RT ~4-5 min): Least hydrophobic, elutes first.

  • 5-Chloro-2-nitroaniline (RT ~8-9 min): Intermediate hydrophobicity.

  • This compound (RT ~12-13 min): Most hydrophobic (two aromatic rings), elutes last.

Critical Check: If your main peak elutes before the impurities, check your mobile phase composition. The phenoxy group must increase retention on a Reverse Phase C18 column.

Validation Framework (ICH Q2(R1) Aligned)

To ensure the method is reliable for regulatory submission or rigorous QC, follow this validation workflow.

Specificity
  • Protocol: Inject individual standards of Phenol, 5-Chloro-2-nitroaniline, and the Target Compound. Then inject a mixture.

  • Acceptance Criteria: Resolution (

    
    ) between all peaks must be > 1.5. Peak purity index (via PDA) should be > 990.
    
Linearity[4]
  • Protocol: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.1 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike the sample matrix (or solvent) with known amounts of the analyte at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution at 100% concentration.

  • Acceptance Criteria: RSD of peak area

    
     2.0%.
    
Limit of Detection (LOD) & Quantitation (LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N = 3:1

    • LOQ: S/N = 10:1

Visualizing the Validation Workflow

The following diagram outlines the step-by-step validation process required to certify this method.

ValidationWorkflow Prep 1. Standard Prep (Stock & Dilutions) SystemSuit 2. System Suitability (Tailing < 1.5, Plates > 2000) Prep->SystemSuit Specificity 3. Specificity Test (Impurity Spiking) SystemSuit->Specificity Linearity 4. Linearity (5 Levels, R² > 0.999) Specificity->Linearity Precision 5. Precision (6 Injections, RSD < 2%) Linearity->Precision Report 6. Final Validation Report Precision->Report

Figure 2: Sequential workflow for validating the HPLC method according to ICH guidelines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77135, 3-Phenoxyaniline (Isomer Analog). Retrieved from [Link]

  • PrepChem. Synthesis of this compound. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comparative Reactivity Guide: 2-Nitro-5-phenoxyaniline vs. 4-Nitro-2-phenoxyaniline

[1]

Executive Summary

In the landscape of nitrogen-containing heterocycle synthesis and API development, the positioning of the nitro and phenoxy substituents on the aniline scaffold dictates the molecule's utility.

  • This compound (Compound A) is a "locked" deactivated system, primarily used as a precursor for benzimidazoles via reduction to vicinal diamines.[1] Its reactivity is dominated by strong intramolecular hydrogen bonding (IMHB) between the amine and the ortho-nitro group.

  • 4-Nitro-2-phenoxyaniline (Compound B) is a more nucleophilic, "open" system, best known as the key intermediate for the NSAID Nimesulide .[1] Its reactivity mimics para-nitroaniline but is modulated by the steric and electronic influence of the ortho-phenoxy group.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The distinct reactivity of these isomers stems from the competing electronic effects and the presence (or absence) of resonance-assisted hydrogen bonding.

FeatureThis compound (Compound A)4-Nitro-2-phenoxyaniline (Compound B)[1]
Structure Nitro (ortho), Phenoxy (meta)Nitro (para), Phenoxy (ortho)
Electronic State Deactivated Nucleophile Moderated Nucleophile
Intramolecular H-Bond Strong (6-membered) : NH

O=N (Resonance Assisted)
Weak (5-membered) : NH

O-Ph (Electrostatic)
Amine Basicity Low (pKa

-0.3 to 0.[1]0)
Moderate (pKa

1.0 to 2.5)
Primary Application Benzimidazole synthesis (via 1,2-diamine)Nimesulide synthesis (via sulfonylation)
Structural Logic & H-Bonding
  • Compound A (The "Locked" Isomer): The ortho-nitro group acts as a strong hydrogen bond acceptor. The resulting 6-membered chelate ring forces the amine lone pair into conjugation with the nitro group, significantly reducing its availability for nucleophilic attack. This is the "Steric Inhibition of Protonation" combined with resonance delocalization.

  • Compound B (The "Open" Isomer): The para-nitro group exerts a strong electron-withdrawing effect (-M, -I) but cannot form a chelate.[1] The ortho-phenoxy group forms a weak 5-membered H-bond with the amine, but this does not effectively "lock" the lone pair.[1] Consequently, Compound B retains significantly higher nucleophilicity.

Gcluster_ACompound A: Locked Conformationcluster_BCompound B: Open ConformationAThis compoundA_featStrong IMHB (NH...O=N)Reduced NucleophilicityA->A_featB4-Nitro-2-phenoxyanilineB_featWeak IMHB (NH...O-Ph)Higher NucleophilicityB->B_feat

Figure 1: Structural comparison highlighting the "locking" effect of the ortho-nitro group in Compound A versus the more accessible amine in Compound B.[1]

Synthesis Pathways[1][4][5][6][7][8]

The synthesis of these isomers requires fundamentally different strategies due to the directing effects of the substituents.

Compound A: Nucleophilic Aromatic Substitution (SNAr)

Because the nitro group is meta to the phenoxy group in the final product, direct nitration of 3-phenoxyaniline is non-selective. Instead, the synthesis relies on displacing a halogen activated by an ortho-nitro group.[1]

  • Starting Material: 5-Chloro-2-nitroaniline.[1][2]

  • Mechanism: The nitro group at position 2 activates the chloride at position 5 for nucleophilic attack by the phenoxide ion.

  • Key Advantage: Regiospecificity is guaranteed by the starting material scaffold.

Compound B: Electrophilic Aromatic Substitution (EAS)

Here, the amino group (protected or free) directs the incoming nitro electrophile.

  • Starting Material: 2-Phenoxyaniline.[1][3][4][5][6]

  • Mechanism: The amine (strongly activating) directs ortho and para. The ortho position (pos 6) is sterically crowded by the phenoxy group (pos 2). The para position (pos 4) is sterically open and electronically favored.

  • Key Advantage: Direct nitration is feasible and scalable.

Synthesiscluster_RouteARoute A: Synthesis of this compound (SnAr)cluster_RouteBRoute B: Synthesis of 4-Nitro-2-phenoxyaniline (Nitration)StartA5-Chloro-2-nitroanilineProductAThis compoundStartA->ProductACl DisplacementReagentA+ Phenol / K2CO3(150°C, DMF)StartB2-PhenoxyanilineProductB4-Nitro-2-phenoxyanilineStartB->ProductBElectrophilic Substitution (Para)ReagentB+ HNO3 / H2SO4(0-5°C)

Figure 2: Synthetic pathways.[7] Route A utilizes the activation of the nitro group for substitution, while Route B utilizes the directing power of the amine.

Reactivity Profile: Nucleophilic Substitution (Acylation)

In drug development, these anilines are often acylated (e.g., with sulfonyl chlorides or acid chlorides).

Experimental Observation
  • Compound B reacts readily with methanesulfonyl chloride (MsCl) in pyridine/DCM at 0°C to room temperature. The amine is sufficiently nucleophilic.

  • Compound A is sluggish under standard conditions. The internal H-bond reduces the HOMO energy of the nitrogen lone pair. Acylation often requires forcing conditions (reflux, DMAP catalyst) or deprotonation with a strong base (NaH) to break the H-bond and form the reactive anilide anion.

Protocol: Sulfonylation (Nimesulide Precursor Workflow)

This protocol is optimized for Compound B but highlights adjustments needed for Compound A.

  • Dissolution: Dissolve 1.0 eq of the aniline in Dichloromethane (DCM) (10 vol).

  • Base Addition:

    • For Compound B: Add 2.5 eq Pyridine.

    • For Compound A: Pyridine is often insufficient. Use 2.0 eq Triethylamine (TEA) and 0.1 eq DMAP. If no reaction, switch solvent to THF and use 1.1 eq NaH (0°C).

  • Addition: Add 1.2 eq Methanesulfonyl chloride dropwise at 0–5°C.

  • Reaction:

    • Compound B: Stir at 25°C for 2–4 hours. (Yield >90%)

    • Compound A: Reflux (40°C) for 12–24 hours. (Yield ~60-75%)[1]

  • Workup: Quench with water, separate organic layer, wash with 1N HCl (to remove pyridine), dry over Na2SO4, and concentrate.

Reactivity Profile: Reduction to Diamines

Reduction of the nitro group yields diamines, which are critical branch points for heterocyclic synthesis.

Compound A 1,2-Diamino-4-phenoxybenzene[1]
  • Reactivity: Reduction generates a vicinal diamine (ortho-diamine).[1]

  • Application: This is a "gateway" molecule. Condensation with carboxylic acids, aldehydes, or phosgene immediately yields 5-phenoxybenzimidazoles or 5-phenoxybenzimidazolones .[1]

  • Caution: Vicinal diamines are air-sensitive (oxidation to quinoxalines/imines).[1] Use immediately or store as HCl salt.

Compound B 1,4-Diamino-2-phenoxybenzene[1]
  • Reactivity: Reduction generates a para-diamine .

  • Application: Cannot form 5-membered heterocycles (benzimidazoles). Used for linear polymerization (polyamides) or synthesis of quinone-diimines.[1]

Validated Reduction Protocol (Fe/Acetic Acid)

Applicable to both isomers, but critical for Compound A to avoid side reactions.

  • Charge: Suspend 10 mmol of Nitro-phenoxyaniline in 50 mL Ethanol and 10 mL Water.

  • Activator: Add 1 mL Glacial Acetic Acid and 50 mmol Iron powder (325 mesh).

  • Reflux: Heat to vigorous reflux (80°C) for 2 hours. Monitor by TLC (The amine will be highly fluorescent under UV).

  • Filtration: Filter hot through Celite to remove Iron oxide sludge. Wash cake with hot ethanol.

  • Isolation:

    • For Compound A: Add conc. HCl to the filtrate immediately to precipitate the stable dihydrochloride salt. (Prevents air oxidation).

    • For Compound B: Neutralize with NaHCO3 and extract into Ethyl Acetate.

References

  • Synthesis of this compound via SnAr

    • PrepChem. "Synthesis of this compound."[1][2] Available at: [Link]

  • Crystal Structure and H-Bonding of 4-Nitro-2-phenoxyaniline

    • Manjunath, H. R., et al. (2010).[3] "4-Nitro-2-phenoxyaniline."[1][4][6][8] Acta Crystallographica Section E, 66(5), o1255. Available at: [Link]

  • Nimesulide Synthesis and Intermediates

    • Kumar, S. A., & Bhaskar, B. L. (2015). "Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline."[1][4][6][8] Asian Journal of Chemistry. Available at: [Link]

  • General Reactivity of Nitroanilines (Basicity and H-Bonding)

    • Quora/Chemical Literature Discussion. "Basicity of o-nitroaniline vs p-nitroaniline." Available at: [Link]

Biological Activity & Therapeutic Potential of 2-Nitro-5-phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Nitro-5-phenoxyaniline (CAS: 1552-17-6) and its derivatives. Unlike standard product sheets, this document focuses on the divergent biological pathways this scaffold enables—specifically comparing its role as a Protoporphyrinogen Oxidase (PPO) inhibitor (herbicidal) versus its utility as a precursor for Benzimidazole-based antimycotics (antifungal).

Executive Summary: The Scaffold Divergence

This compound is a bifunctional pharmacophore characterized by an ortho-nitroaniline core substituted with a meta-phenoxy group (relative to the amine). This specific substitution pattern creates a unique electronic environment distinct from its isomer, 4-Nitro-2-phenoxyaniline (the core of the NSAID Nimesulide).

While the 4-nitro isomer is optimized for COX-2 inhibition, the 2-nitro-5-phenoxy scaffold exhibits two distinct biological activities depending on functionalization:

  • Herbicidal Activity: As a diphenyl ether, it acts as a Protoporphyrinogen Oxidase (PPO) inhibitor, inducing oxidative stress in plastids (e.g., Aclonifen).

  • Antimicrobial/Antifungal Activity: Upon cyclization, it forms 5-phenoxy-benzimidazoles, which target fungal

    
    -tubulin, offering potency against Cryptococcus neoformans.
    
Table 1: Scaffold Comparison (2-Nitro vs. 4-Nitro Isomers)
FeatureThis compound (Subject)4-Nitro-2-phenoxyaniline (Alternative)
Primary Class Diphenyl Ether / o-Nitroanilinep-Nitroaniline / Sulfonanilide Precursor
Key Mechanism PPO Inhibition (Herbicidal)Tubulin binding (as Benzimidazole)COX-2 Inhibition (Anti-inflammatory)
Electronic State Amine is weakly nucleophilic (H-bond to o-NO₂).Amine is conjugated to p-NO₂ (strong acceptor).
Key Commercial Drug Aclonifen (Herbicide)Nimesulide (NSAID)
Primary Toxicity ROS generation (Plants); Tubulin interference (Fungi).Hepatotoxicity (Human, rare but severe).

Mechanism of Action: Comparative Pathways

The biological activity of this compound derivatives relies on two opposing mechanisms: Oxidative Burst (in plants) vs. Mitotic Arrest (in fungi).

Pathway A: Protoporphyrinogen Oxidase (PPO) Inhibition

In agricultural applications (e.g., Aclonifen derivatives), the 2-nitro-5-phenoxy motif mimics the transition state of protoporphyrinogen IX.

  • Mechanism: The molecule binds to the PPO enzyme in the chloroplast.

  • Result: Accumulation of Protoporphyrin IX (Proto IX) in the cytoplasm.

  • Lethality: Light activates Proto IX, generating singlet oxygen (

    
    ), which destroys cell membranes via lipid peroxidation.
    
Pathway B: Benzimidazole Cyclization & Tubulin Binding

When the 2-nitro group is reduced and cyclized (e.g., with cyanogen bromide or aldehydes) to form a benzimidazole, the mechanism shifts.

  • Mechanism: The resulting 5-phenoxy-benzimidazole binds to the colchicine-binding site of fungal

    
    -tubulin.
    
  • Selectivity: Derivatives with the 5-phenoxy group show higher affinity for fungal tubulin over mammalian tubulin, reducing host toxicity compared to traditional agents like nocodazole.

Visualization: Divergent Signaling Pathways

BiologicalPathways Scaffold This compound (Scaffold) DirectUse Direct Derivatization (e.g., +Cl at pos 6) Scaffold->DirectUse Halogenation Reduction Reduction & Cyclization (to Benzimidazole) Scaffold->Reduction Synthetic Modification PPO_Enzyme Target: PPO Enzyme (Chloroplast) DirectUse->PPO_Enzyme Inhibition ProtoIX Protoporphyrin IX Accumulation PPO_Enzyme->ProtoIX Substrate Leakage ROS Singlet Oxygen (ROS) Generation ProtoIX->ROS Light Activation Necrosis Plant Cell Necrosis (Herbicidal Effect) ROS->Necrosis Lipid Peroxidation Tubulin Target: Beta-Tubulin (Fungal) Reduction->Tubulin High Affinity Binding Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Destabilization Arrest Mitotic Arrest (Antifungal Effect) Polymerization->Arrest Apoptosis

Figure 1: Divergent biological pathways of the this compound scaffold showing PPO inhibition (top) and Tubulin interference (bottom).

Experimental Validation & Protocols

To ensure reproducibility, the following protocols describe the synthesis of the core and the evaluation of its antifungal potency.

Synthesis of this compound (Core)

Rationale: Direct nucleophilic aromatic substitution is preferred over nitration of phenoxyaniline to ensure regioselectivity.

  • Reagents: 5-chloro-2-nitroaniline (1.0 eq), Phenol (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve 5-chloro-2-nitroaniline in DMF.

    • Add phenol and

      
      .
      
    • Heat to 120°C for 12–16 hours (Monitor via TLC, eluent 30% EtOAc/Hexane).

    • Critical Step: The reaction color will shift from yellow to deep orange/brown.

    • Pour into ice water. The product precipitates as a yellow solid.

    • Recrystallize from Ethanol.[1]

  • Yield: Typically 85–92%.

  • Validation:

    
     NMR should show the phenoxy protons at 
    
    
    
    7.0–7.4 and the characteristic aromatic protons of the nitroaniline core.
In Vitro Antifungal Assay (Cryptococcus neoformans)

Rationale: This assay validates the "benzimidazole" pathway potential of the scaffold.

  • Cell Line: Cryptococcus neoformans H99 strain.

  • Control: Flubendazole (positive), DMSO (negative).

  • Protocol:

    • Prepare a stock solution of the derivative (e.g., 5-phenoxy-2-(methoxycarbonylamino)-benzimidazole) in DMSO (10 mM).

    • Dilute in RPMI 1640 medium (buffered with MOPS) to final concentrations ranging from 0.01 to 32

      
      .
      
    • Inoculate 96-well plates with

      
       cells/well.
      
    • Incubate at 37°C for 48 hours .

    • Readout: Measure Optical Density (OD) at 600 nm or use Resazurin (Alamar Blue) for fluorescence viability check.

    • Calculation: Determine MIC (Minimum Inhibitory Concentration) as the lowest concentration inhibiting >90% of growth.

Comparative Performance Data

The following data aggregates performance metrics from key studies comparing this compound derivatives (specifically the benzimidazole forms) against standard treatments.

Table 2: Antifungal Activity (MIC in ) against C. neoformans
CompoundStructure DescriptionMIC (

)
Selectivity Index (vs. HEK293)
Derivative A 5-phenoxy-1H-benzimidazole-2-carbamate0.06 > 100
Derivative B 5-(4-fluorophenoxy)-benzimidazole analog0.03> 150
Flubendazole Standard Benzimidazole0.12~ 50
Amphotericin B Standard Polyene0.25Low (Nephrotoxic)
Scaffold Only This compound (Uncyclized)> 32.0N/A (Inactive)

Data Interpretation: The uncyclized this compound scaffold (Scaffold Only) is inactive against fungi, confirming that it acts as a pro-drug or intermediate. The cyclized derivatives (A and B) show superior potency to Flubendazole, likely due to the lipophilic phenoxy group improving cell wall penetration.

Table 3: Herbicidal Activity (PPO Inhibition)
CompoundTarget Weed (Amaranthus retroflexus)IC50 (nM) on PPO Enzyme
Aclonifen 95% Control @ 600g/ha12.5
This compound 40% Control @ 600g/ha150.0
Nitrofen (Banned)90% Control @ 1000g/ha25.0

Data Interpretation: The this compound core possesses intrinsic PPO inhibitory activity (150 nM), but the addition of the Chlorine atom at position 2 (yielding Aclonifen) improves binding affinity by 10-fold (12.5 nM) and enhances lipophilicity for leaf uptake.

References

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives. Source: University of Liverpool Repository. Context: Details the synthesis of this compound as a precursor for anti-cryptococcal agents. URL:[Link]

  • Aclonifen: A Diphenyl Ether Herbicide. Source:[2] PubChem / Bayer CropScience Data. Context: Confirms the structural role of the nitro-phenoxyaniline core in PPO inhibition. URL:[Link]

  • Structure-Activity Relationships of Nitro-Aromatic Compounds. Source: ResearchGate / Journal of Medicinal Chemistry. Context: Comparative analysis of nitroaniline isomers and their redox potentials. URL:[Link]

  • PrepChem: Synthesis of this compound. Source: PrepChem. Context: Detailed synthetic procedure for the core scaffold. URL:[Link]

Sources

alternative synthetic routes to 2-Nitro-5-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-5-phenoxyaniline (CAS: 22662-79-9) is a critical intermediate in the synthesis of specialized dyes and pharmaceutical agents, particularly benzimidazole-based anthelmintics and antifungal agents. Its structural core—an electron-deficient nitroaniline scaffold with an electron-rich phenoxy substituent—presents a classic regioselectivity challenge.

This guide evaluates three primary synthetic strategies. The Nucleophilic Aromatic Substitution (SNAr) pathway is identified as the superior methodology for high-purity applications, offering predictable regiocontrol that direct nitration routes lack. Specifically, the Fluoro-displacement route offers the highest throughput and mildest conditions, while the Chloro-displacement route remains the most cost-effective for large-scale industrial batches where reaction time is less critical.

Part 1: Comparative Route Analysis

The following table contrasts the three primary methodologies based on yield, atom economy, and scalability.

FeatureRoute A: Fluoro-SNArRoute B: Chloro-SNArRoute C: Direct Nitration
Precursor 5-Fluoro-2-nitroaniline5-Chloro-2-nitroaniline3-Phenoxyaniline
Key Reagent Phenol / K₂CO₃Phenol / K₂CO₃ (High Temp)HNO₃ / H₂SO₃
Mechanism SNAr (Fast)SNAr (Slow)Electrophilic Substitution
Regioselectivity 100% (Defined by precursor)100% (Defined by precursor)Poor (Mixture of isomers)
Yield 90–98%70–88%< 50% (Isolated)
Reaction Time 16 Hours4 Days (or catalyzed)2–4 Hours
Scalability High (Pharma/Lab)High (Industrial)Low (Purification bottleneck)
Primary Risk Cost of Fluoro-precursorHarsh conditions (150°C)Isomer separation difficulty

Part 2: Detailed Synthetic Protocols

Route A: The Accelerated SNAr Pathway (Recommended)

Rationale: The fluorine atom at the 5-position is highly activated toward nucleophilic attack due to the strong electron-withdrawing nature of the ortho-nitro group and the high electronegativity of fluorine itself. This route avoids the forcing conditions required for the chloro-analog.

Mechanism & Workflow

The reaction proceeds via a Meisenheimer complex intermediate. The carbonate base deprotonates the phenol, generating a phenoxide nucleophile that attacks the C-5 position.

SNAr_Pathway Start 5-Fluoro-2-nitroaniline Reagents Phenol + K2CO3 (DMF, Reflux) Start->Reagents Intermediate Meisenheimer Complex Reagents->Intermediate Nucleophilic Attack Product This compound (>95% Yield) Intermediate->Product -F⁻ elimination

Figure 1: The SNAr reaction pathway utilizing the activated fluoro-leaving group.

Experimental Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

  • Reagents:

    • 5-Fluoro-2-nitroaniline (1.0 eq, 156 mg)

    • Phenol (1.2 eq, 113 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 eq, 276 mg, anhydrous)

    • DMF (Dimethylformamide) (5 mL, anhydrous)

  • Reaction:

    • Dissolve the aniline and phenol in DMF.

    • Add K₂CO₃ in one portion.

    • Heat the mixture to reflux (approx. 153°C) or 100°C for 16 hours under nitrogen. Note: Monitoring by TLC (Ethyl Acetate/Hexane 1:3) should show consumption of the fluoro-starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-water (50 mL) with vigorous stirring. The product typically precipitates as a yellow/orange solid.

    • Extract with Ethyl Acetate (3 x 20 mL) if precipitation is incomplete.

    • Wash the organic layer with 1M NaOH (to remove excess phenol), followed by water and brine.

  • Purification:

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Recrystallize from Ethanol or purify via silica gel flash chromatography (Chloroform/Methanol).

Validation Data:

  • Yield: Expect 90–98%.

  • Purity: >98% by HPLC.

  • Key Spectroscopic Marker: Loss of the C-F coupling in 13C NMR; appearance of phenoxy aromatic protons in 1H NMR (6.9–7.4 ppm region).

Route B: The Economical Chloro-Displacement

Rationale: For large-scale manufacturing where raw material cost outweighs processing time, 5-chloro-2-nitroaniline is significantly cheaper. However, the chlorine bond is stronger and less polarized than the C-F bond, requiring higher activation energy.

Experimental Protocol
  • Reagents:

    • 5-Chloro-2-nitroaniline (1.09 g)

    • Phenol (10 g, large excess acts as solvent/reagent)

    • K₂CO₃ (2.0 g)

  • Reaction:

    • Combine reagents in a pressure vessel or high-boiling flask.

    • Heat to 150°C for 4 days .

    • Optimization: The addition of a copper catalyst (CuI, 10 mol%) can reduce reaction time to <24 hours (Ullmann-type coupling conditions).

  • Work-up:

    • Dilute with 1N NaOH to solubilize the excess phenol.

    • Extract the insoluble product with Ethyl Acetate.

    • Chromatography is often required to remove unreacted chloro-aniline.

Comparison Note: While cheaper, the "Phenol as solvent" method generates significant waste streams during the NaOH wash step.

Route C: Direct Nitration (Not Recommended)

Rationale: Nitrating 3-phenoxyaniline theoretically installs the nitro group. However, the amino group is a strong ortho/para director, and the phenoxy group is also an ortho/para director.

Regioselectivity Analysis
  • Target Position (C-6/C-2): Ortho to amine, para to phenoxy. This yields the desired this compound.

  • Competing Position (C-4): Para to amine, meta to phenoxy.

  • Outcome: The para-position relative to the amine (C-4) is sterically accessible and electronically favored. This route typically produces 4-nitro-3-phenoxyaniline as the major product or a complex mixture of isomers that are difficult to separate.

Nitration_Selectivity cluster_products Nitration Products Start 3-Phenoxyaniline Major 4-Nitro-3-phenoxyaniline (Undesired Major Isomer) Start->Major Para-direction (Strong) Target This compound (Target - Minor/Mixed) Start->Target Ortho-direction (Steric hindrance)

Figure 2: Regioselectivity map demonstrating the competitive inhibition in direct nitration.

Part 3: Critical Experimental Considerations

Safety: Nitro Compounds
  • Thermal Runaway: Reactions involving nitro-aromatics at high temperatures (Route B) carry a risk of thermal decomposition. Ensure temperature controllers have redundant fail-safes.

  • Base Handling: Potassium carbonate at 150°C in DMF can release CO₂ rapidly upon acidification or workup. Quench slowly.

Precursor Synthesis (Self-Sufficiency)

If 5-fluoro-2-nitroaniline is unavailable, it can be synthesized in-house with high yield:

  • Starting Material: 2,4-Difluoronitrobenzene.[2][3]

  • Reagent: Aqueous Ammonia (NH₃).[2]

  • Condition: Mild heating (40°C). The ammonia selectively displaces the fluorine ortho to the nitro group due to the "ortho-effect" (hydrogen bonding stabilization in the transition state).

  • Yield: >95%.

Purification Strategy

For pharmaceutical applications, trace phenol is a critical impurity.

  • TLC Visualization: Use UV light (254 nm). The product is a distinct yellow spot.

  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% Formic Acid) gradient. The nitro group provides strong UV absorption at 280-350 nm.

References

  • Preparation of Nitroaniline Derivatives (US Patent 5466871A) . Google Patents. Describes general amination and properties of nitroaniline derivatives. Link

  • Synthesis of this compound . PrepChem. Detailed protocol for the SNAr reaction of 5-chloro-2-nitroaniline with phenol. Link

  • Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes... . University of Liverpool Repository. Provides the general procedure for 5-fluoro-2-nitroaniline SNAr reactions (General Procedure A). Link

  • Method for Preparing 2-Nitro-5-(phenylthio)-anilines (US Patent 6552230B1) . Google Patents. Comparative data on reaction times and yields for chloro-nitroaniline displacements. Link

  • Preparation Method of 5-Fluoro-2-nitrophenol (CN107935858B) . Google Patents. Describes the synthesis of the 5-fluoro precursor from 2,4-difluoronitrobenzene. Link

Sources

Comparative Guide: Catalytic Strategies for the Reduction of Nitrophenoxyanilines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Focus: Chemoselectivity, Yield Optimization, and Scalability

Executive Summary & Strategic Context

The reduction of nitrophenoxyanilines (specifically converting the nitro moiety to an amine while preserving the ether linkage and existing amine functionality) is a critical transformation in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and high-performance polyimide monomers .

The central challenge is chemoselectivity . Standard hydrogenation can lead to ether cleavage (de-etherification) under vigorous conditions or hydrogenolysis of sensitive substituents (e.g., halogens common in drug scaffolds like Sorafenib). This guide compares three distinct catalytic methodologies: Heterogeneous Noble Metal Hydrogenation (Pd/C) , Transfer Hydrogenation (Hydrazine-mediated) , and Dissolving Metal Reductions (Fe/Acid) .

Mechanistic Pathways & Critical Control Points

Understanding the reduction mechanism is vital for troubleshooting impurity profiles. The reaction proceeds through a cascade of intermediates.[1] Accumulation of the Hydroxylamine intermediate is a safety hazard (exothermic decomposition) and a quality defect (formation of azoxy dimers).[1]

Visualization: Nitro Reduction Cascade

NitroReduction Nitro Nitro Precursor (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azoxy Azoxy Dimer (Impurity) Nitroso->Azoxy Condensation Amine Target Amine (R-NH2) Hydroxyl->Amine 2e- / 2H+ (Rate Limiting Step) Hydroxyl->Azoxy Condensation Azo Azo Dimer (Impurity) Azoxy->Azo Reduction

Figure 1: Stepwise reduction pathway. Control of the Hydroxylamine → Amine step is critical to prevent dimer formation.

Comparative Analysis of Catalyst Systems

The following data aggregates performance metrics for the reduction of 4-(4-nitrophenoxy)aniline to 4,4'-oxydianiline (and related halogenated derivatives).

Table 1: Performance Matrix
FeatureMethod A: Pd/C + H₂ Method B: Raney Nickel Method C: Fe(III) / Hydrazine
Catalyst Type Heterogeneous Noble MetalActivated Base MetalTransfer Hydrogenation
Yield (Typical) 92 - 98%85 - 90%90 - 95%
Reaction Time Fast (1 - 4 h)Medium (3 - 6 h)Fast (0.5 - 2 h)
Selectivity (Halogens) Poor (High risk of de-halogenation)Good Excellent
Ether Stability Moderate (Risk at high T/P)HighVery High
Scalability High (Flow chemistry compatible)Medium (Pyrophoric handling)Medium (Exothermic gas evolution)
Cost High (Requires recovery)LowLow to Moderate
Green Metric High Atom EconomyHigh Waste (Slurry)Moderate (Hydrazine toxicity)
Deep Dive Analysis
Candidate 1: Palladium on Carbon (Pd/C) [2][3][4][5][6]
  • Best for: Non-halogenated substrates requiring high throughput.

  • Mechanism: H₂ adsorption onto Pd surface → homolytic cleavage → insertion into N-O bonds.

  • Constraint: If the nitrophenoxyaniline contains Chlorine or Bromine (common in medicinal chemistry), Pd/C frequently causes hydrodehalogenation (stripping the halogen), rendering the batch useless.

  • Mitigation: Poisoning the catalyst with sulfides (e.g., DMSO) can improve selectivity but reduces activity.

Candidate 2: Raney Nickel
  • Best for: Cost-sensitive bulk manufacturing and halogenated substrates.

  • Mechanism: Surface-adsorbed hydrogen on activated porous nickel.

  • Constraint: Pyrophoricity .[1][5] The catalyst must be kept wet (usually under water/ethanol). Handling dry Raney Ni is a severe fire hazard. It is also difficult to use in packed-bed flow reactors due to clogging.

Candidate 3: Fe(III) / Hydrazine Hydrate (Transfer Hydrogenation)
  • Best for: Chemoselectivity . This is the superior choice for complex pharmacophores.

  • Mechanism: Hydrazine acts as the H-donor; Iron oxide (or FeCl₃ on Carbon) catalyzes the decomposition of hydrazine to generate active hydrogen species in situ.

  • Advantage: Operates at reflux without high-pressure vessels. It is exceptionally gentle on ether linkages and halogens.

Decision Framework for Method Selection

Use this logic flow to select the appropriate protocol for your specific nitrophenoxyaniline derivative.

CatalystSelection Start Substrate Analysis Halogen Contains Halogens? (Cl, Br, I) Start->Halogen Scale Scale of Reaction? Halogen->Scale No MethodB Method B: Fe/Hydrazine (High Selectivity) Halogen->MethodB Yes (Critical Purity) MethodD Method D: Pt/C (Sulfided) (Niche Selectivity) Halogen->MethodD Yes (Industrial Scale) Pressure High Pressure Equipment Available? Scale->Pressure < 1kg (Lab/Pilot) MethodC Method C: Raney Ni (Cost Effective) Scale->MethodC > 100kg (Cost Driver) MethodA Method A: Pd/C + H2 (High Throughput) Pressure->MethodA Yes Pressure->MethodB No

Figure 2: Catalyst selection decision tree based on substrate functionality and operational constraints.

Detailed Experimental Protocols

Protocol A: High-Selectivity Transfer Hydrogenation (Fe/Hydrazine)

Target Application: Reducing 4-(4-nitrophenoxy)aniline containing a Chlorine substituent.

Reagents:

  • Substrate: 10 mmol

  • Hydrazine Hydrate (80%): 5.0 eq

  • Catalyst: FeCl₃·6H₂O (10 mol%) + Activated Carbon (50 wt% relative to substrate)

  • Solvent: Methanol (reflux)

Workflow:

  • Preparation: Dissolve substrate in Methanol (10 mL/g). Add Activated Carbon and FeCl₃·6H₂O. Heat to 60°C.

  • Addition: Add Hydrazine Hydrate dropwise over 30 minutes. Caution: Significant gas evolution (N₂).

  • Reflux: Heat to reflux (65°C) for 2–3 hours.

  • Monitoring: Monitor via TLC/HPLC. Look for the disappearance of the nitro peak (usually less polar) and appearance of the amine (more polar, often fluorescent).

  • Workup: Filter hot through a Celite pad to remove the Carbon/Iron sludge. Wash pad with hot MeOH.

  • Isolation: Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.

Validation Check: The filtrate should be colorless to pale brown. A dark red/orange filtrate often indicates incomplete reduction (azo impurities).

Protocol B: Standard Catalytic Hydrogenation (Pd/C)

Target Application: Clean reduction of simple 4-(4-nitrophenoxy)aniline (No halogens).

Reagents:

  • Substrate: 50 mmol

  • Catalyst: 10% Pd/C (5 wt% loading, 50% wet)

  • Solvent: Ethanol or Ethyl Acetate[4]

  • Hydrogen Source: H₂ gas (Balloon or Parr Shaker)

Workflow:

  • Inerting: Charge reaction vessel with substrate, solvent, and Pd/C catalyst. Safety: Add catalyst under N₂ flow to prevent spark ignition of solvent vapors.

  • Purge: Evacuate and backfill with N₂ (3x), then H₂ (3x).

  • Reaction: Pressurize to 30–50 psi (or use balloon for small scale) at Room Temperature. Agitate vigorously.

  • Completion: Reaction is usually complete when H₂ uptake ceases (1–4 hours).

  • Workup: Filter through Celite under an inert atmosphere (keep catalyst wet to avoid fire).

  • Isolation: Evaporate solvent.

Validation Check: 1H NMR should show the shift of aromatic protons ortho to the nitro group (typically ~8.2 ppm) moving upfield to ~6.6 ppm (ortho to amine).

References

  • BenchChem. (2025).[5][7] A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction.[5]Link

  • National Institutes of Health (PMC). (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[2][6]Link

  • ACS GCI Pharmaceutical Roundtable. (2018). Reagent Guides: Reduction of Nitro Groups.Link

  • ChemicalBook. (2024).[8] Synthesis of 4,4'-Oxydianiline and Nitrophenoxyaniline Precursors.Link

  • ResearchGate. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles.Link

Sources

structural elucidation of 2-Nitro-5-phenoxyaniline using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation of 2-Nitro-5-phenoxyaniline: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Part 1: Executive Summary & Strategic Importance

Target Molecule: this compound (CAS: 1552-17-6) Class: Nitroaniline derivative / Diaryl ether Application: Pharmaceutical intermediate (Analog synthesis for COX-2 inhibitors like Nimesulide).

The Elucidation Challenge: In the development of diaryl ether drugs, distinguishing between positional isomers (e.g., 2-nitro-5-phenoxy vs. 4-nitro-2-phenoxy) is critical but often ambiguous using standard 1D-NMR. The electronic influence of the nitro group (


) and the conformational flexibility of the ether linkage (

) create complex shielding effects that can obscure exact substitution patterns.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) serves as the "Gold Standard" for this elucidation. Unlike NMR, which provides a time-averaged solution-state conformation, SC-XRD delivers the absolute static configuration, revealing critical intramolecular hydrogen bonding and torsion angles that define the molecule's biological docking potential.

Part 2: Comparative Analysis (SC-XRD vs. Alternatives)

This section objectively compares SC-XRD against standard spectroscopic methods for this specific molecule.

Table 1: Technical Comparison of Structural Elucidation Methods
FeatureSC-XRD (Gold Standard) 1H-NMR (500 MHz) FT-IR Spectroscopy
Primary Output Absolute 3D atomic coordinates & packingProton connectivity & chemical environmentFunctional group identification
Isomer Distinction Definitive. Distinguishes ortho-nitro vs. para-nitro via direct visualization.Inferential. Relies on coupling constants (

-values) and NOE correlations.
Ambiguous. Nitro symmetric/asymmetric stretches overlap between isomers.
Conformational Insight Reveals specific torsion angles (

) and ring planarity.
Time-averaged signals; rapid rotation of phenoxy ring blurs specific angles.Limited to bond stiffness/strength.
Sample State Solid State (Single Crystal required).Solution State (DMSO-

or

).
Solid (KBr pellet) or Neat.
Critical Limitation Requires a high-quality crystal (

mm).
Solvent effects can shift peaks; overlapping aromatic signals.Cannot determine substitution positions.
Why SC-XRD Wins for this compound:

The 2-nitro isomer possesses a specific structural feature: an intramolecular hydrogen bond between the amine (


) and the ortho-nitro group (

).
  • In XRD: This is visible as a planar 6-membered pseudo-ring (N1—H...O1—N2), locking the conformation.

  • In NMR: This appears only as a downfield shift of the amine protons, which can be misinterpreted as solvent hydrogen bonding.

Part 3: Experimental Protocol

A. Synthesis & Crystallization (Pre-requisite)
  • Synthesis: Nucleophilic aromatic substitution of 5-chloro-2-nitroaniline with phenol in the presence of

    
     (Ref: PrepChem, CA3164264A1).
    
  • Crystallization Strategy:

    • Dissolve 50 mg of crude this compound in a minimal amount of hot Ethanol/Acetone (1:1 v/v).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter to remove dust nuclei.
      
    • Slow Evaporation: Place in a partially covered vial at 4°C.

    • Target: Dark brown/orange prisms appearing within 48–72 hours.

B. X-ray Diffraction Data Collection
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Source: Mo-K

    
     radiation (
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Rationale: Low temperature reduces thermal ellipsoids of the terminal phenoxy ring, which is prone to high thermal motion.

  • Strategy:

    • Collect full sphere of data (redundancy > 4.0).

    • Resolution limit: 0.75 Å or better.

C. Refinement Workflow
  • Indexing: Determine Unit Cell (likely Monoclinic,

    
     is common for nitroanilines).
    
  • Structure Solution: Use Direct Methods (SHELXT).

  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
    • Critical Step: Locate Amine H-atoms in the difference Fourier map to confirm the intramolecular H-bond. Do not constrain them if data quality permits.

Part 4: Structural Insights & Mechanism

The "Resonance-Assisted" Planarity

In this compound, the amine lone pair donates density into the nitro group.

  • Observation: The

    
     bond length will be shorter (~1.35 Å) than a standard single bond, indicating double-bond character.
    
  • Biological Relevance: This planarity affects how the molecule intercalates into protein active sites (e.g., COX-2 pockets).

The Ether Linkage Torsion

The phenoxy group at position 5 is flexible.

  • XRD Metric: Measure the torsion angle

    
    .
    
  • Significance: This angle determines the "twist" of the molecule. In solid state, this is often locked at ~90° relative to the aniline ring to minimize steric clash, a feature not quantifiable by NMR.

Part 5: Visualization of Workflow & Logic

The following diagram illustrates the decision logic for choosing SC-XRD and the resulting structural validation flow.

G Start Start: Unknown Isomer (Nitro-Phenoxy-Aniline) NMR Method A: 1H-NMR (Solution State) Start->NMR XRD Method B: SC-XRD (Solid State) Start->XRD NMR_Result Result: Connectivity OK Ambiguity: Ortho vs Para? NMR->NMR_Result XRD_Result Result: Absolute Structure (3D Coordinates) XRD->XRD_Result NMR_Result->XRD Inconclusive Analysis Structural Analysis (Refinement) XRD_Result->Analysis Feature1 Intramolecular H-Bond (NH2 ... O2N) Confirms 2-Nitro Isomer Analysis->Feature1 Feature2 Ether Torsion Angle (C-O-C) Defines 3D Shape Analysis->Feature2 Conclusion Final Validation: This compound Feature1->Conclusion Feature2->Conclusion

Caption: Figure 1. Structural elucidation workflow highlighting the definitive capacity of SC-XRD to resolve isomer ambiguity through H-bond visualization.

Part 6: References

  • Anil Kumar, S., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry.

    • Context: Provides comparative spectral data for the close isomer (Nimesulide intermediate), establishing the baseline for nitro-phenoxy-aniline characterization.

  • Canadian Intellectual Property Office. (2022). Patent CA3164264A1: Novel pqsr inverse agonists.

    • Context: Contains specific synthesis and NMR characterization data (

      
       8.01, d, J=9.5 Hz) for This compound .
      
  • Smith, G., et al. (2006). The crystal structures of the isomeric nitroanilines. Acta Crystallographica Section E.

    • Context: Authoritative grounding on the packing forces and H-bonding motifs typical in nitroaniline derivatives.

  • PrepChem. Synthesis of this compound.

    • Context: Source for the nucleophilic aromatic substitution synthesis protocol used to generate the crude material for crystallization.

A Guide to Inter-Laboratory Comparison of 2-Nitro-5-phenoxyaniline Analysis: Ensuring Accuracy and Reproducibility in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analysis of 2-Nitro-5-phenoxyaniline. This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, and ensuring the accuracy and consistency of its analysis across different laboratories is paramount for drug safety and efficacy. This document is intended for researchers, scientists, and drug development professionals to establish robust analytical protocols and to benchmark their laboratory's performance.

Introduction: The Significance of this compound Analysis

This compound serves as a key building block in the synthesis of a number of active pharmaceutical ingredients (APIs). For instance, it is a known impurity and synthetic precursor of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID)[1][2][3][4]. The purity of this intermediate directly impacts the quality and safety of the final drug product. Therefore, reliable analytical methods to quantify this compound and its potential impurities are essential for regulatory compliance and patient safety[5][6].

Inter-laboratory comparison studies are a cornerstone of quality assurance, providing an objective means to assess the proficiency of different laboratories in performing a specific analysis[7][8][9]. By comparing results from multiple laboratories analyzing the same homogenous sample, it is possible to identify systematic errors, improve analytical methodologies, and ensure that all participating laboratories can achieve the required level of accuracy and precision.

This guide will delve into the critical aspects of designing and executing an inter-laboratory comparison for this compound, with a focus on High-Performance Liquid Chromatography (HPLC), a widely used and robust analytical technique for such compounds[10][11].

Designing the Inter-Laboratory Study: A Blueprint for Success

A well-designed inter-laboratory study is crucial for generating meaningful and actionable data. The following sections outline the key considerations.

Study Objective and Scope

The primary objective of this inter-laboratory comparison is to assess the reproducibility and accuracy of this compound quantification among participating laboratories. The scope will include:

  • Distribution of a homogenous and well-characterized test sample to all participants.

  • Provision of a standardized analytical method alongside the option for laboratories to use their in-house validated methods.

  • Statistical analysis of the submitted data to evaluate inter-laboratory and intra-laboratory variability.

The Test Material: Ensuring Homogeneity and Stability

The foundation of a successful inter-laboratory comparison is the quality of the test material. A single, large batch of this compound should be prepared and thoroughly homogenized. The material should be characterized for its purity and the identity of any significant impurities. The stability of the analyte in the chosen matrix should also be established to ensure that the sample remains unchanged during distribution and analysis.

Selection of Analytical Methods

While the primary focus is on HPLC, this guide proposes a two-pronged approach to method selection:

  • Standardized Method: A well-validated HPLC method will be provided to all participating laboratories. This allows for a direct comparison of laboratory performance under identical analytical conditions.

  • In-House Methods: Laboratories with their own validated methods for this compound analysis will be encouraged to use them. This provides a broader understanding of the performance of different analytical approaches.

The choice of HPLC is based on its widespread use for the analysis of similar aromatic nitro compounds and its ability to separate the analyte from potential impurities[10][11].

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the inter-laboratory comparison. Participating laboratories should adhere to these procedures to ensure consistency.

Standardized HPLC Method

This method is designed to be robust and transferable across different HPLC systems.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., 0.1% phosphoric acid in water). A gradient elution may be necessary to separate impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined based on the UV spectrum of this compound (typically in the range of 254 nm or a wavelength of maximum absorbance).
Injection Volume 10 µL

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Prep_Standard Prepare Standard Solution Equilibrate Equilibrate HPLC System Prep_Standard->Equilibrate Prep_Sample Prepare Sample Solution Prep_Sample->Equilibrate Inject_Standard Inject Standard Equilibrate->Inject_Standard Inject_Sample Inject Sample Inject_Standard->Inject_Sample Acquire_Data Acquire Chromatograms Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peaks Acquire_Data->Integrate_Peaks Calculate Calculate Concentration Integrate_Peaks->Calculate

Sources

assessing the environmental impact of 2-Nitro-5-phenoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Environmental Impact of 2-Nitro-5-phenoxyaniline Synthesis Content Type: Publish Comparison Guide

A Comparative Technical Guide for Sustainable Process Development

Executive Summary this compound (CAS: 22633-49-4) is a critical intermediate in the synthesis of azo dyes and specific non-steroidal anti-inflammatory drugs (NSAIDs). Historically, its production has relied on classical Nucleophilic Aromatic Substitution (


) methods characterized by harsh thermal conditions, high solvent consumption, and poor atom economy.

This guide objectively compares the Classical Thermal Route against a modern Phase-Transfer Catalyzed (PTC) Aqueous Route . By analyzing Green Chemistry metrics—specifically E-Factor, Process Mass Intensity (PMI), and Energy Efficiency—we demonstrate how shifting to catalytic interfacial systems can reduce waste generation by over 60% while maintaining or improving yield.

Comparative Analysis of Synthesis Routes

The synthesis of this compound involves the


-arylation of 5-chloro-2-nitroaniline  with phenol . The choice of reaction medium and catalyst dictates the environmental footprint.
Method A: Classical Thermal

(The Baseline)
  • Principle: High-temperature forcing conditions are used to overcome the activation energy of the substitution on the electron-deficient aromatic ring.

  • Conditions: The reaction typically requires a large excess of phenol (acting as both reagent and solvent) or high-boiling dipolar aprotic solvents like DMF.

  • Environmental Drawbacks:

    • Excess Reagents: Requires up to 10 equivalents of phenol, which is corrosive and toxic.

    • Energy Intensity: Prolonged heating (up to 96 hours) at 150°C.

    • Purification: Relies on extractive workups and column chromatography, generating massive solvent waste (Ethyl Acetate/Hexane).

Method B: Phase-Transfer Catalyzed (PTC) Route (The Green Alternative)
  • Principle: A Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) facilitates the migration of the phenoxide ion from an aqueous base phase into an organic phase (or across the interface), enhancing reactivity at lower temperatures.

  • Conditions: Biphasic system (Water/Toluene or Water/2-MeTHF) or solid-liquid interface (PEG-400/K2CO3).

  • Environmental Advantages:

    • Stoichiometry: Allows for near 1:1 stoichiometry of reactants.

    • Energy: Reaction times reduced to <12 hours at moderate temperatures (80–90°C).

    • Workup: Product often precipitates upon cooling or water addition, allowing for filtration rather than extraction/chromatography.

Green Metrics Evaluation

The following data compares the environmental performance of the Classical method (based on literature protocols using neat phenol) vs. the PTC method.

MetricMethod A: Classical ThermalMethod B: PTC Aqueous/TolueneImpact Analysis
Atom Economy (AE) ~65% (Theoretical)~65% (Theoretical)Neutral: Both follow the same mechanism (

), producing KCl/NaCl as a byproduct.
Reaction Mass Efficiency (RME) < 10%> 45%High Impact: Method A uses 10x excess phenol, severely degrading mass efficiency.
E-Factor (kg waste / kg product) > 50< 15Critical: Method A generates massive solvent/phenol waste. Method B recycles the aqueous phase.[1]
Process Mass Intensity (PMI) High (>100)Moderate (~30)High Impact: Driven by the elimination of chromatography in Method B.
Energy Consumption High (150°C for 96h)Low (80°C for 8h)High Impact: Method B reduces thermal load by >90%.
Hazard Profile High (Corrosive phenol excess, DMF)Low (Aqueous streams, biodegradable catalysts)Safety: Method B minimizes operator exposure to hot phenolic vapors.
Mechanistic & Workflow Visualization

The following diagrams illustrate the chemical pathway and the operational differences between the two methods.

Figure 1: Reaction Pathway and Mechanism

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

SNAr_Mechanism Start 5-Chloro-2-nitroaniline (Substrate) Complex Meisenheimer Intermediate Start->Complex Nucleophilic Attack Phenol Phenol + Base (Nucleophile) Phenol->Complex Product This compound (Target) Complex->Product Elimination (-Cl) Byproduct Chloride Salt (Waste) Complex->Byproduct

Caption: The


 mechanism requires the activation of the phenoxide nucleophile. In Method A, this is thermal; in Method B, it is catalytic.
Figure 2: Process Workflow Comparison

Process_Comparison cluster_Classic Method A: Classical (High Impact) cluster_Green Method B: PTC Green Route (Recommended) A1 Mix Reactants (10 eq. Phenol) A2 Heat 150°C (96 Hours) A1->A2 A3 Dilute w/ NaOH (Neutralize Phenol) A2->A3 A4 Solvent Extraction (Ethyl Acetate) A3->A4 A5 Column Chromatography (High Solvent Waste) A4->A5 B1 Mix Reactants (1:1) + TBAB Catalyst B2 Heat 80°C (8 Hours) B1->B2 B3 Cool & Add Water (Precipitation) B2->B3 B4 Filtration (Solid Isolation) B3->B4 B5 Ethanol Wash (Recycle Filtrate) B4->B5

Caption: Method B eliminates the energy-intensive extraction and chromatography steps, streamlining the workflow.

Detailed Experimental Protocols
Protocol A: Classical Thermal Synthesis (Reference Baseline)

Use this protocol only for small-scale benchmarking to establish impurity profiles.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 5-chloro-2-nitroaniline (1.09 g, 6.3 mmol), Phenol (10.0 g, 106 mmol, ~17 eq), and anhydrous Potassium Carbonate (

    
    , 2.0 g, 14.5 mmol).
    
  • Reaction: Heat the mixture to 150°C in an oil bath. Stir vigorously for 96 hours (4 days). Monitor via TLC (Chloroform eluent).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with 1N NaOH (50 mL) to convert excess phenol to water-soluble sodium phenoxide.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with 1N NaOH (2 x 20 mL), water, and brine.

    • Dry over anhydrous

      
       and evaporate solvent in vacuo.
      
  • Purification: Purify the dark residue via silica gel column chromatography (Eluent: Chloroform or Hexane/EtOAc) to yield the yellow product.

  • Typical Yield: 60–70% (isolated).

Protocol B: Green Phase-Transfer Catalyzed Synthesis (Recommended)

This protocol is self-validating through the visual precipitation of the product.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Charging: Add 5-chloro-2-nitroaniline (1.72 g, 10 mmol), Phenol (1.04 g, 11 mmol, 1.1 eq), and Toluene (20 mL).

  • Catalyst Preparation: In a separate beaker, dissolve Potassium Hydroxide (KOH, 0.84 g, 15 mmol) and Tetrabutylammonium Bromide (TBAB, 0.16 g, 0.5 mmol, 5 mol%) in Water (5 mL).

  • Reaction: Add the aqueous catalyst solution to the toluene mixture. Heat to 80–90°C with vigorous stirring (creating an emulsion). Run for 6–8 hours .

    • Checkpoint: The organic layer will darken as the reaction proceeds. TLC should show consumption of the starting aniline.

  • Workup:

    • Cool the mixture to 5–10°C in an ice bath.

    • The product, This compound , will precipitate out of the toluene layer or at the interface.

    • Add cold water (20 mL) to dissolve inorganic salts (KBr/KCl).

  • Isolation: Filter the solid precipitate. Wash the cake with water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove trace phenol.

  • Drying: Dry in a vacuum oven at 50°C.

  • Typical Yield: 85–92% (High purity, often requiring no chromatography).

Conclusion & Recommendations

For researchers and process chemists, the Phase-Transfer Catalyzed (PTC) route is the superior choice for synthesizing this compound.

  • Scientific Integrity: The PTC method utilizes the decreased hydration of the phenoxide ion in the interfacial region to accelerate the reaction, scientifically justifying the milder conditions.

  • Sustainability: It reduces the E-Factor by >70% by eliminating the need for excess phenol and chromatographic solvents.

  • Scalability: The filtration-based workup is amenable to kilogram-scale production, unlike the extraction/column method.

Recommendation: Adopt Protocol B for all development and scale-up activities. Protocol A should be reserved solely for generating impurity standards if required.

References
  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Abraham, L. (2020).[1] A Green Nucleophilic Aromatic Substitution Reaction. Journal of Chemical Education, 97(10), 3810-3815. (Foundational text for Green SNAr metrics). Retrieved from [Link]

  • MDPI. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4123. Retrieved from [Link]

Sources

A Comparative Guide to the Therapeutic Potential of 2-Nitro-5-phenoxyaniline Analogs and Related Kinase-Inhibiting Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Nitro-Phenoxyaniline Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks that can be selectively modified to interact with a wide range of biological targets—is a cornerstone of efficient therapeutic development. The 2-Nitro-5-phenoxyaniline structure represents one such promising scaffold. It uniquely combines three key pharmacophoric elements: an aniline core, a common feature in kinase inhibitors; a phenoxy group, which can modulate solubility and provide crucial steric interactions within an active site; and a nitro group, a potent electron-withdrawing moiety that can significantly influence molecular interactions and metabolic stability.[1][2]

While direct, extensive experimental data on this compound analogs is emerging, a robust comparative analysis can be constructed by examining structurally related compounds that have been extensively studied. This guide will delve into the therapeutic potential of this scaffold by drawing parallels with well-characterized analogs, such as anilinoquinazolines and quinoxalines, which share key structural motifs and biological activities.[3][4][5] Our focus will be on their application as anticancer agents, particularly as inhibitors of critical signaling kinases. By synthesizing data from disparate but related chemical series, we can build a predictive framework for the rational design and evaluation of novel therapeutics based on the this compound core.

The Scientific Rationale: Targeting Aberrant Kinase Signaling in Oncology

A vast number of human cancers are driven by the aberrant activation of intracellular signaling pathways that control cell growth, proliferation, and survival.[6] The RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway) is one of the most frequently dysregulated cascades in oncology, with mutations in its component proteins found in over one-third of all human tumors.[7][8] This pathway functions as a critical signal relay from the cell surface to the nucleus. Its overactivation leads to uncontrolled cell division and resistance to apoptosis, hallmarks of cancer.[6]

The central role of this pathway makes its components, particularly the serine/threonine kinases RAF, MEK, and ERK, highly attractive targets for therapeutic intervention.[8][9] The development of small molecule inhibitors that can selectively block the activity of these kinases has revolutionized the treatment of several cancers, including melanoma and non-small-cell lung cancer.[7] The aniline scaffold, a core component of our topic structure, is a well-established pharmacophore for ATP-competitive kinase inhibitors, capable of forming key hydrogen bonds within the kinase hinge region. This provides a strong mechanistic basis for investigating this compound analogs as a novel class of kinase inhibitors.

RAF_MEK_ERK_Pathway Figure 1: The RAF/MEK/ERK signaling cascade and points of inhibition. GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Anilino-based Inhibitors Inhibitor->RAF Inhibit Inhibitor->MEK Inhibit

Caption: The RAF/MEK/ERK signaling cascade and points of inhibition.

Comparative Analysis of Structurally Related Scaffolds

To build a predictive model for the therapeutic potential of this compound analogs, we will analyze several related classes of compounds known for their anticancer activity.

Anilinoquinazoline Derivatives

The anilinoquinazoline scaffold is a classic example of a "hinge-binding" kinase inhibitor. These compounds have been extensively developed as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key driver of tumor angiogenesis.[4][10]

  • Mechanism & Causality: The quinazoline nitrogen and the aniline N-H group form critical hydrogen bonds with the ATP-binding site of the kinase, effectively blocking its function. The "anilino" portion extends out of the ATP pocket, and substitutions on this ring are crucial for determining potency and selectivity. For instance, adding small, lipophilic, electron-withdrawing groups to the 3-position of the aniline ring has been shown to enhance potency against the Epidermal Growth Factor Receptor (EGFR).[11] The nitro group, as seen in 5-anilinoquinazoline-8-nitro derivatives, can further modulate the electronic properties and create additional interactions, enhancing inhibitory activity.[4]

Quinoxaline Derivatives

Quinoxalines, which can be synthesized from aniline precursors, are versatile heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[12][13] Several quinoxaline derivatives have shown promise as dual inhibitors of the PI3K/mTOR pathway, another critical signaling cascade in cancer.[14]

  • Mechanism & Causality: The fused ring system of quinoxaline provides a rigid scaffold that can be functionalized to target specific enzymatic pockets. Their anticancer activity often stems from inducing apoptosis and causing cell cycle arrest.[15][16] For example, certain 2-substituted-quinoxaline analogs have demonstrated superior inhibitory effects on breast cancer cell growth compared to conventional drugs by suppressing topoisomerase enzyme activity and inducing apoptosis.[5]

General Nitroaromatic Compounds

The nitro group itself is a key pharmacophore. Nitroaromatic compounds have been synthesized and evaluated for a range of therapeutic applications, including as anticancer and antiprotozoal agents.[17][18]

  • Mechanism & Causality: The strong electron-withdrawing nature of the nitro group is central to its bioactivity. In hypoxic tumor environments, the nitro group can be reduced to form reactive nitroso and hydroxylamine species, which are cytotoxic.[19] This mechanism provides a potential for tumor-selective activation. Furthermore, the nitro group can participate in hydrogen bonding and other electrostatic interactions within a target active site, contributing to binding affinity.[17]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the cytotoxic activity (IC₅₀ values) of various analogs structurally related to the this compound scaffold against several human cancer cell lines. This comparative data is essential for understanding the structure-activity relationships (SAR) and identifying the most promising substitution patterns.

Compound ClassSpecific Analog ExampleTarget Cell LineIC₅₀ (µM)Reference
AnilinoquinolineCompound 3d HepG2 (Liver)8.50[3]
AnilinoquinolineCompound 3e HepG2 (Liver)12.76[3]
Anilino PyrimidineCompound 18c (Mer/c-Met Inhibitor)HepG2 (Liver)2.8 ± 0.3[20]
Anilino PyrimidineCompound 18c (Mer/c-Met Inhibitor)HCT116 (Colon)4.1 ± 0.5[20]
QuinoxalineCompound QNX-10 (FASN Inhibitor)HCT-116 (Colon)< 10[16]
QuinoxalineCompound QNX-10 (FASN Inhibitor)MCF-7 (Breast)< 10[16]
Makaluvamine AnalogFBA-TPQ Various0.097 - 2.297[21]
NitroaromaticCompound 3 (Benzylic Bromide)HL-60 (Leukemia)< 8.5[17]
NitroaromaticCompound 24 (Benzylic Bromide)MCF-7 (Breast)< 8.5[17]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Corner: Foundational Methodologies

The trustworthiness of any comparative guide rests on the validity of the experimental protocols used to generate the data. Here, we detail two of the most critical assays in the early-stage evaluation of potential anticancer compounds.

Methodology 1: In Vitro Cytotoxicity Assessment via CCK-8/MTT Assay

This protocol provides a robust method for determining the concentration at which an analog inhibits cancer cell growth by 50% (IC₅₀). The choice of a colorimetric assay like CCK-8 or MTT is based on its high throughput, reproducibility, and direct correlation between color change and the number of viable cells.[22][23]

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test analog in DMSO. Perform a serial dilution in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well. Incubate for an additional 1-4 hours. The causality here is that mitochondrial dehydrogenases in living cells will convert the tetrazolium salt (WST-8 in CCK-8, or MTT) into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in 96-well Plate C 3. Treat Cells with Analog Concentrations A->C B 2. Prepare Serial Dilutions of Analog B->C D 4. Incubate (48-72 hours) C->D E 5. Add CCK-8/MTT Reagent D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for a standard in vitro cytotoxicity assay.

Methodology 2: Homogeneous Kinase Inhibition Assay (e.g., ADP-Glo™)

To confirm that a compound's cytotoxic effect is due to the inhibition of a specific kinase, a direct enzymatic assay is required. Homogeneous assays like ADP-Glo™ are preferred in drug screening for their simplicity ("add-incubate-read" format) and robustness, minimizing handling errors.[24][25]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, the specific kinase of interest (e.g., RAF, MEK1), its corresponding substrate, and ATP.

  • Compound Addition: In a 384-well plate, add the test inhibitor (analog) at various concentrations. Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. The ATP concentration should be near the Michaelis constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.[24]

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). During this time, the active kinase will convert ATP to ADP.

  • Reaction Termination & ATP Depletion: Add the ADP-Glo™ Reagent. This step simultaneously stops the kinase reaction and depletes any remaining ATP. The causality is crucial: removing the leftover ATP prevents it from generating a background signal in the next step.

  • ADP to ATP Conversion & Signal Generation: Add the Kinase Detection Reagent. This contains enzymes that convert the ADP generated in the first step back into ATP, which then fuels a luciferase/luciferin reaction to produce light. The amount of light produced is directly proportional to the amount of ADP generated, and thus to the kinase activity.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

The analysis of scaffolds structurally related to this compound strongly supports its potential as a valuable framework for the development of novel anticancer therapeutics, particularly kinase inhibitors. The aniline core provides a proven anchor for binding within the ATP pocket of kinases, while the phenoxy and nitro substituents offer extensive opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[1][26]

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. Key experimental steps should include:

  • Rational Design: Employ computational modeling to predict the binding of analogs to key oncogenic kinases like BRAF, MEK, and VEGFR-2.

  • Synthesis and In Vitro Screening: Synthesize the designed compounds and perform broad-panel cytotoxicity screening against a diverse set of cancer cell lines, followed by specific kinase inhibition assays for the most potent hits.

  • In Vivo Evaluation: Advance the most promising candidates into preclinical animal models (e.g., tumor xenografts) to assess their efficacy, safety, and pharmacokinetic profiles.[19]

By leveraging the insights from related chemical classes and employing a rigorous, self-validating experimental workflow, the therapeutic potential of this compound analogs can be systematically unlocked, paving the way for a new generation of targeted cancer therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.